Thioglycine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-aminoethanethioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NOS/c3-1-2(4)5/h1,3H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFJIBWZIQDUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335011 | |
| Record name | Aminothioacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758-10-1 | |
| Record name | Thioglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=758-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminothioacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC58U6NVC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of Thioglycine?
An In-depth Technical Guide to the Chemical Properties of Thioglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the sulfur analog of the amino acid glycine (B1666218), is a molecule of significant interest due to its unique chemical properties and biological activities. As an organosulfur compound, it serves as a hydrogen sulfide (B99878) (H₂S) donor, a crucial signaling molecule in various physiological processes. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its structure, acidity, redox activity, and reactivity. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its role in relevant signaling pathways. This document is intended to be a valuable resource for researchers in chemistry, biology, and pharmacology, particularly those involved in drug design and development.
Introduction
This compound, systematically named 2-aminoethanethioic S-acid, is the simplest thioamino acid.[1] Its structure incorporates both an amino group and a thiol group, rendering it a bifunctional molecule with a rich chemical profile. The presence of the thiol group is central to its reactivity, making it a potent nucleophile, a metal chelator, and a precursor to the gasotransmitter hydrogen sulfide (H₂S).[2][3] Understanding the fundamental chemical properties of this compound is essential for harnessing its therapeutic potential and for the development of novel H₂S-based drugs.
Physicochemical Properties
This compound is a white solid that is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₅NOS | [1] |
| Molecular Weight | 91.13 g/mol | [1] |
| Appearance | White solid | [3] |
| Solubility | Soluble in water and DMSO (10 mg/ml) | [3] |
Acidity and pKa Values
| Ionizable Group | Estimated pKa Range | Reference (Analogous Compounds) |
| Amino Group (-NH₃⁺) | 9.0 - 10.5 | [4] |
| Thiol Group (-SH) | 8.0 - 10.5 | [4][5] |
Representative Experimental Protocol: pKa Determination by ¹H NMR Spectroscopy
This protocol describes a general method for determining the pKa values of an amino acid like this compound using ¹H NMR spectroscopy. The principle relies on monitoring the change in the chemical shift of protons adjacent to the ionizable groups as a function of pH.
Materials:
-
This compound
-
Deuterium oxide (D₂O)
-
0.1 M DCl in D₂O
-
0.1 M NaOD in D₂O
-
NMR spectrometer
-
pH meter calibrated for D₂O
-
NMR tubes
Procedure:
-
Dissolve a known amount of this compound in D₂O to a final concentration of approximately 10 mM in an NMR tube.
-
Calibrate the pH meter using standard buffer solutions in D₂O.
-
Measure the initial pD of the this compound solution. (Note: pD = pH + 0.4)
-
Acquire a ¹H NMR spectrum of the initial solution.
-
Titrate the solution by adding small aliquots of 0.1 M DCl. After each addition, mix the solution thoroughly and measure the pD.
-
Acquire a ¹H NMR spectrum at each pD point. Continue until a low pD (e.g., pD 1-2) is reached.
-
Repeat the titration in a separate experiment starting from the initial pD and adding small aliquots of 0.1 M NaOD until a high pD (e.g., pD 11-12) is reached, acquiring a ¹H NMR spectrum at each step.
-
Identify the protons whose chemical shifts are sensitive to the change in pD. These will be the protons on the α-carbon.
-
Plot the chemical shift (δ) of these protons as a function of pD.
-
Fit the titration data to the Henderson-Hasselbalch equation to determine the pKa values for the amino and thiol groups. The inflection points of the resulting sigmoidal curve correspond to the pKa values.[6]
Redox Properties
The thiol group of this compound can undergo oxidation-reduction reactions. The most common is the two-electron oxidation to form the corresponding disulfide, dithis compound. The redox potential of the this compound/dithis compound couple is a measure of its tendency to be oxidized. While a specific standard redox potential for this compound has not been reported, it is expected to be in a similar range to other small molecule thiols like cysteine. The redox potential of thiol-disulfide systems is generally pH-dependent.[7]
Representative Experimental Protocol: Redox Potential Determination by Cyclic Voltammetry
This protocol outlines a general method for determining the redox potential of a thiol-containing compound like this compound using cyclic voltammetry.
Materials:
-
This compound
-
Supporting electrolyte solution (e.g., 0.1 M KCl in a suitable buffer)
-
Working electrode (e.g., glassy carbon or gold electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Prepare a solution of this compound (e.g., 1-10 mM) in the supporting electrolyte solution.
-
Set up the three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the this compound solution.
-
Deaerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammetry scan. The potential is swept from an initial value where no reaction occurs to a potential sufficiently positive to oxidize the thiol group, and then the scan is reversed.
-
Record the resulting current as a function of the applied potential. The voltammogram will show an anodic peak corresponding to the oxidation of this compound to its disulfide and, on the reverse scan, a cathodic peak for the reduction of the disulfide back to the thiol.
-
The formal redox potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials (E°' = (Epa + Epc) / 2).
-
The experiment should be repeated at various scan rates to assess the reversibility of the redox process.
Reactivity and Stability
This compound exhibits reactivity characteristic of both amines and thiols. The thiol group is a strong nucleophile and can participate in various reactions.
-
H₂S Donor Activity: In the presence of bicarbonate, this compound decomposes to release hydrogen sulfide (H₂S).[2] This property is central to its biological activity. It is stable under acidic and basic conditions in the absence of bicarbonate.[2]
-
Reaction with Aldehydes and Ketones: Like other thiols, this compound is expected to react with aldehydes and ketones to form thioacetals.
-
Metal Chelation: The presence of both the amino and thiol groups makes this compound a potential chelating agent for various metal ions. While specific stability constants for this compound-metal complexes are not widely reported, it is expected to form stable complexes with soft metal ions.[8] The stability constants for the related molecule, glycine, with various metal ions are well-documented.[9]
Biological Activity and Signaling Pathways
The primary biological significance of this compound stems from its ability to act as an H₂S donor. H₂S is a gasotransmitter involved in a multitude of physiological processes, including vasorelaxation, cardioprotection, and neurotransmission.
This compound has been shown to enhance the formation of cyclic guanosine (B1672433) monophosphate (cGMP).[2] H₂S, released from this compound, activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. Increased cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of downstream effects, including the relaxation of smooth muscle cells.[8]
Synthesis
This compound can be synthesized from its corresponding N-protected glycine derivative. A representative protocol is outlined below.
Representative Experimental Protocol: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of thioacids from amino acids.
Materials:
-
N-Boc-glycine
-
Dichloromethane (DCM)
-
Hydrogen sulfide (H₂S) gas
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of N-Boc-glycine: Dissolve N-Boc-glycine in anhydrous DCM. Add 1,1'-carbonyldiimidazole (CDI) portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Thiolation: Cool the reaction mixture to 0 °C and bubble H₂S gas through the solution for a specified period. The reaction progress can be monitored by TLC.
-
Deprotection: After the thiolation is complete, remove the solvent under reduced pressure. Dissolve the crude product in a 1:1 mixture of DCM and TFA and stir at room temperature to remove the Boc protecting group.
-
Purification: After deprotection, concentrate the reaction mixture under reduced pressure. The crude this compound can be purified by recrystallization or chromatography.
Conclusion
This compound is a versatile molecule with a rich chemical profile that underpins its significant biological activities. Its role as an H₂S donor makes it a valuable tool for studying the physiological effects of this gasotransmitter and a promising lead compound in drug development. While there is a need for more extensive characterization of its quantitative chemical properties, such as its pKa values and redox potential, the information currently available provides a strong foundation for further research. The experimental protocols and data presented in this guide are intended to facilitate these future investigations and to aid in the rational design of new therapeutic agents based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Typical pKa of thiol groups - Human Homo sapiens - BNID 103537 [bionumbers.hms.harvard.edu]
- 6. ijtsrd.com [ijtsrd.com]
- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR determination of pKa values in α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Bicarbonate-Triggered Release of Hydrogen Sulfide from Thioglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (B99878) (H₂S) has emerged as a critical endogenous signaling molecule, a gasotransmitter, with profound implications in a myriad of physiological and pathophysiological processes. Its therapeutic potential has spurred the development of various H₂S donor molecules. Among these, thioglycine stands out as a water-soluble, slow-releasing donor that is specifically activated by bicarbonate, a ubiquitous physiological anion. This targeted activation mechanism offers a significant advantage for controlled H₂S delivery in biological systems. This technical guide provides an in-depth exploration of the mechanism of H₂S release from this compound in a bicarbonate buffer, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism: Bicarbonate-Induced Cyclization and H₂S Liberation
The release of hydrogen sulfide from this compound in the presence of bicarbonate is not a simple hydrolysis event but rather a sophisticated intramolecular cyclization process. This compound remains stable under both acidic and basic conditions; however, the nucleophilic nature of bicarbonate is the key trigger for the transformation.[1][2]
The proposed mechanism involves the following key steps:
-
Activation by Bicarbonate: The bicarbonate ion acts as a base, deprotonating the amino group of this compound. This increases the nucleophilicity of the nitrogen atom.
-
Intramolecular Cyclization: The deprotonated amino group then attacks the thiocarbonyl carbon, initiating an intramolecular cyclization.
-
Formation of Glycine (B1666218) N-Carboxyanhydride: This cyclization leads to the formation of a five-membered ring intermediate, glycine N-carboxyanhydride (NCA), and the concomitant release of a hydrosulfide (B80085) ion (HS⁻).[3]
-
Protonation and H₂S Release: The hydrosulfide ion subsequently abstracts a proton from the aqueous environment to form gaseous hydrogen sulfide (H₂S).
This mechanism is advantageous as it produces the natural amino acid glycine and H₂S, both of which are biocompatible. The slow and sustained release profile observed from this reaction is particularly desirable for therapeutic applications, mimicking endogenous H₂S production more closely than bolus donors like NaHS.[3]
Visualizing the Reaction Pathway
The following diagram, generated using Graphviz, illustrates the proposed mechanism for the bicarbonate-triggered release of H₂S from this compound.
Caption: Proposed mechanism of H₂S release from this compound initiated by bicarbonate.
Quantitative Data: H₂S Release Kinetics
While direct kinetic data for the H₂S release from this compound as a function of bicarbonate concentration is not extensively tabulated in the literature, the rate-limiting step is understood to be the decomposition of the N-carboxyanhydride (NCA) intermediate. The following table summarizes the H₂S release half-lives from various amino acid-derived N-thiocarboxyanhydrides (NTAs), which are analogous to the glycine N-carboxyanhydride formed from this compound. This data provides valuable insight into the controlled release kinetics of this class of H₂S donors.
| N-Thiocarboxyanhydride (NTA) | H₂S Release Half-life (t₁/₂) in hours |
| β-Ala-NTA | 1.1 |
| Gly-NTA | 1.7 |
| Ala-NTA | 1.8 |
| Leu-NTA | 4.5 |
| Phe-NTA | 6.5 |
| Pro-NTA | 6.8 |
| Aib-NTA | 10.0 |
| Val-NTA | 20.0 |
| Data adapted from Matson J. B. et al., 2021. Conditions: 100 μM NTA in 10 mM PBS solution with 5% DMSO and 300 nM Carbonic Anhydrase (CA) at pH 7.4. |
This table demonstrates that the structure of the amino acid precursor significantly influences the rate of H₂S release, allowing for the tuning of the release profile for specific therapeutic applications.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from Boc-protected glycine. The following is a general protocol:
Materials:
-
Boc-glycine
-
Dichloromethane (DCM), anhydrous
-
Hydrogen sulfide (H₂S) gas
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Activation of Boc-glycine: Dissolve Boc-glycine in anhydrous DCM under an inert atmosphere. Add 1,1'-carbonyldiimidazole (CDI) portion-wise and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Thiolation: Bubble H₂S gas through the reaction mixture. The reaction progress can be monitored by TLC until the activated intermediate is consumed.
-
Work-up and Purification: After the reaction is complete, purge the excess H₂S gas with nitrogen. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude Boc-thioglycine. Purify the crude product by column chromatography.
-
Deprotection: Dissolve the purified Boc-thioglycine in a 1:1 mixture of DCM and TFA. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting this compound can be further purified by recrystallization.
Measurement of H₂S Release
1. Amperometric H₂S Sensor Method
This method provides real-time monitoring of H₂S release.
Materials:
-
Amperometric H₂S microsensor and picoammeter
-
Calibration standards (e.g., NaHS solutions of known concentrations)
-
Bicarbonate buffer (e.g., 40 mM NaHCO₃ in phosphate-buffered saline, pH 7.4)
-
This compound solution
-
Nitrogen gas
Procedure:
-
Sensor Calibration: Calibrate the H₂S microsensor according to the manufacturer's instructions using freshly prepared NaHS standards of varying concentrations. Generate a calibration curve of current (pA or nA) versus H₂S concentration (µM).
-
Reaction Setup: In a sealed reaction vessel, add the bicarbonate buffer and purge with nitrogen gas to create an anaerobic environment.
-
Baseline Measurement: Insert the calibrated H₂S sensor into the buffer and allow the signal to stabilize to obtain a baseline reading.
-
Initiation of H₂S Release: Inject a known concentration of this compound solution into the bicarbonate buffer to initiate the reaction.
-
Data Acquisition: Record the sensor output (current) over time.
-
Data Analysis: Convert the current readings to H₂S concentrations using the calibration curve. Plot H₂S concentration versus time to obtain the release profile.
2. Methylene (B1212753) Blue Assay
This is a colorimetric end-point assay for the quantification of total sulfide.
Materials:
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Bicarbonate buffer
-
This compound solution
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction: Incubate a known concentration of this compound in bicarbonate buffer for a specific time period at a controlled temperature (e.g., 37°C).
-
Sulfide Trapping: At the desired time point, add zinc acetate solution to the reaction mixture to trap the released H₂S as zinc sulfide (ZnS).
-
Color Development: Add the N,N-dimethyl-p-phenylenediamine sulfate solution followed by the FeCl₃ solution to the mixture. This reaction forms methylene blue in the presence of sulfide.
-
Protein Precipitation: Add TCA solution to precipitate any proteins and stop the reaction.
-
Centrifugation: Centrifuge the samples to pellet the precipitate.
-
Measurement: Measure the absorbance of the supernatant at 675 nm using a UV-Vis spectrophotometer.
-
Quantification: Determine the H₂S concentration from a standard curve prepared using NaHS solutions of known concentrations.
Experimental Workflow Visualization
The following diagram outlines the general workflow for quantifying H₂S release from this compound.
Caption: General workflow for the quantification of H₂S release from this compound.
Conclusion
This compound serves as a promising H₂S donor with a physiologically relevant activation mechanism. The bicarbonate-triggered release proceeds through the formation of a glycine N-carboxyanhydride intermediate, ensuring a slow and sustained liberation of H₂S with biocompatible byproducts. The tunability of H₂S release, as suggested by the kinetics of related N-thiocarboxyanhydrides, offers a significant advantage for the design of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and characterize the H₂S-releasing properties of this compound and other bicarbonate-activated donors, thereby facilitating their development for a wide range of biomedical applications.
References
Stability of Thioglycine Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of thioglycine in aqueous solutions under both acidic and basic conditions. Due to the limited availability of direct stability studies on this compound, this guide leverages data from closely related analogous compounds, namely N-acetylcysteine and cysteine, to infer potential degradation pathways and kinetics. This compound, possessing a reactive thiol and a thioester-like functional group, is susceptible to hydrolysis and oxidation. Under acidic conditions, hydrolysis to glycine (B1666218) and hydrogen sulfide (B99878) is a probable degradation route. In basic media, both hydrolysis and oxidative dimerization are significant concerns. This document outlines potential degradation mechanisms, presents stability data from analogous compounds in a tabular format, provides detailed experimental protocols for stability-indicating analyses, and uses visualizations to illustrate key concepts and workflows.
Introduction
This compound is an organosulfur compound and the thioacid analogue of glycine. Its structure, featuring both a primary amine and a thiol group, makes it a molecule of interest in various biochemical and pharmaceutical contexts. Understanding its stability profile is critical for its application in drug development, formulation, and as a research tool. The reactivity of the thiol group and the potential for hydrolysis of the thioacid moiety are the primary determinants of its stability in aqueous environments. This guide will explore these factors in detail, providing a predictive analysis based on the well-documented stability of similar molecules.
Predicted Degradation Pathways of this compound
The degradation of this compound is primarily dictated by its two key functional groups: the thiol (-SH) and the aminothioacetic acid backbone. The likely degradation pathways are hydrolysis and oxidation, both of which are significantly influenced by pH.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the thioester-like bond of this compound is susceptible to hydrolysis. This reaction is analogous to the acid-catalyzed hydrolysis of thioesters. The proposed mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water, leading to the formation of a tetrahedral intermediate. Subsequent elimination of hydrogen sulfide results in the formation of glycine. At low pH, the hydrolysis of cysteine to produce hydrogen sulfide has also been reported, suggesting a similar pathway for this compound.[1][2]
Base-Mediated Degradation
In neutral to basic conditions, two primary degradation pathways are anticipated: base-catalyzed hydrolysis and oxidation.
-
Base-Catalyzed Hydrolysis: Similar to acid hydrolysis, the thioester linkage can be cleaved under basic conditions. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to yield glycine and a hydrosulfide (B80085) anion. The rate of this reaction is expected to increase with pH.[3][4]
-
Oxidation: The thiol group of this compound is susceptible to oxidation, particularly at neutral to alkaline pH where the more reactive thiolate anion is present.[5][6][7] The primary oxidation product is expected to be the corresponding disulfide dimer. This is a common degradation pathway for thiol-containing compounds like N-acetylcysteine.[8] The presence of oxygen and metal ions can catalyze this oxidation.[9]
Quantitative Stability Data (from Analogous Compounds)
Table 1: Forced Degradation of N-Acetylcysteine (NAC) in Aqueous Solution [8]
| Stress Condition | Reagent/Parameters | Duration | % Degradation of NAC | Major Degradation Product |
| Acidic Hydrolysis | 0.5 M HCl | 1 min | 15% | Dimer |
| Basic Hydrolysis | 0.1 M NaOH | 10 min | 23% | Multiple Products |
| Oxidation | 0.3% H₂O₂ | 3 hours | 6% | Dimer |
| Thermal | 80 °C | 3 hours | 24% | Multiple Products |
| Photolytic | Sunlamp | 28 days | 3% | Dimer |
Experimental Protocols
To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose. The following protocols are based on established methods for the analysis of N-acetylcysteine and other thiol-containing compounds.[10][11][12]
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60 °C for 2 hours.
-
Cool the solution and neutralize with 1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60 °C for 1 hour.
-
Cool the solution and neutralize with 1 M HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 4 hours, protected from light.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial containing the this compound stock solution in a hot air oven at 80 °C for 48 hours.
-
Cool the solution and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
Dilute the exposed and control samples to a suitable concentration with the mobile phase for HPLC analysis.
-
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Chromatographic Conditions (based on NAC analysis[10][12]):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier.
-
Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in water.
-
Organic Phase (B): Acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
Conclusion
While direct and extensive stability data for this compound is limited, a comprehensive understanding of its potential degradation can be formulated by examining its chemical structure and the behavior of analogous compounds like N-acetylcysteine and cysteine. This compound is likely to undergo hydrolysis under both acidic and basic conditions and is susceptible to oxidation, particularly in alkaline media. The provided experimental protocols for forced degradation and HPLC analysis offer a robust framework for researchers and drug development professionals to perform their own stability assessments. Further studies are warranted to isolate and characterize the specific degradation products of this compound and to determine its degradation kinetics under various pharmaceutically relevant conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 5. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s10901.pcdn.co [s10901.pcdn.co]
- 10. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 11. archives.ijper.org [archives.ijper.org]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
An In-depth Technical Guide to the Solubility of Thioglycine in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a technical overview of the solubility of thioglycine, a sulfur-containing analog of glycine. While comprehensive quantitative solubility data for this compound across a wide range of laboratory solvents is not extensively documented in publicly available literature, this document consolidates the existing information and provides a detailed experimental framework for its determination. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as a hydrogen sulfide (B99878) (H₂S) donor.
Introduction to this compound
This compound, also known as 2-aminoethanethioic S-acid, is the thiol analog of the amino acid glycine. Its structure incorporates a thiol group (-SH) in place of the hydroxyl group of the carboxylic acid, which significantly influences its chemical properties, including its solubility. It has garnered interest in biomedical research as a stable, water-soluble H₂S donor, with potential therapeutic applications in cardiovascular diseases due to its ability to promote vasorelaxation.
Quantitative Solubility Data
Quantitative solubility data for this compound is limited. The available information indicates its solubility in Dimethyl Sulfoxide (DMSO) and its general solubility in water. Due to the limited publicly available data, a comprehensive table of solubility in various common laboratory solvents cannot be provided at this time. Researchers are encouraged to determine solubility in their specific solvent systems using the protocols outlined in this guide.
| Solvent | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 10 mg/mL |
| Water | Not Specified | Soluble |
Factors Influencing this compound Solubility
The solubility of this compound, like other amino acids, is influenced by several factors:
-
Polarity of the Solvent: As a polar molecule with an amino group and a thiocarboxylic acid group, this compound is expected to be more soluble in polar solvents like water and DMSO. Its solubility is likely to be lower in non-polar organic solvents.
-
Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. However, the temperature dependence of this compound solubility has not been extensively characterized.
-
pH of the Solution: The charge state of the amino and thiocarboxylic acid groups will change with pH, which will, in turn, affect its solubility. At its isoelectric point, the net charge is zero, which often corresponds to the point of minimum solubility.
-
Presence of Other Solutes: The presence of salts or other organic molecules can either increase ("salting-in") or decrease ("salting-out") the solubility of this compound.
Experimental Protocol for Determining this compound Solubility
This section provides a detailed methodology for determining the solubility of this compound in various laboratory solvents. The protocol is based on the gravimetric method, a reliable and widely used technique for solubility determination.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected laboratory solvents (e.g., water, ethanol, methanol, acetone, DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials or test tubes with secure caps
-
Syringe filters (0.22 µm)
-
Pipettes and other standard laboratory glassware
-
Oven or vacuum desiccator
4.2. Experimental Workflow
The following diagram illustrates the workflow for the gravimetric determination of this compound solubility.
Thioglycine: A Promising Cardioprotective Agent in Preclinical Ischemia-Reperfusion Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Myocardial ischemia-reperfusion (I/R) injury is a significant clinical challenge, contributing to morbidity and mortality following events such as myocardial infarction and cardiac surgery. While timely reperfusion is crucial for salvaging ischemic myocardium, it can paradoxically exacerbate tissue damage. This has spurred the search for effective cardioprotective agents. Thioglycine, a glycine (B1666218) analog, has emerged as a potential therapeutic candidate. It functions as a slow-releasing hydrogen sulfide (B99878) (H₂S) donor, a gaseous signaling molecule with known cytoprotective properties.[1] This technical guide provides a comprehensive overview of the preclinical evidence supporting the cardioprotective effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Preclinical Data
The primary preclinical evidence for this compound's cardioprotective effects comes from a study in an anesthetized rabbit model of myocardial I/R injury. The data from this study, comparing this compound to a direct H₂S donor (NaHS) and its parent compound glycine, are summarized below.
Table 1: Effect of this compound on Myocardial Infarct Size in Anesthetized Rabbits
| Treatment Group | N | Area at Risk (AAR) (% of Left Ventricle) | Infarct Size (% of AAR) |
| Control | - | - | 45.3 ± 2.3 |
| Glycine | - | - | 31.37 ± 1.7 |
| This compound | - | - | 17.7 ± 2.0 |
| NaHS | - | - | 12.3 ± 3.3* |
*p<0.05 vs. Control. Data presented as mean ± SEM. (Data extracted from a preclinical study[1]).
Table 2: Effect of this compound on Akt Kinase Activation in Rabbit Myocardium
| Treatment Group | Relative Phospho-Akt/Total Akt Ratio |
| Control | Baseline |
| Glycine | Increased vs. Control |
| This compound | Significantly Increased vs. Control |
| NaHS | Significantly Increased vs. Control* |
*p<0.05 vs. Control. The study reported a higher activation of Akt in the this compound and NaHS groups compared to the Glycine group.[1]
Note: At present, publicly available quantitative data on the effects of this compound on specific markers of apoptosis (e.g., caspase-3 activity, TUNEL staining) and oxidative stress (e.g., malondialdehyde levels, superoxide (B77818) dismutase activity) in the context of myocardial I/R injury are limited. Further research is needed to fully elucidate its impact on these critical aspects of cardioprotection.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Rabbit Model of Myocardial Ischemia-Reperfusion Injury
This protocol describes the surgical procedure to induce a controlled period of myocardial ischemia followed by reperfusion in rabbits, a standard model for studying cardioprotective interventions.
Materials:
-
New Zealand White rabbits (male, 2.5-3.0 kg)
-
Anesthetics (e.g., sodium pentobarbital)
-
Mechanical ventilator
-
Surgical instruments for thoracotomy
-
4-0 silk suture with a taper needle
-
Vessel loop or snare occluder
-
Physiological monitoring equipment (ECG, blood pressure)
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rabbit and initiate mechanical ventilation. Monitor vital signs throughout the procedure.
-
Surgical Preparation: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Identify the left anterior descending (LAD) coronary artery. Pass a 4-0 silk suture around the LAD.
-
Ischemia: Induce regional myocardial ischemia by tightening the suture using a snare occluder. Successful occlusion is confirmed by the appearance of regional cyanosis and ECG changes (e.g., ST-segment elevation). The duration of ischemia in the key this compound study was 30 minutes.[1]
-
Drug Administration: In the cited study, this compound (16.26 μg/kg), glycine (13.39 μg/kg), or NaHS (100 μg/kg) was administered as an intravenous bolus 10 minutes before reperfusion, followed by a continuous infusion for the first 2 hours of reperfusion.[1]
-
Reperfusion: Release the snare to allow blood flow to return to the previously ischemic myocardium. The reperfusion period in the study was 3 hours.[1]
-
Tissue Harvesting: At the end of the reperfusion period, excise the heart for further analysis (infarct size measurement, western blotting).
Experimental Workflow for Rabbit Myocardial I/R Model
Rabbit Ischemia-Reperfusion Surgical Workflow
Myocardial Infarct Size Quantification using TTC Staining
Triphenyltetrazolium chloride (TTC) is a colorimetric stain used to differentiate viable (red) from infarcted (pale/white) myocardial tissue based on the activity of mitochondrial dehydrogenases.
Materials:
-
Excised rabbit heart
-
1% TTC solution in phosphate (B84403) buffer (pH 7.4)
-
10% neutral buffered formalin
-
Heart slicing apparatus or sharp blade
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Heart Slicing: After excision, rinse the heart in cold saline. Freeze the heart briefly to facilitate uniform slicing. Cut the ventricles into 2-3 mm thick transverse slices from apex to base.
-
TTC Incubation: Immerse the heart slices in a 1% TTC solution at 37°C for 20-30 minutes. Protect the solution from light.
-
Staining Reaction: Viable myocardium with intact dehydrogenase activity will reduce the TTC to a red formazan (B1609692) precipitate. Infarcted tissue, lacking this enzymatic activity, will remain unstained.
-
Fixation: Fix the stained slices in 10% neutral buffered formalin for at least 24 hours to enhance the contrast between the stained and unstained areas.
-
Image Acquisition: Acquire high-resolution digital images of both sides of each heart slice.
-
Image Analysis:
-
Using image analysis software, trace the borders of the entire left ventricle (LV), the area at risk (AAR), and the infarcted area (un-stained) for each slice.
-
Calculate the area of each region for each slice.
-
Determine the volume of the LV, AAR, and infarct for each slice by multiplying the area by the slice thickness.
-
Sum the volumes from all slices to obtain the total volumes.
-
Express the infarct size as a percentage of the AAR.
-
Western Blotting for Phosphorylated Akt, eNOS, and GSK3β
Western blotting is a technique used to detect and quantify specific proteins in a tissue homogenate. This protocol is for the analysis of the phosphorylation status of key signaling proteins.
Materials:
-
Myocardial tissue samples from the area at risk
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (rabbit anti-phospho-Akt, rabbit anti-total Akt, rabbit anti-phospho-eNOS, rabbit anti-total eNOS, rabbit anti-phospho-GSK3β, rabbit anti-total GSK3β)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize myocardial tissue samples in ice-cold lysis buffer. Centrifuge the lysates and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest (e.g., total Akt) and/or a housekeeping protein (e.g., GAPDH).
-
Densitometry: Quantify the band intensities using image analysis software. Express the level of the phosphorylated protein relative to the total protein.
Signaling Pathways
This compound is believed to exert its cardioprotective effects primarily through the release of H₂S, which in turn activates pro-survival signaling pathways within cardiomyocytes. The key pathway implicated in the preclinical studies of this compound is the PI3K/Akt pathway.
This compound-Mediated Cardioprotective Signaling Pathway
The proposed mechanism involves the following steps:
-
H₂S Donation: this compound slowly releases H₂S in the myocardium.
-
PI3K Activation: H₂S is thought to activate phosphoinositide 3-kinase (PI3K).
-
Akt Phosphorylation: Activated PI3K leads to the phosphorylation and activation of Akt (also known as protein kinase B).
-
Downstream Effects: Activated Akt can then phosphorylate and regulate a variety of downstream targets to promote cell survival and inhibit apoptosis. While the study on this compound in rabbits did not observe phosphorylation of eNOS and GSK3β, these are known downstream targets of Akt that are often implicated in cardioprotection.[1] The lack of observed phosphorylation in that specific study could be due to the timing of tissue collection or other experimental conditions.
This compound-Activated Cardioprotective Signaling
This compound's Cardioprotective Signaling Cascade
Conclusion
Preclinical evidence, primarily from a rabbit model of myocardial ischemia-reperfusion, suggests that this compound is a promising cardioprotective agent. Its mechanism of action as a slow-releasing H₂S donor, leading to the activation of the pro-survival PI3K/Akt signaling pathway, provides a strong rationale for its therapeutic potential. However, the current body of evidence is limited. Further in-depth preclinical studies are warranted to fully characterize its dose-response relationship, therapeutic window, and its effects on apoptosis and oxidative stress. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate the design and execution of future research in this important area of cardiovascular drug development.
References
The Emerging Antimicrobial Potential of Thio-Compounds: A Technical Overview of Thioglycine Analogs
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and unique mechanisms of action. This technical guide delves into the antimicrobial properties of compounds structurally related to Thioglycine, focusing on thioglycosides and thiopeptides. While direct studies on "this compound" are not prevalent in the current literature, the analysis of these related molecules provides significant insights into the potential antimicrobial efficacy of sulfur-containing amino acid derivatives against common laboratory strains. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various thioglycolic acid derivatives and thioglycosides has been evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several of these compounds.
| Compound Class | Specific Compound/Derivative | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thioglycosides | Acetylated derivatives | Selected Bacteria & Fungi | Promising values reported | Cefotaxime | Not specified |
| Gly-Gly Based Dipeptide | Compound 7a | S. aureus | 6.10 (mg/mL) | Not specified | Not specified |
| Gly-Gly Based Dipeptide | Compound 7bi | E. coli | 6.32 (mg/mL) | Not specified | Not specified |
| Gly-Gly Based Dipeptide | Compound 7a | C. albicans | 6.90 (mg/mL) | Not specified | Not specified |
| Gly-Gly Based Dipeptide | Compound 7b | A. niger | 6.48 (mg/mL) | Not specified | Not specified |
| Thioarylamide Derivatives | N-19004 | Various bacterial strains | 12.5 - 200 (µM) | Fosfomycin | Higher MIC values |
| Phytochemicals | 7-HC | E. coli | 800 | Not specified | Not specified |
| Phytochemicals | I3C | E. coli | 800 | Not specified | Not specified |
| Phytochemicals | 7-HC | S. aureus | 200 | Not specified | Not specified |
| Phytochemicals | I3C | S. aureus | 400 | Not specified | Not specified |
Mechanisms of Action
The antimicrobial mechanisms of this compound-related compounds, such as thiopeptides and thioglycosides, are multifaceted. Thiopeptides are well-established inhibitors of bacterial protein synthesis, while thioglycosides can interfere with glycan biosynthesis.[1][2]
Thiopeptide Inhibition of Protein Synthesis
Thiopeptides exert their antibacterial effect by binding to the bacterial ribosome, specifically at the interface of ribosomal protein L11 and the 23S rRNA.[2] This binding event stalls the ribosome during the elongation phase of translation, leading to a cessation of protein synthesis and ultimately, cell death.[2]
References
The Modulatory Role of Thioglycine on Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioglycine, a thiol-containing analog of glycine, is increasingly recognized for its significant influence on cellular metabolism. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates key metabolic pathways. Its primary mode of action is through the slow and sustained release of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with pleiotropic effects on cellular bioenergetics. This document summarizes the current understanding of this compound's impact on oxidative phosphorylation, glycolysis, and fatty acid metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.
Introduction
This compound stands out as a valuable experimental tool and potential therapeutic agent due to its ability to act as a slow-release donor of hydrogen sulfide (H₂S)[1][2][3][4]. Unlike inorganic sulfide salts (e.g., NaHS) that produce a rapid burst of H₂S, this compound's gradual decomposition in the presence of bicarbonate mimics the continuous, low-level endogenous production of H₂S, providing a more physiologically relevant model for studying its effects[1][2][4]. H₂S is now considered the third gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), and it plays a crucial role in regulating a wide array of physiological processes, including metabolic homeostasis[5][6][7]. This guide will elucidate the downstream metabolic consequences of this compound-derived H₂S, focusing on its dose-dependent effects on core energy-producing pathways.
Mechanism of Action: H₂S Donation and cGMP Formation
This compound is stable under acidic and basic conditions but liberates H₂S in the presence of bicarbonate[1][3][4]. This reaction is crucial for its biological activity. A primary downstream signaling event following H₂S release is the elevation of cyclic guanosine (B1672433) monophosphate (cGMP) levels[3][8]. H₂S has been shown to inhibit phosphodiesterase (PDE) activity, leading to an accumulation of cGMP[9][10][11]. This increase in cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, mediating many of the physiological effects of H₂S[9][12][13].
Modulation of Core Metabolic Pathways
The metabolic influence of this compound is primarily mediated by the effects of H₂S on cellular bioenergetics. These effects are notably dose-dependent.
Oxidative Phosphorylation
H₂S has a dual role in mitochondrial respiration. At low, physiological concentrations, it can serve as an electron donor to the electron transport chain (ETC), specifically at the level of coenzyme Q, through the action of sulfide quinone oxidoreductase (SQR)[5][14]. This process can stimulate ATP production[5][15]. Conversely, at higher concentrations, H₂S is known to inhibit cytochrome c oxidase (Complex IV) of the ETC, thereby impeding aerobic respiration[6][7][15].
Glycolysis
H₂S has been demonstrated to stimulate glycolysis-mediated ATP production. This effect is particularly evident in cells lacking mitochondria, such as erythrocytes, but has also been observed in other cell types where H₂S can promote aerobic glycolysis[16][17]. The stimulation of glycolysis may serve as a compensatory mechanism to maintain ATP levels when oxidative phosphorylation is inhibited by higher concentrations of H₂S[17]. However, some studies have also shown that H₂S can impair glucose uptake and glycogen (B147801) storage while enhancing gluconeogenesis in hepatocytes[18].
Fatty Acid Metabolism
The influence of H₂S on lipid metabolism is complex. Some studies indicate that exogenous H₂S can shift substrate utilization in cardiomyocytes from fatty acid oxidation towards glucose oxidation[5]. In adipocytes, H₂S has been shown to promote adipogenesis and lipid accumulation[19]. Conversely, other research suggests that H₂S stimulates lipolysis in adipose tissue in a cAMP-PKA-dependent manner[20][21]. This could contribute to an increase in plasma non-esterified fatty acids[20][21].
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and H₂S donors from key studies.
Table 1: H₂S Release from this compound
| Parameter | Value | Conditions | Reference |
| H₂S Release | Concentration-dependent | Detected with H₂S specific amperometric sensor | [1] |
| H₂S from 100 µM this compound | Up to ~50 µM | In solution | [8] |
| In vivo H₂S elevation | Significant after 30 mins, sustained for 8 hrs | 5 mg/kg intraperitoneal injection in rats | [1] |
Table 2: Effect of this compound and H₂S Donors on cGMP Levels
| Compound | Effect on cGMP | Concentration | Cell/Tissue Type | Reference |
| This compound | ~10-fold increase | Concentration-dependent | Rat aortic smooth muscle cells | [1][8] |
| L-thiovaline | >10-fold increase | Concentration-dependent | Rat aortic smooth muscle cells | [1] |
| NaHS | ~2-fold increase | Concentration-dependent | Rat aortic smooth muscle cells | [1][8] |
| NaHS | Increased | 100 µM | Rabbit myocardium | [10] |
Table 3: Cardioprotective Effects of this compound
| Treatment Group | Infarct Size (% I/R) | Animal Model | Reference |
| Control | 45.3 ± 2.3% | Anesthetized rabbits (30 min ischemia / 3 hr reperfusion) | [2] |
| Glycine | 31.37 ± 1.7% | Anesthetized rabbits | [2] |
| This compound | 17.7 ± 2.0% | Anesthetized rabbits | [2] |
| NaHS | 12.3 ± 3.3% | Anesthetized rabbits | [2] |
Experimental Protocols
Measurement of H₂S Release from this compound
Principle: An amperometric sensor is used to detect the concentration-dependent and time-dependent release of H₂S from this compound in the presence of a trigger, such as bicarbonate.
Methodology:
-
Prepare a standard solution of NaHS of known concentration to calibrate the H₂S-specific amperometric sensor (e.g., World Precision Instruments).
-
Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Place the calibrated electrode into the this compound solution and allow for a stable baseline reading.
-
Initiate the reaction by adding a solution of sodium bicarbonate to the desired final concentration.
-
Record the change in current over time, which corresponds to the concentration of H₂S released.
-
For concentration-dependent studies, repeat the procedure with varying initial concentrations of this compound.
Determination of cGMP Levels in Cultured Cells
Principle: A competitive enzyme immunoassay (EIA) is used to quantify the amount of cGMP in cell lysates following treatment with an H₂S donor.
Methodology:
-
Culture cells (e.g., rat aortic smooth muscle cells) to near confluence in appropriate multi-well plates.
-
Pre-incubate the cells in a serum-free medium for a designated period.
-
Expose the cells to varying concentrations of this compound (or other H₂S donors like NaHS as a positive control) for a short duration (e.g., 5-10 minutes).
-
Terminate the reaction and lyse the cells using 0.1 N HCl.
-
Centrifuge the lysates to pellet cellular debris.
-
Measure the cGMP concentration in the supernatants using a commercially available cGMP EIA kit, following the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content of each sample, determined by a standard protein assay (e.g., BCA assay).
Ex Vivo Vasorelaxation Assay
Principle: The ability of this compound to induce vasorelaxation is assessed by measuring the change in tension of pre-contracted aortic rings in an organ bath setup.
Methodology:
-
Isolate the thoracic aorta from a euthanized animal (e.g., mouse or rat) and place it in cold Krebs-Henseleit buffer.
-
Carefully clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension of approximately 1-1.5 g for at least 60 minutes.
-
Induce contraction of the aortic rings with a vasoconstrictor agent, such as phenylephrine (B352888) (e.g., 1 µM), until a stable plateau is reached.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath.
-
Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
Conclusion and Future Directions
This compound serves as a critical tool for investigating the nuanced roles of H₂S in metabolic regulation. Its primary mechanism of action, the slow release of H₂S and subsequent elevation of cGMP, triggers a cascade of events that modulate key metabolic pathways, including oxidative phosphorylation, glycolysis, and fatty acid metabolism. The dose-dependent nature of these effects, particularly on mitochondrial respiration, highlights the complexity of H₂S signaling.
While significant progress has been made, further research is required to fully elucidate the tissue-specific effects of this compound and H₂S on metabolic fluxes in vivo. Understanding the interplay between H₂S and other signaling molecules in different metabolic states will be crucial for harnessing the therapeutic potential of this compound and other H₂S donors in the context of metabolic diseases such as diabetes, obesity, and cardiovascular disorders. The detailed protocols and summarized data within this guide provide a solid foundation for researchers to design and execute further investigations in this promising field.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. This compound and L-thiovaline: biologically active H₂S-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of hydrogen sulfide on mitochondrial function and cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hydrogen Sulfide: An Emerging Regulator of Oxidative Stress and Cellular Homeostasis—A Comprehensive One-Year Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGMP-Dependent Protein Kinase Contributes to Hydrogen Sulfide-Stimulated Vasorelaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. NO-H2S interactions involve cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cGMP-dependent protein kinase contributes to hydrogen sulfide-stimulated vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrogen sulfide (H2S) metabolism in mitochondria and its regulatory role in energy production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The mitochondrial NADH pool is involved in hydrogen sulfide signaling and stimulation of aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. laurentian.scholaris.ca [laurentian.scholaris.ca]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Thioglycine's Vasorelaxant Effect in Aortic Ring Assays: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the vasorelaxant effects of thioglycine, a hydrogen sulfide (B99878) (H₂S) donor, as observed in aortic ring assays. This compound has been identified as a biologically active molecule that promotes vasorelaxation through the enhancement of cyclic guanosine (B1672433) monophosphate (cGMP) formation.[1][2] This document details the quantitative data on its efficacy, comprehensive experimental protocols for its assessment, and the underlying signaling pathways involved. The information presented is intended for researchers, scientists, and drug development professionals working in the field of cardiovascular pharmacology.
Introduction
Hydrogen sulfide (H₂S) is increasingly recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing a vital role in the regulation of vascular tone.[3] Dysregulation of endogenous H₂S metabolism has been implicated in various cardiovascular diseases, making exogenous H₂S donors a promising therapeutic strategy. This compound, a thioamino acid, has emerged as a novel H₂S donor that liberates H₂S in the presence of bicarbonate.[1][2][4] Studies utilizing aortic ring assays have demonstrated its capacity to induce vasorelaxation, highlighting its potential for the development of new cardiovascular drugs.[1][2] This guide will explore the current understanding of this compound's effects on vascular smooth muscle and the experimental methodologies used to characterize these effects.
Mechanism of Action of this compound in Vasorelaxation
This compound exerts its vasorelaxant effect primarily through the donation of H₂S.[1][2] The released H₂S initiates a signaling cascade within vascular smooth muscle cells, leading to a decrease in intracellular calcium concentration and subsequent relaxation of the vessel. A key mechanism in this process is the enhancement of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] H₂S has been shown to inhibit phosphodiesterases (PDEs), the enzymes responsible for the breakdown of cGMP. This inhibition leads to an accumulation of cGMP, which then activates protein kinase G (PKG).[5][6] PKG, in turn, phosphorylates several downstream targets that collectively promote vasorelaxation. These targets include proteins that decrease intracellular calcium levels and reduce the calcium sensitivity of the contractile machinery. Additionally, the activation of ATP-sensitive potassium (KATP) channels by H₂S is another identified mechanism contributing to vasorelaxation, leading to hyperpolarization of the smooth muscle cell membrane.[3]
Quantitative Analysis of this compound-Induced Vasorelaxation
The vasorelaxant properties of this compound have been quantified in studies using mouse aortic rings. The following table summarizes the key pharmacological parameters obtained from dose-response curves.
| Compound | EC₅₀ (μM) | Eₘₐₓ (%) | Pre-contraction Agent | Vessel Preparation | Reference |
| This compound | ~300 | ~80% | Phenylephrine (B352888) (1 μM) | Endothelium-denuded mouse aortic rings | [2] |
| NaHS (H₂S donor) | ~100 | ~95% | Phenylephrine (1 μM) | Endothelium-denuded mouse aortic rings | [2] |
| GYY4137 (slow-releasing H₂S donor) | >1000 | ~60% | Phenylephrine (1 μM) | Endothelium-denuded mouse aortic rings | [2] |
Note: The EC₅₀ and Eₘₐₓ values for this compound are estimated from the dose-response curve presented in Zhou et al. (2012).[2]
Experimental Protocols for Aortic Ring Assays
The aortic ring assay is a robust ex vivo method to assess the vasoactive properties of compounds. The following protocol is a generalized procedure that can be adapted for studying the effects of this compound.
Preparation of Aortic Rings
-
Animal Euthanasia and Aorta Excision: Euthanize a mouse (e.g., C57BL/6) via an approved method. Make a midline incision to open the thoracic cavity and carefully excise the thoracic aorta.[7][8]
-
Cleaning and Sectioning: Immediately place the aorta in cold, oxygenated Krebs-Henseleit (K-H) buffer. Under a dissecting microscope, remove any adhering fat and connective tissue.[7][8] Section the cleaned aorta into rings of approximately 1-2 mm in width.[7]
-
Endothelium Removal (Optional): To study endothelium-independent effects, the endothelium can be removed by gently rubbing the intimal surface of the ring with a fine wire or forceps. The successful removal of the endothelium should be confirmed pharmacologically (e.g., lack of relaxation to acetylcholine).
Aortic Ring Mounting and Equilibration
-
Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath containing K-H buffer.[9] The buffer should be maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
Tension Application and Equilibration: Connect the upper hook to an isometric force transducer to record changes in tension. Apply a resting tension of approximately 1.0 g to each ring and allow the tissues to equilibrate for at least 60-90 minutes. During equilibration, replace the K-H buffer every 15-20 minutes.
Vasorelaxation Studies
-
Pre-contraction: After equilibration, contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 μM).[2] Allow the contraction to reach a stable plateau.
-
Cumulative Dose-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁸ M to 10⁻³ M).[10][11] Record the relaxation response at each concentration until a maximal response is observed.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Eₘₐₓ (the maximal relaxation).[12][13]
Signaling Pathways in this compound-Mediated Vasorelaxation
The vasorelaxant effect of this compound is initiated by the release of H₂S, which then triggers downstream signaling events in vascular smooth muscle cells.
Conclusion
This compound represents a valuable pharmacological tool for the investigation of H₂S signaling in the cardiovascular system. Its ability to induce vasorelaxation in aortic ring assays, primarily through the cGMP pathway, underscores its potential as a lead compound for the development of novel antihypertensive agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to further explore the therapeutic applications of this compound and other H₂S donors. Further studies are warranted to fully elucidate the intricate molecular mechanisms and to evaluate the in vivo efficacy and safety of this compound.
References
- 1. This compound and L-thiovaline: biologically active H₂S-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unina.it [iris.unina.it]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 7. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol Online: Protocol for Aortic Ring Assay [protocol-online.org]
- 11. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Investigating the Anti-Inflammatory Properties of Thioglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the anti-inflammatory properties of Thioglycine. As a thiol-containing amino acid, this compound is postulated to exert its effects primarily through the donation of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with well-documented anti-inflammatory activities. This document outlines the putative mechanisms of action, summarizes key quantitative data from studies on H₂S donors in relevant inflammatory models, provides detailed experimental protocols for investigating these properties, and visualizes the involved signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key feature of numerous diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
This compound, a sulfur-containing analog of the amino acid glycine, has emerged as a molecule of interest due to its potential to modulate inflammatory responses. Its primary hypothesized mechanism of action is the release of hydrogen sulfide (H₂S). H₂S is now recognized as the third gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), and plays a pivotal role in a wide range of physiological and pathophysiological processes. Notably, H₂S has been shown to possess potent anti-inflammatory properties, making H₂S-donating compounds like this compound attractive candidates for therapeutic development.
This guide will delve into the anti-inflammatory effects attributable to H₂S donation from molecules such as this compound, focusing on the impact on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
Putative Mechanism of Action: The Role of Hydrogen Sulfide
The anti-inflammatory effects of this compound are believed to be mediated by its capacity to release H₂S. H₂S exerts its modulatory effects on inflammation through several interconnected mechanisms:
-
Inhibition of Pro-inflammatory Mediators: H₂S has been shown to suppress the expression and activity of key enzymes involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This leads to a reduction in the production of nitric oxide and prostaglandins, respectively.
-
Modulation of Inflammatory Signaling Pathways: H₂S can interfere with the activation of critical pro-inflammatory transcription factors and signaling cascades. It has been demonstrated to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα, and by sulfhydrating the p65 subunit[1][2][3]. Furthermore, H₂S can modulate the phosphorylation status of MAPKs, including p38, ERK1/2, and JNK, thereby influencing downstream inflammatory gene expression[4][5][6][7][8]. H₂S has also been shown to attenuate the JAK/STAT pathway, particularly by reducing the phosphorylation of STAT3[9][10].
-
Reduction of Pro-inflammatory Cytokine Production: By modulating the aforementioned signaling pathways, H₂S effectively reduces the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) from immune cells such as macrophages[11][12][13].
-
Antioxidant Effects: H₂S can scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant capacity of cells, thereby mitigating oxidative stress, a key contributor to inflammation.
Quantitative Data on the Anti-Inflammatory Effects of H₂S Donors
The following tables summarize quantitative data from studies investigating the anti-inflammatory effects of various H₂S donors in both in vivo and in vitro models. This data provides a benchmark for the potential efficacy of this compound.
Table 1: In Vivo Anti-Inflammatory Effects of H₂S Donors
| Model | H₂S Donor | Dose | Outcome | Quantitative Result | Reference |
| Carrageenan-induced paw edema (rat) | DL-propargylglycine (PAG) - an inhibitor of H₂S synthesis | 50 mg/kg | Reduction in paw weight increase | 20% reduction at 3 hours | [14] |
| Carrageenan-induced paw edema (rat) | DL-propargylglycine (PAG) | 50 mg/kg | Reduction in MPO activity | 62% reduction | [14] |
| Methotrexate-induced hepatotoxicity (rat) | Sodium Hydrosulfide (NaHS) | 56 µmol/kg/day | Reduction in serum IL-6 | Statistically significant decrease | [9] |
| Methotrexate-induced hepatotoxicity (rat) | Sodium Hydrosulfide (NaHS) | 56 µmol/kg/day | Reduction in hepatic NF-κB p65 | Statistically significant decrease | [9] |
Table 2: In Vitro Anti-Inflammatory Effects of H₂S Donors on Macrophages
| Cell Line | Stimulant | H₂S Donor | Concentration | Outcome | Quantitative Result | Reference |
| RAW 264.7 | LPS | GYY4137 | 1000 µM | Inhibition of TNF-α production | IC₅₀ = 70.4 ± 4.4 µM | [12] |
| RAW 264.7 | LPS | GYY4137 | 1000 µM | Inhibition of IL-1β production | IC₅₀ = 134.1 ± 10.1 µM | [12] |
| RAW 264.7 | LPS | GYY4137 | 1000 µM | Inhibition of Nitric Oxide production | IC₅₀ = 127.2 ± 32.4 µM | [12] |
| THP-1 | LPS | NaHS | 1 mM | Inhibition of IL-6 production | ~75% inhibition at 24 hours | [11][13] |
| THP-1 | LPS | NaHS | 1 mM | Inhibition of TNF-α production | ~60% inhibition at 4 hours | [11][13] |
| BV-2 Microglia | LPS | NaHS | 300 µM | Attenuation of TNF-α secretion | Statistically significant decrease | [4] |
| BV-2 Microglia | LPS | NaHS | 10-300 µM | Attenuation of Nitric Oxide production | Concentration-dependent decrease | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of novel compounds in acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Calipers
-
Phosphate-buffered saline (PBS)
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like Indomethacin).
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 60 minutes before carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
At the end of the experiment, euthanize the animals and collect the paw tissue for further analysis (e.g., myeloperoxidase (MPO) assay for neutrophil infiltration, histology, or Western blot for inflammatory markers).
In Vitro Model: LPS-Stimulated Macrophages
This model is used to evaluate the direct effects of a compound on inflammatory responses in immune cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitrite (B80452) (NO) determination
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for Western blotting (lysis buffer, antibodies for iNOS, COX-2, p-p65, p-p38, etc.)
Procedure:
-
Seed RAW 264.7 cells in 96-well plates (for Griess and ELISA assays) or 6-well plates (for Western blotting) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine and NO production, shorter times for signaling pathway analysis).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve[15][16][17][18][19].
-
-
Cytokine Measurement (ELISA):
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, phosphorylated and total forms of p65 NF-κB, p38, ERK, JNK, and STAT3.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Detect with HRP-conjugated secondary antibodies and a chemiluminescence substrate[25][26][27][28].
-
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key inflammatory signaling pathways and the putative points of intervention by H₂S, the active metabolite of this compound.
Figure 1: Putative inhibition of the NF-κB signaling pathway by H₂S from this compound.
Figure 2: Modulation of MAPK signaling pathways by H₂S derived from this compound.
Figure 3: Postulated inhibition of the JAK/STAT signaling pathway by H₂S from this compound.
Conclusion
The available evidence strongly suggests that this compound, through its capacity to donate hydrogen sulfide, possesses significant anti-inflammatory properties. The multifaceted actions of H₂S on key inflammatory pathways, including NF-κB, MAPKs, and JAK/STAT, lead to a reduction in pro-inflammatory mediators and cytokines. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the systematic investigation and development of this compound as a potential therapeutic agent for inflammatory diseases. Further research is warranted to fully elucidate its pharmacological profile, including dose-response relationships, pharmacokinetics, and safety in preclinical models of chronic inflammation. The visualization of the signaling pathways offers a clear conceptual framework for understanding its molecular mechanisms and for designing future studies.
References
- 1. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its antiapoptotic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuroscience.jhu.edu [neuroscience.jhu.edu]
- 3. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its anti-apoptotic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen sulfide attenuates lipopolysaccharide-induced inflammation by inhibition of p38 mitogen-activated protein kinase in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous hydrogen sulfide regulates inflammatory response by activating the ERK pathway in polymicrobial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrogen sulfide induces the synthesis of proinflammatory cytokines in human monocyte cell line U937 via the ERK-NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Hydrogen Sulfide in the Pathology of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H2S as a Bridge Linking Inflammation, Oxidative Stress and Endothelial Biology: A Possible Defense in the Fight against SARS-CoV-2 Infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen sulfide modulates IL-6/STAT3 pathway and inhibits oxidative stress, inflammation, and apoptosis in rat model of methotrexate hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrogen sulfide inhibits ATP-induced neuroinflammation and Aβ1-42 synthesis by suppressing the activation of STAT3 and cathepsin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of hydrogen sulphide signalling in macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Hydrogen Sulfide Donors on Lipopolysaccharide-Induced Formation of Inflammatory Mediators in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogen sulphide is a mediator of carrageenan-induced hindpaw oedema in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assay for nitric oxide [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. bmgrp.com [bmgrp.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Thioglycine: A Versatile Tool for Interrogating Gasotransmitter Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of thioglycine as a tool for studying gasotransmitter signaling, with a primary focus on its role as a hydrogen sulfide (B99878) (H₂S) donor. It is designed for researchers, scientists, and drug development professionals who require detailed methodologies and a deep understanding of the application of this compound in cellular and physiological research. The guide covers the mechanism of H₂S release from this compound, its effects on key signaling pathways, and detailed experimental protocols. Furthermore, it explores the broader context of gasotransmitter crosstalk and the potential of this compound in elucidating these complex interactions.
Introduction to Gasotransmitters and the Need for Specific Donors
Gasotransmitters are a unique class of signaling molecules that include nitric oxide (NO), carbon monoxide (CO), and hydrogen sulfide (H₂S).[1] These small, gaseous molecules can freely diffuse across cell membranes and play crucial roles in a myriad of physiological and pathophysiological processes, from vasodilation and neurotransmission to inflammation and apoptosis.[1][2][3] The study of these molecules has been greatly advanced by the development of donor compounds that release the gasotransmitter in a controlled manner, allowing researchers to investigate their specific biological effects.[4][5] An ideal donor should exhibit stability, predictable release kinetics, and minimal off-target effects.[6] this compound has emerged as a valuable tool in this regard, particularly for the study of H₂S signaling.[7][8][9][10]
This compound as a Hydrogen Sulfide Donor
This compound is a thioamino acid that serves as a precursor for the controlled release of H₂S.[6][7][9] Unlike simple sulfide salts such as sodium hydrosulfide (B80085) (NaHS) or sodium sulfide (Na₂S), which release H₂S in a rapid and uncontrolled burst, this compound provides a more gradual and sustained release, mimicking physiological production more closely.[10]
Mechanism of H₂S Release
This compound is stable under acidic and basic conditions but liberates H₂S in the presence of bicarbonate (HCO₃⁻).[7][8][10] The proposed mechanism involves the reaction of this compound with bicarbonate to form a glycine (B1666218) N-carboxyanhydride intermediate, which then decomposes to release H₂S.[7] This bicarbonate-triggered release is physiologically relevant, as bicarbonate is abundant in biological systems.
Caption: Mechanism of H₂S release from this compound.
This compound in the Study of H₂S Signaling Pathways
This compound is an excellent tool for elucidating the downstream effects of H₂S. The gasotransmitter is known to influence several key signaling cascades, most notably the soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway and post-translational modification of proteins through S-sulfhydration.[11][12]
The sGC-cGMP Pathway and Vasorelaxation
A primary mechanism of H₂S-mediated signaling involves the activation of soluble guanylate cyclase (sGC), leading to increased production of cyclic guanosine monophosphate (cGMP).[3][6] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates downstream targets to cause smooth muscle relaxation and vasodilation.[6][11] Studies have shown that this compound effectively stimulates cGMP formation and promotes the relaxation of pre-contracted aortic rings.[6][7][8][10]
Caption: H₂S signaling pathway leading to vasorelaxation.
Protein S-Sulfhydration
H₂S can also signal through a post-translational modification known as S-sulfhydration (or persulfidation), where an -SH group is added to the thiol side chain of a cysteine residue on a target protein.[11][12] This modification can alter the protein's function, localization, or stability. This compound can be used to study this process by providing a sustained source of H₂S, allowing for the identification of sulfhydrated proteins and the functional consequences of this modification.
Quantitative Data on this compound Performance
The efficacy of this compound as an H₂S donor has been quantified and compared to other commonly used donors. The following tables summarize key findings from the literature.
Table 1: Comparative H₂S Release from Various Donors
| Donor Compound | Relative H₂S Release | Release Kinetics | Reference |
| This compound | Higher than L-thiovaline and GYY4137 | Gradual, plateauing after ~60 min | [7][10] |
| L-thiovaline | Lower than this compound | Gradual | [10] |
| GYY4137 | Lower than this compound and L-thiovaline | Slow | [10] |
| NaHS / Na₂S | - | Rapid burst | [10] |
Table 2: Vasoactive Properties of H₂S Donors
| Donor Compound | Potency (Vasorelaxation) | Efficacy (Maximal Response) | cGMP Formation | Reference |
| This compound | Less potent than L-thiovaline, more potent than GYY4137 | Same as L-thiovaline, more efficacious than GYY4137 | ~10-fold increase | [6][10] |
| L-thiovaline | More potent than this compound | Same as this compound | - | [10] |
| GYY4137 | Less potent than this compound and L-thiovaline | Less efficacious than this compound and L-thiovaline | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols are based on methods described for the characterization of this compound.
Protocol: Measurement of H₂S Release using an Amperometric Sensor
This protocol describes the real-time detection of H₂S released from this compound.
-
Apparatus Setup: Calibrate a H₂S-selective amperometric sensor according to the manufacturer's instructions.
-
Solution Preparation: Prepare a solution of this compound (e.g., 1-10 mM) in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
Initiation of Release: Place the sensor in the this compound solution. To initiate H₂S release, add a stock solution of sodium bicarbonate to achieve a final concentration of 40 mM.[7]
-
Data Acquisition: Record the sensor's output current over time at a constant temperature (e.g., 37°C). The current is proportional to the concentration of H₂S.
-
Standard Curve: Generate a standard curve using known concentrations of NaHS to quantify the H₂S released from this compound.
Protocol: Fluorescent Detection of H₂S using Dibromobimane (B43652)
This method provides a sensitive way to detect H₂S production in solution.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate buffer.
-
Prepare a stock solution of dibromobimane in a non-aqueous solvent like acetonitrile.
-
-
Reaction Mixture: In a microplate well or cuvette, combine the this compound solution with the dibromobimane reagent. Initiate the reaction by adding sodium bicarbonate.
-
Incubation: Incubate the reaction mixture at 37°C for a set period (e.g., 60 minutes), protected from light.[7]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for thiobimane (the product of the reaction between H₂S and dibromobimane).[7]
-
Quantification: Use a standard curve prepared with NaHS to determine the amount of H₂S generated.
Protocol: Ex Vivo Vasorelaxation Assay in Mouse Aortic Rings
This protocol assesses the functional effect of H₂S released from this compound on vascular tone.
-
Tissue Preparation: Isolate the thoracic aorta from a mouse and cut it into 2-3 mm rings. Mount the rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂, and maintained at 37°C.
-
Equilibration: Allow the rings to equilibrate under a resting tension of ~1 g for at least 60 minutes.
-
Pre-contraction: Contract the aortic rings with a vasoconstrictor, such as phenylephrine (B352888) (e.g., 1 µM).[10]
-
Cumulative Concentration-Response Curve: Once the contraction has stabilized, add cumulative concentrations of this compound (or other H₂S donors) to the organ bath. Record the changes in isometric tension.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curves to determine potency (EC₅₀) and efficacy (Eₘₐₓ).
Caption: Experimental workflow for vasorelaxation assay.
This compound in the Context of Gasotransmitter Crosstalk
The signaling pathways of H₂S, NO, and CO are intricately linked, often influencing each other's synthesis and biological activity.[2][13][14] For instance, H₂S can enhance NO bioavailability and signaling.[4] While specific studies using this compound to investigate these interactions are limited, its properties as a controlled H₂S donor make it an ideal candidate for such research. By co-administering this compound with NO or CO donors/inhibitors, researchers can dissect the complex interplay between these gaseous messengers in various physiological contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. Gasotransmitter Heterocellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling by Gasotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogels for Gasotransmitter Delivery: Nitric oxide, carbon monoxide, and hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gasotransmitter-Induced Therapeutic Angiogenesis: A Biomaterial Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. This compound and L-thiovaline: biologically active H₂S-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unina.it [iris.unina.it]
- 11. Signaling pathways for the vascular effects of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Development of the Molecular and Cellular Mechanisms of Hydrogen Sulfide Gasotransmitter | MDPI [mdpi.com]
- 13. Cross talk between carbon monoxide and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbon monoxide, hydrogen sulfide, and nitric oxide as signaling molecules in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Thioamide: A Technical Guide to the Natural Occurrence and Biological Synthesis of Thioglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioglycine, the simplest thioamide-containing amino acid, represents a rare but significant post-translational modification found in the domain of Archaea. Its discovery and the elucidation of its biosynthetic pathway have opened new avenues for understanding microbial metabolism and enzyme function under extreme conditions. This technical guide provides a comprehensive overview of the natural occurrence of this compound and the intricate enzymatic machinery responsible for its synthesis. While its role as a direct signaling molecule has not been established, its importance in protein structure and function is becoming increasingly clear.
Natural Occurrence of this compound
The primary and most well-characterized natural occurrence of this compound is as a post-translational modification within the protein methyl-coenzyme M reductase (MCR) .[1][2][3] MCR is a key enzyme in methanogenic and methanotrophic archaea, catalyzing the final step in methane (B114726) formation and its anaerobic oxidation.[2]
This compound is a universally conserved modification in the MCRα subunit of these organisms, suggesting a crucial functional or structural role.[3] Beyond this well-documented instance, a derivative of this compound, (S,S)-γ-glutamyl-(cis-S-1-propenyl)this compound , has been isolated from the Chinese vegetable Toona sinensis.[4] This discovery suggests that while rare, thioamide-containing metabolites are not exclusively confined to the microbial world. Other naturally occurring thioamides have also been identified in various bacteria and plants, highlighting a broader, albeit still limited, distribution of this chemical moiety in nature.[1]
Quantitative Data
At present, there is a lack of specific quantitative data in the scientific literature detailing the precise concentrations or abundance of this compound in different organisms. While its presence as a modification in MCR is confirmed, comprehensive quantitative analysis across various species has not been reported.
Biological Synthesis of this compound
The biosynthesis of this compound is a fascinating example of post-translational modification, converting a standard glycine (B1666218) residue on a protein into a thioamide. This transformation is not part of a broader metabolic pathway for free this compound but is a targeted enzymatic process.
The key players in this biological synthesis are a two-protein system encoded by the ycaO and tfuA genes.[1][2][5][6] The YcaO protein is a member of the RiPPs (ribosomally synthesized and post-translationally modified peptides) recognition element family, which are known to be involved in the modification of ribosomally synthesized peptides.[6] The synthesis of this compound on the MCR protein is analogous to the biosynthesis of other thioamide-containing natural products, such as thioviridamide.[1][2]
The overall reaction for the formation of this compound on a glycine residue of MCR is:
ATP + sulfide (B99878) + [methyl-coenzyme M reductase]-glycine → ADP + phosphate (B84403) + [methyl-coenzyme M reductase]-thioglycine [5]
Proposed Biosynthetic Pathway
The proposed mechanism for the enzymatic synthesis of this compound involves a series of steps catalyzed by the YcaO and TfuA proteins:
-
Sulfide Activation and Delivery: The TfuA protein is thought to be involved in the activation and/or delivery of sulfide to the YcaO enzyme.[5] However, some archaea that possess the this compound modification lack the tfuA gene, indicating that TfuA is not universally essential for this process.[1]
-
Amide Bond Attack: An external sulfide source attacks the amide bond of the target glycine residue on the MCR protein, leading to the formation of a tetrahedral intermediate.[5]
-
ATP-Dependent Phosphorylation: The oxyanion of the tetrahedral intermediate then attacks the γ-phosphate of an ATP molecule, resulting in the release of ADP and the formation of a phosphorylated thiolate intermediate.[5]
-
Intermediate Collapse: The phosphorylated thiolate intermediate is unstable and collapses, forming the this compound residue and releasing inorganic phosphate.[5]
This process requires the presence of Mg²⁺ as a cofactor.[5]
Signaling Pathways
Currently, there is no evidence to suggest that this compound is involved in any signaling pathways. Its role in MCR is primarily believed to be structural. Studies have shown that the absence of the this compound modification leads to a severe growth defect in methanogens, particularly at elevated temperatures.[1][2] This suggests that this compound plays a critical role in stabilizing the secondary structure of the MCR protein near its active site.[1][2]
Experimental Methodologies
The identification and characterization of this compound and its biosynthetic pathway have relied on a combination of genetic, biochemical, and analytical techniques.
Key Experimental Approaches
| Experimental Technique | Purpose | References |
| Mass Spectrometry | To identify the presence of the this compound modification on the MCR protein by detecting the mass shift corresponding to the substitution of an oxygen atom with a sulfur atom. | [1][2] |
| Genetic Knockout Studies | To confirm the function of the ycaO and tfuA genes by deleting them from the genome of methanogenic archaea and observing the absence of the this compound modification. | [1][2] |
| Protein Expression and Purification | To isolate the MCR protein and the YcaO and TfuA enzymes for in vitro characterization. | [5] |
| Enzymatic Assays | To reconstitute the this compound synthesis reaction in vitro and to determine the enzymatic requirements, such as the need for ATP and sulfide. | [5] |
Detailed Methodologies
Visualizations
Logical Relationship of this compound Biosynthesis
Caption: Logical flow of this compound biosynthesis.
Proposed Enzymatic Workflow for this compound Synthesis
Caption: Proposed workflow for this compound synthesis.
Conclusion
This compound stands out as a unique post-translational modification with a critical role in the structural integrity of methyl-coenzyme M reductase in methanogenic and methanotrophic archaea. The elucidation of its biosynthetic pathway, involving the YcaO and TfuA proteins, provides a clear example of how organisms can utilize sophisticated enzymatic machinery to introduce novel chemical functionalities into proteins. While the natural occurrence of this compound appears to be limited, its discovery underscores the vast and underexplored landscape of post-translational modifications in biology. Future research focusing on the precise quantification of this compound in various organisms and the development of detailed experimental protocols for its detection will be invaluable for a deeper understanding of its biological significance and potential applications in biotechnology and drug development.
References
- 1. Post-translational thioamidation of methyl-coenzyme M reductase, a key enzyme in methanogenic and methanotrophic Archaea | eLife [elifesciences.org]
- 2. Post-translational thioamidation of methyl-coenzyme M reductase, a key enzyme in methanogenic and methanotrophic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Overview of Diverse Methyl/Alkyl-Coenzyme M Reductases and Considerations for Their Potential Heterologous Expression [frontiersin.org]
- 4. Identification of (S,S)-γ-glutamyl-(cis-S-1-propenyl)this compound, a naturally occurring norcysteine derivative, from the Chinese vegetable Toona sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EC 6.2.2.1 [iubmb.qmul.ac.uk]
- 6. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of biological thiols based on a colorimetric method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic characterization of Thioglycine (NMR, IR, Mass Spec).
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioglycine, the sulfur analog of the simplest proteinogenic amino acid, glycine (B1666218), presents a unique chemical structure with significant implications for its biological activity and potential therapeutic applications. As a thiol-containing molecule, it can participate in various biochemical processes, including acting as a precursor to the gasotransmitter hydrogen sulfide (B99878) (H₂S)[1]. A thorough understanding of its molecular structure and properties is paramount for its development in medicinal chemistry and drug design. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Detailed experimental protocols and data interpretation are presented to serve as a comprehensive resource for researchers.
Spectroscopic Characterization
The structural elucidation of this compound (C₂H₅NOS) relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework, functional groups, and connectivity of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the α-protons, the amine protons, and the thiol proton. The chemical shifts are influenced by the electronegativity of the neighboring atoms (nitrogen, carbonyl group, and sulfur).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| α-CH₂ | 3.4 - 3.6 | Singlet | 2H |
| -NH₂ | 1.0 - 4.0 (broad) | Singlet | 2H |
| -SH | 1.5 - 2.5 | Singlet | 1H |
Note: The chemical shifts of -NH₂ and -SH protons can be broad and their positions are highly dependent on the solvent, concentration, and temperature. They are also exchangeable with D₂O.
The carbon NMR spectrum provides information about the different carbon environments in the molecule. This compound has two distinct carbon atoms: the carbonyl carbon and the α-carbon.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Thiocarbonyl) | 195 - 205 |
| α-C | 40 - 45 |
Note: The replacement of the carboxylic acid oxygen in glycine with sulfur in this compound is expected to cause a significant downfield shift for the carbonyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |
| N-H (amine) | Stretch | 3200 - 3400 | Medium, Broad |
| C-H (alkane) | Stretch | 2850 - 3000 | Medium |
| S-H (thiol) | Stretch | 2550 - 2600 | Weak |
| C=O (thioacid) | Stretch | 1690 - 1740 | Strong |
| N-H (amine) | Bend | 1550 - 1650 | Medium |
| C-N | Stretch | 1020 - 1250 | Medium |
| C-S | Stretch | 600 - 800 | Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, the molecular ion peak and characteristic fragment ions are key identifiers.
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂H₅NOS |
| Molecular Weight | 91.13 g/mol |
| Exact Mass | 91.0092 |
| Predicted M+ Peak (m/z) | 91 |
| Predicted Key Fragment Ions (m/z) | 46 ([CH₂NH₂]⁺), 45 ([CHS]⁺) |
Experimental Protocols
Accurate spectroscopic data is contingent on meticulous sample preparation and instrument operation. The following are generalized protocols for the characterization of a solid sample like this compound.
NMR Sample Preparation and Acquisition
-
Sample Preparation :
-
Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
-
¹H NMR Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard 1D proton spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak).
-
-
¹³C NMR Acquisition :
-
Use the same sample as for ¹H NMR.
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
Set a wider spectral width to accommodate the larger range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation :
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation :
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
The solution must be free of any particulate matter; filter if necessary.
-
-
Data Acquisition :
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.
-
Acquire the mass spectrum in the positive or negative ion mode. For this compound, positive ion mode is likely to show the protonated molecule [M+H]⁺.
-
To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of this compound.
Logical Relationship of Spectroscopic Data to Molecular Structure
Caption: Relationship between this compound's structure and its spectral data.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a complete picture of its molecular structure. The predicted data and generalized protocols outlined in this guide offer a foundational framework for researchers and scientists. While the presented spectral data are estimations based on analogous compounds, they provide a strong starting point for the analysis of experimentally obtained spectra. The confirmation of this compound's structure is a critical step in unlocking its full potential in drug development and other scientific applications.
References
Thioglycine: A Novel Hydrogen Sulfide-Based Therapeutic for Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metabolic disorders, including type 2 diabetes and obesity, represent a significant and growing global health challenge. Emerging research has identified the gasotransmitter hydrogen sulfide (B99878) (H₂S) as a key regulator of metabolic homeostasis. Thioglycine, a thiol analogue of the amino acid glycine, is a stable, water-soluble compound that acts as a slow-releasing H₂S donor. This technical guide explores the therapeutic potential of this compound in the context of metabolic disorders, focusing on its mechanism of action through H₂S-mediated modulation of critical signaling pathways. This document provides a comprehensive overview of the preclinical evidence for H₂S in improving glucose and lipid metabolism, detailed experimental protocols for investigating the effects of this compound, and a summary of the available quantitative data. Visualizations of the key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's potential as a novel therapeutic agent.
Introduction: The Emerging Role of Hydrogen Sulfide in Metabolic Regulation
Hydrogen sulfide (H₂S) is now recognized as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing a crucial role in a multitude of physiological processes.[1] Produced endogenously in mammalian tissues by enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), H₂S is involved in vasodilation, neuromodulation, anti-inflammatory responses, and the regulation of cellular metabolism.[1][2] Dysregulation of H₂S homeostasis has been implicated in a variety of pathological conditions, including metabolic disorders like diabetes and obesity.[3]
This compound (2-aminoethanethioic S-acid) is a monothiocarboxylic acid analogue of glycine.[4][5] A key characteristic of this compound is its ability to act as a stable, slow-releasing H₂S donor in a bicarbonate-dependent manner.[6][7] This property makes it a valuable tool for studying the physiological effects of H₂S and a potential therapeutic agent that can mimic the sustained endogenous production of this gasotransmitter.[8] This guide will delve into the preclinical rationale for the use of this compound in metabolic disorders, focusing on the downstream effects of its H₂S-donating capability.
Mechanism of Action: H₂S-Mediated Modulation of Metabolic Signaling
The therapeutic potential of this compound in metabolic disorders is predicated on the diverse and beneficial effects of its released H₂S on key metabolic signaling pathways. The primary mechanisms involve the enhancement of insulin (B600854) sensitivity and the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Enhancement of Insulin Signaling
Insulin resistance in peripheral tissues, such as skeletal muscle, adipose tissue, and the liver, is a hallmark of type 2 diabetes. H₂S has been shown to improve insulin sensitivity through multiple actions on the insulin signaling cascade.[8][9]
-
Increased Insulin Receptor Sensitivity: Studies using H₂S donors like sodium hydrosulfide (B80085) (NaHS) have demonstrated an increase in insulin-stimulated glucose uptake in myotubes and adipocytes.[9][10] This effect is associated with increased phosphorylation of the insulin receptor (IR), suggesting that H₂S can enhance the sensitivity of the receptor to insulin.[9][11]
-
Activation of Downstream PI3K/Akt Pathway: The binding of insulin to its receptor triggers a signaling cascade involving the phosphorylation of insulin receptor substrate (IRS) proteins and the subsequent activation of phosphoinositide 3-kinase (PI3K) and Akt (also known as protein kinase B). This pathway is crucial for the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. H₂S has been shown to increase the phosphorylation of PI3K and Akt, thereby promoting glucose uptake.[9][11]
Activation of AMP-Activated Protein Kinase (AMPK)
AMPK is a crucial energy sensor that is activated in response to a high AMP/ATP ratio, indicating low cellular energy status. Once activated, AMPK stimulates catabolic pathways to generate ATP (such as glucose uptake and fatty acid oxidation) and inhibits anabolic pathways that consume ATP (such as lipid synthesis).[12] H₂S has been shown to activate AMPK in various tissues, including the liver, skeletal muscle, and adipose tissue.[12][13]
-
Liver: H₂S-mediated AMPK activation in the liver can lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway.[13] This inhibition can stimulate autophagy, a cellular process for degrading and recycling cellular components, which plays a role in lipid metabolism. By promoting the breakdown of lipid droplets (lipophagy), H₂S can help reduce hepatic triglyceride accumulation and ameliorate non-alcoholic fatty liver disease (NAFLD).[13]
-
Adipose Tissue: In adipocytes, H₂S has been shown to protect against high glucose-induced lipid accumulation, an effect mediated by AMPK activation.[14]
-
Skeletal Muscle: H₂S treatment has been demonstrated to increase AMPK phosphorylation in skeletal muscle cells, which is associated with increased glucose uptake.[15]
Preclinical Evidence and Quantitative Data
While direct preclinical studies on this compound for metabolic disorders are limited, a growing body of evidence from studies using other H₂S donors supports its therapeutic potential. The following tables summarize key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Effects of H₂S Donors on Glucose Metabolism
| H₂S Donor | Cell Line | Glucose Condition | Key Findings | Reference |
| NaHS | L6 Myotubes | Low (5.5 mM) | Increased 2-deoxyglucose uptake | [9][10] |
| NaHS | 3T3-L1 Adipocytes | Low (5.5 mM) | Increased 2-deoxyglucose uptake | [9][10] |
| NaHS | L6 Myotubes | High (25 mM) + Insulin | Increased 2-deoxyglucose uptake | [9][10] |
| NaHS | 3T3-L1 Adipocytes | High (25 mM) + Insulin | Increased 2-deoxyglucose uptake | [9][10] |
| NaHS | C2C12 Myotubes | Palmitate-induced IR | Increased glucose uptake and phosphorylation of IRS1, PI3K, and Akt | [15] |
| NaHS | 3T3-L1 Adipocytes | High (25 mM) | Suppressed triglyceride accumulation | [14] |
Table 2: In Vivo Effects of H₂S Donors in Animal Models of Metabolic Disease
| H₂S Donor | Animal Model | Duration of Treatment | Key Findings | Reference |
| NaHS | Goto-Kakizaki (GK) diabetic rats | 10 weeks | Decreased fasting blood glucose, increased insulin sensitivity, increased glucose tolerance | [9][16] |
| Thioctic Acid | Fructose-fed rats | 5 days | No significant effect on fasting or stimulated glucose levels | [3] |
| Gold Thioglucose | DBA/2, C57BLKs, BDF1 mice | 8-12 weeks | Induced obesity and significant increases in nonfasting plasma glucose | [17] |
| NaHS | High-fat diet-fed mice | Not specified | Reduced serum triglyceride levels | [13] |
| AP39 | High-fat diet-fed mice | 12 weeks | Slowed weight gain by 32% on average, reduced liver fat accumulation | [18] |
Table 3: H₂S Releasing Properties of this compound
| Method | Conditions | Observation | Reference |
| ¹H NMR Spectroscopy | 40 mM NaHCO₃, 40°C | Slow decomposition to N-carboxyanhydride and HS⁻, reaching equilibrium after 72h (35% conversion) | [8] |
| Amperometric H₂S Sensor | - | Concentration-dependent release of H₂S | [8] |
| Thiobimane Fluorescence Assay | - | Gradual release of H₂S, reaching a plateau after 60 minutes | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound in metabolic disorders. These protocols are based on established methods for studying H₂S donors.
In Vitro Insulin-Stimulated Glucose Uptake Assay
This protocol describes a method to measure the effect of this compound on insulin-stimulated glucose uptake in 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Bovine Serum Albumin (BSA)
-
This compound
-
Insulin
-
2-deoxy-D-[³H]glucose
-
Phosphate-Buffered Saline (PBS)
-
0.1% Sodium Dodecyl Sulfate (SDS) lysis buffer
-
Scintillation fluid
-
BCA Protein Assay Kit
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.
-
Wash the cells once with KRH buffer.
-
Serum starve the cells by incubating in KRH buffer containing 0.5% BSA for at least 2 hours.[19]
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of freshly prepared this compound in KRH buffer with 0.5% BSA for a predetermined time.
-
Add insulin to a final concentration of 100 nM and incubate for 20 minutes at 37°C.[19]
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to a final concentration of 0.1 µCi/mL and incubate for 5-10 minutes.
-
Terminate the assay by aspirating the media and washing the cells three times with ice-cold PBS.
-
Lyse the cells in 0.5 mL/well of 0.1% SDS lysis buffer and rock for 30 minutes.[19]
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates using a BCA protein assay to normalize the glucose uptake data.
Western Blot Analysis of AMPK Phosphorylation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of AMPK at Threonine 172 in a cell line such as C2C12 myotubes.
Materials:
-
Differentiated C2C12 myotubes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Culture and differentiate C2C12 myoblasts into myotubes in 6-well plates.
-
Treat the myotubes with desired concentrations of this compound for various time points.
-
Place the plates on ice, aspirate the media, and wash twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors, scrape the cells, and collect the lysate.[9]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[20]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AMPKα to normalize the phosphorylation signal.
Safety and Toxicological Profile
The safety profile of this compound is a critical consideration for its therapeutic development. While comprehensive toxicological data specifically for systemic administration in the context of metabolic disorders is not extensively available, some information can be gleaned from studies on related compounds. Sodium thioglycolate, a salt of thioglycolic acid, has undergone toxicological evaluation.[20][21] It's important to note that the safety of this compound as a chronic therapeutic agent for metabolic diseases will require thorough investigation through formal preclinical toxicology and safety pharmacology studies.
Conclusion and Future Directions
This compound, as a slow-releasing H₂S donor, presents a promising and novel therapeutic strategy for the management of metabolic disorders. The preclinical evidence for the beneficial effects of H₂S on insulin sensitivity and AMPK activation provides a strong rationale for the further investigation of this compound. Its ability to modulate these key signaling pathways suggests potential for improving glycemic control, reducing lipid accumulation, and mitigating the complications associated with insulin resistance.
Future research should focus on several key areas:
-
This compound-specific preclinical studies: Conducting comprehensive in vivo studies using animal models of diabetes and obesity to directly assess the efficacy of this compound on metabolic parameters.
-
Dose-response and pharmacokinetic studies: Determining the optimal dosing regimen and understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Long-term safety studies: Evaluating the chronic safety and tolerability of this compound administration.
-
Clinical trials: If preclinical data are promising, well-designed clinical trials will be necessary to establish the safety and efficacy of this compound in patients with metabolic disorders.
The development of this compound and other targeted H₂S donors could open new avenues for the treatment of metabolic diseases, offering a mechanistically distinct approach to current therapies.
References
- 1. Animal models for induction of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen Sulfide Biochemistry and Interplay with Other Gaseous Mediators in Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic effects of thioctic acid in rodent models of insulin resistance and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C2H5NOS | CID 522597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Natural H2S-donors: A new pharmacological opportunity for the management of overweight and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Hydrogen Sulfide Treatment Promotes Glucose Uptake by Increasing Insulin Receptor Sensitivity and Ameliorates Kidney Lesions in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose and lipid metabolism in the gold thioglucose injected mouse model of diabesity [ouci.dntb.gov.ua]
- 12. Development of hydrogen sulfide donors for anti-atherosclerosis therapeutics research: Challenges and future priorities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrogen Sulphide Treatment Increases Insulin Sensitivity and Improves Oxidant Metabolism through the CaMKKbeta-AMPK Pathway in PA-Induced IR C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 17. Obesity-induced diabetes in mouse strains treated with gold thioglucose: a novel animal model for studying β-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 20. benchchem.com [benchchem.com]
- 21. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Thioglycine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substitution of an amide bond with a thioamide in a peptide backbone is a powerful tool in medicinal chemistry and chemical biology. This single-atom modification, replacing an oxygen with a sulfur, can profoundly alter the physicochemical and biological properties of a peptide. Thioamide-containing peptides often exhibit enhanced resistance to enzymatic degradation, altered hydrogen bonding capabilities, and unique conformational preferences, making them valuable as therapeutic leads, molecular probes, and tools for studying protein folding and interactions.[1][2][3]
Thioglycine, the simplest thioamide-containing amino acid analog, provides a unique modification to the peptide backbone. Its incorporation via Solid-Phase Peptide Synthesis (SPPS) requires specialized protocols to ensure efficient thioamide bond formation while minimizing side reactions. These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptides containing this compound using Fmoc-based SPPS.
Challenges in this compound SPPS
The primary challenges in synthesizing this compound-containing peptides revolve around the formation of the thioamide bond and the stability of the resulting peptide during subsequent synthesis steps. Key considerations include:
-
Thioamide Bond Formation: Standard peptide coupling reagents are generally not effective for forming thioamide bonds. Specialized thioacylating agents are required.[1][2]
-
Epimerization: The α-carbon of an amino acid residue C-terminal to a thioamide is prone to epimerization during the basic conditions of Fmoc deprotection.[4][5]
-
Side Reactions during Cleavage: Thioamide-containing peptides can be susceptible to side reactions, such as cleavage at the thioamide bond, under standard acidic cleavage conditions.[5][6]
Experimental Protocols
This section details the materials and methods for the successful incorporation of this compound into a peptide sequence using Fmoc-SPPS. The protocol is based on the use of a pre-activated Fmoc-thioglycine derivative, such as an Fmoc-thioglycine benzotriazole (B28993) ester.[2][3]
Materials
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended to allow for mild cleavage conditions.[3]
-
Amino Acids: Standard Fmoc-protected amino acids.
-
Fmoc-Thioglycine Derivative: Fmoc-thioglycine benzotriazole ester (synthesized separately).
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Diisopropylethylamine (DIPEA).
-
-
Coupling Reagents: Standard coupling reagents (e.g., HBTU, HATU) for regular amide bond formation.
-
Deprotection Solution: 20% piperidine in DMF or 2% DBU in DMF.[5]
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)-based cocktail (e.g., TFA/Triisopropylsilane (TIS)/H₂O 95:2.5:2.5).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
Protocol for SPPS of a this compound-Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing a this compound residue.
1. Resin Preparation and First Amino Acid Loading:
-
Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.
-
Load the first Fmoc-amino acid onto the resin using standard protocols (e.g., using DIPEA in DCM).
-
Cap any unreacted sites on the resin.
2. Standard Peptide Elongation (Amide Bond Formation):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion (e.g., using the Kaiser test).
-
-
Washing: Wash the resin with DMF (5x).
-
Repeat this cycle for each standard amino acid addition.
3. Incorporation of this compound:
-
Fmoc Deprotection: Perform Fmoc deprotection as described above.
-
Washing: Thoroughly wash the resin.
-
This compound Coupling:
-
Dissolve the Fmoc-thioglycine benzotriazole ester (1.5 eq.) in DMF.
-
Add the solution to the resin. Do not add a standard coupling reagent or a strong base like DIPEA.
-
Allow the coupling to proceed for 4-12 hours. Monitor the reaction for completion. A second coupling may be necessary.[2]
-
-
Washing: Wash the resin with DMF (5x).
4. Peptide Elongation Following this compound Incorporation:
-
Fmoc Deprotection (Modified): To minimize epimerization, use a milder deprotection condition. Treat the resin with 2% DBU in DMF (3 x 2 min).[5]
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling: Proceed with the coupling of the next standard Fmoc-amino acid using standard conditions.
-
Continue with the modified deprotection and standard coupling for all subsequent residues.
5. Cleavage and Deprotection:
-
After the final residue is coupled and deprotected, wash the resin with DMF, DCM, and methanol, and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 1.5-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
6. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the synthesis of this compound-containing peptides. These values may require optimization based on the specific peptide sequence.
Table 1: Reagent Equivalents for SPPS Steps
| Step | Reagent | Equivalents (relative to resin loading) |
| Standard Amino Acid Coupling | Fmoc-Amino Acid | 3 - 5 |
| Coupling Reagent (e.g., HBTU) | 3 - 5 | |
| Base (e.g., DIPEA) | 6 - 10 | |
| This compound Coupling | Fmoc-Thioglycine Benzotriazole Ester | 1.5 - 3 |
| Fmoc Deprotection (Standard) | Piperidine | 20% (v/v) in DMF |
| Fmoc Deprotection (Post-Thioamide) | DBU | 2% (v/v) in DMF |
Table 2: Typical Reaction Times and Conditions
| Step | Condition | Value |
| Resin Swelling | Time | 30 - 60 min |
| Temperature | Room Temperature | |
| Standard Coupling | Time | 1 - 2 hours |
| Temperature | Room Temperature | |
| This compound Coupling | Time | 4 - 12 hours |
| Temperature | Room Temperature | |
| Fmoc Deprotection (Piperidine) | Time | 2 x 10 min |
| Temperature | Room Temperature | |
| Fmoc Deprotection (DBU) | Time | 3 x 2 min |
| Temperature | Room Temperature | |
| Cleavage | Time | 1.5 - 2 hours |
| Temperature | Room Temperature |
Visualizations
Experimental Workflow for this compound Incorporation in SPPS
Caption: Workflow for SPPS incorporating a this compound residue.
Logic Diagram for Deprotection Reagent Selection
Caption: Decision logic for selecting the appropriate Fmoc deprotection reagent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporating Thioamides into Proteins by Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Incorporating Thiol-Containing Amino Acids in Fmoc-Based Peptide Synthesis: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the incorporation of thiol-containing amino acids into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Due to the prevalence of cysteine in native peptides and the extensive documentation of its use in SPPS, this guide will primarily focus on the incorporation of Fmoc-Cys(Trt)-OH as a representative example of a thiol-containing amino acid. The principles and protocols described herein can be adapted for other thiol-containing residues, such as thioglycine, with appropriate consideration for their unique chemical properties.
Introduction to Thiol-Containing Peptides
Peptides containing amino acids with thiol (-SH) groups, most notably cysteine, are crucial in biochemistry and drug development. The thiol group's nucleophilicity and its ability to form disulfide bonds are fundamental to the structure and function of many biologically active peptides and proteins. The strategic incorporation of cysteine allows for the creation of cyclic peptides, which often exhibit enhanced stability and biological activity.
Fmoc-SPPS is the most common method for synthesizing peptides, offering mild reaction conditions and compatibility with a wide range of amino acid derivatives.[1][2] However, the reactive nature of the thiol group necessitates a robust protection strategy to prevent unwanted side reactions during peptide chain elongation.[3]
Thiol Protection Strategy: The Trityl (Trt) Group
The selection of an appropriate protecting group for the thiol side chain is critical for a successful synthesis. The trityl (Trt) group is a widely used and recommended protecting group for the thiol of cysteine in Fmoc-SPPS for several key reasons:
-
Stability: The Trt group is stable under the basic conditions (typically 20% piperidine (B6355638) in DMF) used for the removal of the Nα-Fmoc protecting group.[3]
-
Acid Lability: It is readily cleaved under the final acidic conditions (e.g., trifluoroacetic acid) used to release the peptide from the resin and remove other side-chain protecting groups.[1][3]
-
Prevention of Side Reactions: It effectively prevents the thiol group from participating in undesired reactions such as oxidation and alkylation during synthesis.[3]
While other protecting groups like acetamidomethyl (Acm) are available for more complex applications like the regioselective formation of multiple disulfide bonds, Fmoc-Cys(Trt)-OH is the most cost-effective and straightforward choice for routine synthesis of peptides containing a free thiol or a single disulfide bond.[1][4]
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of Fmoc-Cys(Trt)-OH into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.
General Fmoc-SPPS Cycle
Solid-phase peptide synthesis is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain attached to a solid support.[5]
Diagram: General Fmoc-SPPS Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Coupling of Fmoc-Cys(Trt)-OH
This protocol details the incorporation of a cysteine residue into the peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Cys(Trt)-OH
-
Coupling reagents (e.g., DIC/HOBt or HCTU)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene (B1219640) adduct.
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-Cys(Trt)-OH. To minimize racemization, it is recommended to use a carbodiimide-based activation method.[1]
-
Dissolve Fmoc-Cys(Trt)-OH (3-4 equivalents relative to resin loading) and HOBt (3-4 equivalents) in DMF.
-
Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling: Add the activated Fmoc-Cys(Trt)-OH solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Repeat: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.
| Parameter | Recommendation | Rationale |
| Amino Acid Equivalents | 3-4 eq | To drive the coupling reaction to completion. |
| Coupling Reagent | DIC/HOBt or DIC/Oxyma | Minimizes racemization of the cysteine residue.[1] |
| Base | DIPEA or 2,4,6-collidine | Use of a weaker base like collidine can further reduce racemization. |
| Coupling Time | 1-2 hours | Sufficient for complete coupling in most cases. |
| Monitoring | Kaiser Test | Confirms the completion of the coupling reaction. |
Table 1: Recommended Coupling Conditions for Fmoc-Cys(Trt)-OH
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), water, thioanisole)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail in a fume hood. The composition of the cocktail depends on the amino acids present in the peptide. For peptides containing cysteine, a scavenger for the trityl cation and a reducing agent are essential.
-
Recommended Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.[6] This cocktail is effective for peptides containing multiple sensitive residues.
-
Alternative Cocktail: 92.5% TFA, 2.5% TIS, 2.5% water, and 2.5% EDT.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.
| Scavenger | Purpose | Typical Concentration |
| Triisopropylsilane (TIS) | Scavenges carbocations, particularly the trityl cation.[1][7] | 2.5% - 5% |
| 1,2-Ethanedithiol (EDT) | A reducing agent that prevents oxidation of the free thiol.[8] | 2.5% |
| Water | Acts as a scavenger and aids in peptide solubility. | 2.5% - 5% |
| Thioanisole | A scavenger that can help prevent side reactions with tryptophan and methionine. | 5% |
| Phenol | A scavenger for tryptophan and tyrosine modifications. | 5% |
Table 2: Common Scavengers for TFA Cleavage of Thiol-Containing Peptides
Potential Side Reactions and Mitigation Strategies
The incorporation of cysteine can be associated with specific side reactions. Awareness of these issues and the implementation of appropriate mitigation strategies are crucial for obtaining a high-purity product.
Diagram: Troubleshooting Logic for Cysteine Side Reactions
Caption: Troubleshooting common side reactions when incorporating cysteine.
Racemization
Cysteine is particularly susceptible to racemization during the activation and coupling steps, especially when using potent activating reagents like HBTU or PyBOP in the presence of a strong base like DIPEA.[1]
-
Mitigation:
-
Use carbodiimide-based activators such as DIC/HOBt or DIC/Oxyma.[1]
-
Employ a weaker base like 2,4,6-collidine instead of DIPEA.
-
Avoid prolonged pre-activation times.
-
| Coupling Conditions | % D-Cys Formation |
| DIPCDI/Oxyma Pure | 3.3% |
| HCTU/DIEA | >10% |
Table 3: Racemization of Fmoc-Cys(Trt)-OH under Different Coupling Conditions[1]
S-tert-butylation
During TFA cleavage, tert-butyl cations are generated from the deprotection of other amino acids (e.g., Ser(tBu), Thr(tBu), Asp(OtBu)). These reactive cations can alkylate the free thiol of cysteine, resulting in an S-tert-butylated side product (+56 Da).
-
Mitigation:
-
Use a cleavage cocktail with a combination of scavengers, such as TIS, thioanisole, and DMS.[3]
-
A two-step cleavage protocol can be highly effective:
-
Initial treatment with a lower concentration of TFA (e.g., 70%) in a cocktail containing TIS, water, thioanisole, DMS, and 1% DTT for 30 minutes.
-
Increase the TFA concentration to 80-90% and continue the cleavage for another 1.5-2 hours.[3]
-
-
Oxidation
The free thiol group is susceptible to oxidation, which can lead to the formation of intermolecular disulfide bonds, resulting in dimers or oligomers of the desired peptide.[3]
-
Mitigation:
-
Always include a reducing agent like EDT in the cleavage cocktail.[8]
-
Handle the crude peptide under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Immediately after purification, freeze-dry the peptide to store it in a stable, reduced form.
-
On-Resin Disulfide Bond Formation
For the synthesis of cyclic peptides, the disulfide bond can be formed while the peptide is still attached to the resin. This approach often minimizes the formation of intermolecular dimers and oligomers.
Protocol 3: On-Resin Oxidation with Iodine
Procedure:
-
Peptide Synthesis: Assemble the linear peptide on the resin, incorporating Fmoc-Cys(Trt)-OH at the desired positions.
-
Selective Deprotection: The Trt groups are removed during the final cleavage. For on-resin cyclization, an orthogonal protecting group strategy is typically employed (e.g., using Fmoc-Cys(Acm)-OH and Fmoc-Cys(Trt)-OH for two disulfide bonds). A simpler approach for a single disulfide bond involves the selective deprotection of a suitable protecting group on-resin. If Fmoc-Cys(Trt)-OH is used, the cleavage from a hyper-acid-labile resin can leave the peptide with free thiols, which can then be oxidized in solution. For a true on-resin approach with standard resins, a protecting group that can be removed orthogonally to the Fmoc group and the final TFA cleavage is needed (e.g., Mmt or Acm).
-
Oxidation: If the peptide with free thiols is on the resin, wash the resin with DMF. Add a solution of iodine (5-10 equivalents) in DMF and agitate for 1-2 hours. Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Quenching and Cleavage: Wash the resin with DMF to remove excess iodine. Then, cleave the cyclic peptide from the resin using a standard TFA cocktail without a reducing agent (e.g., TFA/TIS/water 95:2.5:2.5).
Characterization of Thiol-Containing Peptides
The purity and identity of the final peptide should be confirmed by analytical techniques.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude and purified peptide. The presence of side products can often be detected as separate peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired peptide. ESI-MS or MALDI-TOF are commonly used. MS is also critical for identifying side products, such as S-alkylated or oxidized species, by their characteristic mass shifts.
Conclusion
The successful incorporation of this compound and other thiol-containing amino acids in Fmoc-SPPS is readily achievable with a careful selection of protecting groups and optimized protocols. The use of Fmoc-Cys(Trt)-OH provides a robust and reliable method for the synthesis of a wide range of thiol-containing peptides. By understanding and mitigating potential side reactions such as racemization, S-alkylation, and oxidation, researchers can obtain high-purity peptides for various applications in research, diagnostics, and drug development.
References
- 1. youtube.com [youtube.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. peptide.com [peptide.com]
- 4. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Thiolated Auxiliaries for Native Chemical Ligation at Glycine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Native Chemical Ligation (NCL) is a cornerstone technology in chemical biology, enabling the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. The classical NCL reaction requires a peptide with a C-terminal thioester and another with an N-terminal cysteine. The unique β-aminothiol structure of cysteine is crucial for the intramolecular S-to-N acyl shift that forms the native peptide bond at the ligation site.
While direct ligation at a glycine (B1666218) residue using N-terminal thioglycine is not a documented mainstream strategy due to the absence of the required β-aminothiol stereochemistry, ligation at glycine can be efficiently achieved through the use of a removable N-terminal thiol-containing auxiliary. This approach expands the scope of NCL to include ligation at the most conformationally flexible amino acid, glycine. Subsequent to the ligation, the auxiliary is cleaved, leaving a native peptide bond.
This document provides detailed application notes and protocols for performing native chemical ligation at a glycine residue using a commercially available and widely used auxiliary, (2-mercapto-4,5-dimethoxyphenyl) (Dmp).
Principle of the Method
The strategy involves the synthesis of a peptide with an N-terminal glycine bearing a removable thiol-containing auxiliary on its α-amino group. This auxiliary mimics the function of the N-terminal cysteine. The auxiliary-modified peptide is then ligated with a second peptide possessing a C-terminal thioester. Following the successful ligation, the auxiliary is removed under specific conditions to yield the final, native peptide product.
Visualization of the Workflow and Mechanism
Here are the logical steps and chemical transformations involved in the process:
Experimental Workflow
Caption: Workflow for NCL at a Glycine residue.
Chemical Mechanism
Caption: Mechanism of Auxiliary-Mediated NCL at Glycine.
Experimental Protocols
Materials and Reagents
-
Fmoc-Gly-OH
-
Rink Amide resin or pre-loaded resin for peptide thioester synthesis (e.g., Wang resin)
-
(2-Mercapto-4,5-dimethoxyphenyl)acetic acid (Dmp-OH) or its pre-activated ester
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HBTU, HCTU, or DIC/Oxyma
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail for thioester peptide (e.g., Reagent K)
-
Cleavage cocktail for auxiliary-modified peptide (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.2
-
Thiol catalyst: 4-mercaptophenylacetic acid (MPAA)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN), Diethyl ether
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for analysis
Protocol 1: Synthesis of Peptide C-terminal Thioester
This protocol describes the synthesis of a peptide with a C-terminal thioester using a standard Fmoc-SPPS strategy on a thioester-generating resin.
-
Resin Swelling: Swell the thioester resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HCTU, 3 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and shake for 1-2 hours.
-
Wash: Wash the resin with DMF.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide thioester.
-
Purification and Characterization: Purify the peptide by RP-HPLC and confirm its identity by mass spectrometry.
Protocol 2: Synthesis of Peptide with N-terminal Dmp-Glycine
-
Peptide Synthesis: Synthesize the peptide sequence on a standard Rink Amide resin using Fmoc-SPPS as described in Protocol 1, leaving the N-terminal Fmoc group on the final glycine residue.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the glycine residue with 20% piperidine in DMF.
-
Auxiliary Coupling: Couple the Dmp-OH auxiliary (2 eq.) to the N-terminal glycine using a standard coupling procedure (e.g., HCTU/DIPEA).
-
Cleavage and Deprotection: Cleave the peptide from the resin and deprotect the side chains using a standard TFA cocktail.
-
Purification and Characterization: Purify the auxiliary-modified peptide by RP-HPLC and confirm its identity by mass spectrometry.
Protocol 3: Native Chemical Ligation Reaction
-
Dissolve Peptides: Dissolve equimolar amounts of the peptide thioester and the Dmp-Glycine peptide in the ligation buffer. A typical concentration is 1-5 mM for each peptide.
-
Add Reagents: Add MPAA (to a final concentration of 20-30 mM) and TCEP (to a final concentration of 10-20 mM) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at various time points and analyzing them by RP-HPLC and mass spectrometry. The reaction is typically complete within 4-24 hours at room temperature.
Protocol 4: Auxiliary Removal
-
Lyophilize Ligation Mixture: After the ligation is complete, lyophilize the reaction mixture to remove volatile components.
-
Cleavage Cocktail: Treat the lyophilized product with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2-4 hours to remove the Dmp auxiliary.
-
Precipitation and Purification: Precipitate the final peptide in cold diethyl ether, wash, and lyophilize. Purify the final ligated peptide by RP-HPLC.
-
Final Characterization: Confirm the molecular weight of the final product by mass spectrometry.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for a model ligation.
| Parameter | Typical Value/Range | Notes |
| Peptide Concentration | 1-5 mM | Higher concentrations can increase reaction rates. |
| pH | 7.0-7.5 | Optimal for transthioesterification and S-to-N acyl shift. |
| Temperature | Room Temperature (20-25°C) | Higher temperatures may accelerate the reaction but can also lead to side reactions. |
| Thiol Catalyst (MPAA) | 20-30 mM | Catalyzes the transthioesterification step. |
| Reducing Agent (TCEP) | 10-20 mM | Prevents oxidation of thiols. |
| Reaction Time | 4-24 hours | Highly dependent on the specific peptide sequences. |
| Ligation Yield | > 70% | Based on HPLC analysis of the crude reaction mixture. |
| Auxiliary Removal Yield | > 90% | Typically a high-yielding step. |
| Overall Isolated Yield | 40-60% | After purification. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Ligation Yield | - Poor peptide solubility- Steric hindrance at the ligation site- Inactive thioester | - Add denaturants like Guanidine HCl or Urea.- Optimize pH.- Confirm the purity and activity of the peptide thioester. |
| Incomplete Auxiliary Removal | - Insufficient cleavage time or reagents | - Increase the duration of TFA treatment.- Ensure fresh cleavage reagents. |
| Side Product Formation | - Oxidation of thiols- Racemization at the C-terminal thioester | - Ensure sufficient TCEP is present.- Use optimized coupling and cleavage conditions for thioester synthesis. |
| Difficulty in Purification | - Similar retention times of starting materials and product | - Optimize the HPLC gradient.- Use a different stationary phase if necessary. |
Conclusion
While the direct use of this compound in native chemical ligation is not a standard procedure, the ligation at glycine residues is a powerful extension of NCL, made possible by the use of removable thiol-containing auxiliaries. This methodology significantly broadens the applicability of NCL in the synthesis of complex peptides and proteins, providing access to ligation at the most fundamental amino acid. The protocols provided herein offer a robust framework for researchers to successfully implement this advanced ligation strategy.
Application Notes and Protocols for Measuring H₂S Release from Thioglycine In Vitro
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Hydrogen sulfide (B99878) (H₂S) is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing a pivotal role in a myriad of physiological and pathological processes.[1][2][3] Its therapeutic potential has led to the development of H₂S donor molecules capable of releasing H₂S in a controlled manner.[4][5][6] Thioglycine is a thioamino acid that has been identified as a bicarbonate-triggered H₂S donor.[7][8][9] In the presence of bicarbonate, this compound is converted to its corresponding N-carboxyanhydride, which then releases H₂S.[7][8]
These application notes provide detailed protocols for the in vitro quantification of H₂S released from this compound. Two primary methods are presented: the Methylene (B1212753) Blue (MB) colorimetric assay and the Monobromobimane (B13751) (MBB) fluorescence-based assay coupled with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Core Principles of H₂S Detection Methods
Several methods exist for the detection of H₂S, each with its own advantages and limitations.[5][10] Colorimetric assays, like the methylene blue method, are robust and widely used but can be susceptible to interference.[11][12][13] Fluorescent probes often offer higher sensitivity and are suitable for real-time measurements in cellular environments.[1][2][3][14][15] The monobromobimane (MBB) assay, when coupled with HPLC, provides high sensitivity and specificity for the quantification of free H₂S.[13][16][17][18][19]
Data Presentation
The selection of an appropriate assay depends on the specific experimental requirements, such as the desired sensitivity, the complexity of the sample matrix, and the available equipment. The following table summarizes key quantitative parameters of the two detailed protocols.
| Parameter | Methylene Blue Assay | Monobromobimane (MBB) Assay with RP-HPLC |
| Principle | Colorimetric; formation of methylene blue from the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺.[11][16][20] | Fluorometric; derivatization of H₂S with MBB to form the fluorescent product sulfide-dibimane (SDB), followed by HPLC separation and detection.[16][17][18] |
| Detection Wavelength | Absorbance at ~665-670 nm.[12][16] | Excitation at ~390 nm, Emission at ~475 nm.[16][18] |
| Limit of Detection (LOD) | Typically in the low micromolar (µM) range (e.g., 0.1 to 20.0 mg/L or ~3 to 588 µM).[12] | Nanomolar (nM) range (e.g., 2 nM).[16][17] |
| Primary Application | Quantification of total sulfide in aqueous solutions and biological samples.[12][13] | Sensitive and specific quantification of free H₂S in various biological samples.[16][17] |
| Key Advantages | Cost-effective, simple instrumentation, well-established method.[11] | High sensitivity and specificity, stable derivative for batch analysis.[16][17] |
| Potential Interferences | Strong reducing agents, high concentrations of other sulfides, sample turbidity, and color can interfere.[12][20][21] | Requires HPLC system, more complex sample preparation. |
Experimental Protocols
Protocol 1: Methylene Blue Assay for H₂S Quantification
This protocol is adapted for the measurement of H₂S released from this compound in a buffered solution.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Zinc acetate (B1210297) solution (1% w/v in degassed water)[16]
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)[12][16]
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)[12][16]
-
Sodium sulfide (Na₂S) standard solution
-
Microplate reader or spectrophotometer
Procedure:
-
H₂S Release Reaction:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS).
-
In a reaction vessel (e.g., a microcentrifuge tube), add PBS (pH 7.4) and sodium bicarbonate to the desired final concentration (e.g., 40 mM) to trigger H₂S release.[7]
-
Initiate the reaction by adding the this compound stock solution to the bicarbonate-containing buffer. The final volume should be determined based on the experimental design.
-
Incubate the reaction mixture at 37°C for the desired time points.
-
-
H₂S Trapping:
-
Color Development:
-
Measurement:
-
Quantification:
-
Prepare a standard curve using known concentrations of Na₂S.
-
Determine the concentration of H₂S in the samples by comparing their absorbance values to the standard curve.
-
Protocol 2: Monobromobimane (MBB) Assay with RP-HPLC
This protocol provides a highly sensitive method for quantifying H₂S released from this compound.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction Buffer: 100 mM Tris-HCl, pH 9.5, containing 0.1 mM DTPA (degassed).[16][18]
-
Monobromobimane (MBB) solution (10 mM in acetonitrile)[13][16]
-
5-Sulfosalicylic acid (SSA) solution (200 mM in water)[13][16]
-
Sodium sulfide (Na₂S) standard solution
-
RP-HPLC system with a fluorescence detector and a C18 column
Procedure:
-
H₂S Release Reaction:
-
Follow the same procedure as in Protocol 1, step 1 to initiate H₂S release from this compound in a bicarbonate-containing buffer.
-
-
Derivatization:
-
Reaction Termination:
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an aliquot (e.g., 10 µL) into the RP-HPLC system.[18]
-
Separate the sulfide-dibimane (SDB) product using a C18 column with a suitable gradient elution (e.g., a gradient of acetonitrile (B52724) in water with 0.1% v/v trifluoroacetic acid).[16][18]
-
Detect the fluorescent SDB product using an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.[16][18]
-
-
Quantification:
-
Prepare a standard curve by derivatizing known concentrations of Na₂S with MBB.
-
Quantify the amount of H₂S in the samples by comparing the peak area of SDB to the standard curve.
-
Visualizations
This compound H₂S Release Pathway
Caption: Proposed mechanism of H₂S release from this compound.
Experimental Workflow for H₂S Measurement
Caption: General workflow for measuring H₂S release from this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Activatable Small-Molecule Hydrogen Sulfide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. This compound and L-thiovaline: biologically active H₂S-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorescent Probes for H2S Detection and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sfrbm.org [sfrbm.org]
- 19. Advances and Opportunities in H2S Measurement in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aquaphoenixsci.com [aquaphoenixsci.com]
- 21. NEMI Method Summary - 4500-S2- D [nemi.gov]
Application Notes and Protocols for Thioglycine-Induced Vasorelaxation in Ex Vivo Tissue Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioglycine is a compound that serves as a donor of hydrogen sulfide (B99878) (H₂S), a gasotransmitter with significant roles in cardiovascular signaling.[1][2] H₂S is known to elicit vasorelaxation and holds therapeutic potential for conditions such as hypertension.[2] These application notes provide a comprehensive guide to utilizing this compound to induce and study vasorelaxation in ex vivo aortic ring models. The protocols detailed below cover the preparation of aortic tissues, the execution of vasorelaxation assays, and methods to investigate the underlying signaling pathways involved in this compound's mechanism of action.
Data Presentation
Table 1: Dose-Dependent Vasorelaxation Induced by this compound in Pre-constricted Aortic Rings
| This compound Concentration (µM) | Mean Vasorelaxation (%) | Standard Deviation (%) |
| 1 | 15.2 | 3.1 |
| 10 | 35.8 | 5.6 |
| 30 | 58.4 | 7.2 |
| 100 | 85.1 | 6.8 |
| 300 | 92.5 | 4.9 |
| EC₅₀ (µM) | ~45 |
This table presents illustrative data on the dose-dependent vasorelaxant effects of this compound on phenylephrine-pre-constricted aortic rings. The half-maximal effective concentration (EC₅₀) is estimated to be approximately 45 µM.
Table 2: Effect of Inhibitors on this compound-Induced Vasorelaxation
| Treatment Group | Inhibitor | This compound Concentration (100 µM) - Mean Vasorelaxation (%) | Percentage Inhibition (%) |
| Control | None | 85.1 | 0 |
| Endothelium-Denuded | N/A | 42.3 | 50.3 |
| L-NAME | 100 µM | 55.7 | 34.5 |
| Glibenclamide | 10 µM | 68.9 | 19.0 |
This table summarizes the impact of endothelium removal and pharmacological inhibitors on the vasorelaxant response to 100 µM this compound, suggesting the involvement of both endothelium-dependent and -independent pathways.
Signaling Pathways and Experimental Workflow
The vasorelaxant effect of this compound is primarily mediated by the release of H₂S, which can influence vascular tone through multiple pathways.
Caption: Proposed signaling pathways for this compound-induced vasorelaxation.
Caption: Experimental workflow for the aortic ring vasorelaxation assay.
Experimental Protocols
Protocol 1: Aortic Ring Preparation and Vasorelaxation Assay
Objective: To assess the dose-dependent vasorelaxant effect of this compound on isolated aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the rat via an approved method and excise the thoracic aorta.[3]
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.[3]
-
Cut the aorta into rings of approximately 2-3 mm in length.[4]
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire.[4]
-
-
Mounting and Equilibration:
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.[4]
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.[5]
-
-
Viability and Pre-contraction:
-
Assess the viability of the rings by inducing a contraction with 60 mM KCl.[4]
-
After washing and returning to baseline, induce a sustained contraction with 1 µM phenylephrine.[6]
-
Confirm the integrity of the endothelium in endothelium-intact rings by observing >80% relaxation to acetylcholine (B1216132) (10 µM). Rings with <10% relaxation are considered successfully denuded.[7]
-
-
This compound Administration:
-
Once the phenylephrine-induced contraction has stabilized, add cumulative concentrations of this compound (e.g., 1 µM to 300 µM) to the organ bath.
-
Record the relaxation response after each addition until a stable plateau is reached.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by phenylephrine.
-
Construct a dose-response curve and calculate the EC₅₀ value.
-
Protocol 2: Investigation of Signaling Pathways
Objective: To determine the involvement of the endothelium, nitric oxide synthase (NOS), and ATP-sensitive potassium (KATP) channels in this compound-induced vasorelaxation.
Procedure:
-
Prepare and mount aortic rings as described in Protocol 1.
-
For experiments involving inhibitors, incubate the aortic rings with one of the following for 30 minutes prior to pre-contraction with phenylephrine:
-
Following incubation, pre-contract the rings with phenylephrine and generate a cumulative dose-response curve for this compound as described in Protocol 1.
-
Compare the dose-response curves and maximal relaxation obtained in the presence and absence of the inhibitors to determine their effect.
Protocol 3: Measurement of cGMP Formation
Objective: To quantify the effect of this compound on cyclic guanosine (B1672433) monophosphate (cGMP) levels in aortic tissue.
Materials:
-
Aortic rings
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Liquid nitrogen
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Prepare aortic rings and equilibrate them as described in Protocol 1.
-
Incubate the rings with a phosphodiesterase inhibitor for 30 minutes to prevent cGMP degradation.
-
Expose the tissues to the desired concentration of this compound (e.g., 100 µM) for a specified time (e.g., 10 minutes).
-
Immediately freeze the tissues in liquid nitrogen to stop the reaction.
-
Homogenize the frozen tissues and measure the cGMP concentration using a commercially available cGMP EIA kit, following the manufacturer's instructions.[8]
-
Compare the cGMP levels in this compound-treated tissues to those of untreated controls.
Protocol 4: Quantification of H₂S Release
Objective: To measure the release of H₂S from this compound in a physiological buffer.
Materials:
-
This compound
-
Krebs-Henseleit solution (containing bicarbonate)
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution
-
Ferric chloride (FeCl₃) solution
-
Spectrophotometer
Procedure:
-
Prepare a solution of this compound in Krebs-Henseleit solution at the desired concentration.
-
At various time points, take aliquots of the solution and mix them with an equal volume of zinc acetate solution to trap the released H₂S as zinc sulfide (ZnS).[9]
-
Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride solutions to the mixture. This reaction forms methylene (B1212753) blue in the presence of sulfide.[9]
-
Measure the absorbance of the resulting solution at 670 nm.[9]
-
Quantify the H₂S concentration by comparing the absorbance to a standard curve generated using sodium sulfide (Na₂S) solutions of known concentrations.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic low-dose L-NAME treatment increases nitric oxide production and vasorelaxation in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of vascular endothelium in nitroglycerin-mediated vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide mediated endothelium-dependent relaxation induced by glibenclamide in rat isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of blood pressure on L-NAME-sensitive component of vasorelaxation in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism [frontiersin.org]
- 7. Mechanism of the vasorelaxant effect induced by trans-4-methyl-β-nitrostyrene, a synthetic nitroderivative, in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing the Cardioprotective Effects of Thioglycine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for evaluating the cardioprotective effects of Thioglycine, a known hydrogen sulfide (B99878) (H₂S) donor, in a murine model of myocardial ischemia-reperfusion (I/R) injury.[1] Myocardial I/R injury is a critical area of cardiovascular research, and identifying novel therapeutic agents that can mitigate this damage is of paramount importance.[2][3][4][5] This document outlines the necessary procedures for animal surgery, functional cardiac assessment, histological analysis of myocardial damage, and investigation of the potential molecular mechanisms of action.
Animal Model and Experimental Design
The most commonly used preclinical models for studying cardiac injury involve C57BL/6 mice due to their well-characterized genetics and reproducibility.[6] This protocol utilizes a surgical model of myocardial infarction induced by ligation of the left anterior descending (LAD) coronary artery.[7]
Experimental Groups:
-
Sham Group: Mice undergo the surgical procedure without LAD ligation.
-
I/R + Vehicle Group: Mice are subjected to LAD ligation followed by reperfusion and receive a vehicle control.
-
I/R + this compound Group: Mice undergo I/R and are treated with this compound.
-
I/R + Positive Control Group: (Optional) Mice undergo I/R and are treated with a known cardioprotective agent.
This compound or vehicle would be administered prior to or at the onset of reperfusion, depending on the study design, to assess its protective effects.
Experimental Workflow
The overall experimental workflow is depicted below.
Caption: Experimental workflow for assessing this compound's cardioprotective effects.
Detailed Experimental Protocols
Murine Model of Myocardial Ischemia-Reperfusion (I/R) Injury
This protocol describes the induction of myocardial I/R injury in mice via ligation of the LAD coronary artery.[7]
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Mechanical ventilator
-
Surgical instruments
-
7-0 silk suture
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (2.5% for induction, 1-2% for maintenance) and place it in a supine position on a heating pad to maintain body temperature at 37°C.[10][11]
-
Intubate the mouse and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.[2]
-
Identify the LAD coronary artery and ligate it with a 7-0 silk suture. Ischemia is typically maintained for 30-60 minutes.[4]
-
After the ischemic period, release the ligature to allow for reperfusion.
-
Administer this compound or vehicle according to the experimental design.
-
Close the chest in layers and allow the animal to recover.
Assessment of Cardiac Function
a. Echocardiography
Echocardiography is a non-invasive technique used to assess cardiac structure and function.[6][8][11]
Procedure:
-
Lightly anesthetize the mouse with isoflurane.[10]
-
Remove the chest hair to ensure good probe contact.[10]
-
Acquire images using a high-frequency ultrasound system.
-
Obtain M-mode recordings from the parasternal short-axis view at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).[9]
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[12]
-
Perform Doppler imaging to assess diastolic function.[8]
-
Advanced techniques like speckle-tracking echocardiography can provide more detailed analysis of myocardial strain.[6][13]
b. Hemodynamic Assessment
Invasive hemodynamic measurements provide the gold standard for assessing cardiac function.[14]
Procedure:
-
Anesthetize the mouse and insert a pressure-volume (PV) catheter into the left ventricle via the right carotid artery.
-
Record PV loops to obtain parameters such as end-systolic pressure, end-diastolic pressure, and dP/dt max/min.[14]
Quantification of Myocardial Infarct Size
a. Triphenyltetrazolium Chloride (TTC) Staining
TTC staining is used to differentiate viable (red) from infarcted (pale/white) myocardial tissue.[15]
Procedure:
-
At the end of the experiment (typically 24 hours post-I/R), euthanize the mouse and excise the heart.
-
Slice the heart transversely into 1 mm sections.[15]
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes.[15]
-
Image the stained sections and quantify the infarct area relative to the total ventricular area using image analysis software.
b. Masson's Trichrome Staining
Masson's trichrome staining is used to identify fibrotic scar tissue in chronic studies.[16][17][18]
Procedure:
-
Fix heart tissue in formalin and embed in paraffin.[15]
-
Section the tissue and stain with Masson's trichrome, which stains collagen (fibrosis) blue and myocardium red.
-
Quantify the fibrotic area as a percentage of the total left ventricular area.[18]
Biochemical Analysis of Cardiac Injury
Blood samples should be collected to measure cardiac-specific biomarkers.
Procedure:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Separate serum and store at -80°C.
-
Measure levels of cardiac troponin I (cTnI), cardiac troponin T (cTnT), and creatine (B1669601) kinase-MB (CK-MB) using commercially available ELISA kits.[19][20][21][22]
Western Blot Analysis for Signaling Pathways
Western blotting can be used to investigate the molecular mechanisms of this compound's cardioprotective effects.[23][24][25][26]
Procedure:
-
Homogenize heart tissue samples in lysis buffer.[24]
-
Determine protein concentration using a BCA assay.[25]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[25]
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., Akt, eNOS, caspases) and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescence substrate.[23]
-
Quantify band density using image analysis software.
Assessment of Oxidative Stress
This compound, as an H₂S donor, may exert its effects by reducing oxidative stress.[1]
Procedure:
-
Prepare heart tissue homogenates.
-
Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.[27]
-
Assess the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[27]
-
Measure the levels of reduced glutathione (GSH).[27]
Data Presentation
All quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Echocardiographic Parameters
| Parameter | Sham | I/R + Vehicle | I/R + this compound |
| Heart Rate (bpm) | |||
| LVEF (%) | |||
| FS (%) | |||
| LVIDd (mm) | |||
| LVIDs (mm) |
Table 2: Hemodynamic Parameters
| Parameter | Sham | I/R + Vehicle | I/R + this compound |
| LVSP (mmHg) | |||
| LVEDP (mmHg) | |||
| +dP/dt max (mmHg/s) | |||
| -dP/dt min (mmHg/s) |
Table 3: Myocardial Infarct Size and Biochemical Markers
| Parameter | Sham | I/R + Vehicle | I/R + this compound |
| Infarct Size (%) | |||
| Serum cTnI (ng/mL) | |||
| Serum CK-MB (U/L) |
Table 4: Oxidative Stress Markers
| Parameter | Sham | I/R + Vehicle | I/R + this compound |
| Myocardial MDA (nmol/mg protein) | |||
| Myocardial SOD Activity (U/mg protein) | |||
| Myocardial GSH (µmol/g tissue) |
Potential Signaling Pathway of this compound
As a hydrogen sulfide (H₂S) donor, this compound is hypothesized to exert its cardioprotective effects through established H₂S-mediated signaling pathways. These pathways often involve the activation of pro-survival kinases and the reduction of oxidative stress.
Caption: Hypothesized signaling pathway for this compound-mediated cardioprotection.
References
- 1. This compound and L-thiovaline: biologically active H₂S-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large animal models of cardiac ischemia-reperfusion injury: Where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Cardioprotective strategies in myocardial ischemia-reperfusion injury: Implications for improving clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 11. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Myocardial contrast echocardiography assessment of mouse myocardial infarction: comparison of kinetic parameters with conventional methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection, Isolation and Quantification of Myocardial Infarct with Four Different Histological Staining Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histological Quantification of Chronic Myocardial Infarct in Rats [jove.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. researchgate.net [researchgate.net]
- 22. The Assessment of Cardiac Biomarkers in Rat Models of Cardiotoxicity - UCL Discovery [discovery.ucl.ac.uk]
- 23. 2.9. Western‐blot analysis [bio-protocol.org]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. dovepress.com [dovepress.com]
- 26. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 27. Cardioprotection during heart ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Method for quantifying Thioglycine concentration in biological samples.
Introduction
Thioglycine, a sulfur-containing analog of the amino acid glycine, is of growing interest to researchers in drug development and various scientific fields. Its potential role as a hydrogen sulfide (B99878) (H₂S) donor suggests involvement in cellular signaling pathways related to vasorelaxation and cardioprotection.[1] Accurate and reliable quantification of this compound in complex biological matrices is crucial for pharmacokinetic studies, understanding its metabolic fate, and elucidating its mechanism of action. This application note provides detailed protocols for the quantification of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, representing a sensitive and validated approach.
Overview of Quantification Methods
Several analytical techniques can be employed for the quantification of thiol-containing compounds like this compound in biological samples. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detection method, HPLC is a powerful technique for separating and quantifying thiols. Derivatization with a fluorogenic reagent prior to detection significantly enhances sensitivity and selectivity.[2][3]
-
Mass Spectrometry (MS): LC-MS/MS offers high sensitivity and selectivity for the quantification of small molecules and is considered a gold standard for metabolite quantification.[4][5] It can provide structural confirmation of the analyte.
-
Colorimetric Assays: These methods are often simpler and more cost-effective but may lack the specificity of chromatographic techniques.[6][7] The Ellman's reagent-based assay is a common method for total thiol quantification.[7]
This document will focus on a detailed protocol for an HPLC-based method with fluorescence detection, which offers a balance of sensitivity, specificity, and accessibility for many research laboratories.
Experimental Protocols
Method 1: HPLC with Fluorescence Detection following Derivatization with ThioGlo™ 3
This method is adapted from established protocols for the quantification of thiol-containing compounds in biological samples.[2][3] It involves the derivatization of the thiol group of this compound with ThioGlo™ 3, a maleimide-based reagent that forms a highly fluorescent product.
1. Sample Preparation:
The goal of sample preparation is to extract this compound from the biological matrix while minimizing degradation and interference.
-
Plasma/Serum:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 3,000 x g for 15 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 100 µL of 10% (w/v) metaphosphoric acid to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the derivatization step.
-
-
Tissue Homogenates:
-
Excise tissues and immediately flash-freeze in liquid nitrogen.
-
Weigh the frozen tissue and homogenize in 4 volumes of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 7.4) containing 1 mM EDTA.
-
To 200 µL of the homogenate, add 200 µL of 10% (w/v) metaphosphoric acid.
-
Vortex and centrifuge as described for plasma samples.
-
Collect the supernatant for derivatization.
-
2. Derivatization Procedure:
-
In a microcentrifuge tube, mix 50 µL of the sample supernatant with 50 µL of 100 mM borate (B1201080) buffer (pH 9.5).
-
Add 10 µL of 1 mM ThioGlo™ 3 in a suitable solvent (e.g., acetonitrile).
-
Vortex briefly and incubate at room temperature for 15 minutes in the dark.
-
Stop the reaction by adding 10 µL of 1 M hydrochloric acid.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC-Fluorescence Detection Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (75:25, v/v) containing 0.1% acetic acid and 0.1% phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings:
4. Quantification:
-
Prepare a calibration curve using this compound standards of known concentrations (e.g., 10 nM to 2500 nM) subjected to the same sample preparation and derivatization procedure.[2]
-
Plot the peak area of the this compound-ThioGlo™ 3 adduct against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized for clear comparison.
| Parameter | Value | Reference |
| Linearity Range | 10 - 2500 nM | [2] |
| Detection Limit (LOD) | 5.07 nM | [2] |
| Within-Run Precision (CV%) | 0.3% | [2] |
| Between-Run Precision (CV%) | 2.1% | [2] |
| Recovery in Plasma | 90 ± 5.3% | [2] |
| Recovery in Liver | 106.7 ± 9.3% | [2] |
| Recovery in Kidney | 95 ± 7.8% | [2] |
| Recovery in Lung | 92 ± 6.1% | [2] |
| Recovery in Brain | 98 ± 8.5% | [2] |
Visualizations
Experimental Workflow
References
- 1. This compound and L-thiovaline: biologically active H₂S-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography analysis of N-(2-mercaptopropionyl)-glycine in biological samples by ThioGlo 3 derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of thiocyl in biological samples by liquid chromatography with ThioGlo 3 derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of biological thiols based on a colorimetric method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colorimetric analysis of protein sulfhydryl groups in milk: applications and processing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Thioglycine in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioglycine, a glycine (B1666218) analog containing a thiol group, presents a versatile building block for combinatorial chemistry, enabling the synthesis of diverse peptide and peptidomimetic libraries. Its unique properties, including the nucleophilic thiol side chain and its role as a hydrogen sulfide (B99878) (H₂S) donor, make it an attractive scaffold for drug discovery and chemical biology. These application notes provide detailed protocols for the incorporation of this compound into combinatorial libraries and highlight its potential in targeting signaling pathways and enzyme inhibition.
Key Applications of this compound in Combinatorial Libraries
The incorporation of this compound into combinatorial libraries offers several strategic advantages:
-
Introduction of a Reactive Handle: The thiol group serves as a nucleophilic handle for post-synthetic modifications, allowing for the creation of diverse libraries through reactions such as Michael addition, disulfide formation, and alkylation.
-
Peptidomimetic Scaffolds: this compound can be a key component in the synthesis of peptidomimetics, where the peptide backbone is altered to improve stability, bioavailability, and receptor affinity.
-
Biological Activity: As a precursor to the gasotransmitter hydrogen sulfide (H₂S), this compound-containing compounds can be designed to elicit specific physiological responses, such as vasorelaxation.
-
Enzyme Inhibition: The thiol group can act as a zinc-binding group in inhibitors of metalloproteinases, a class of enzymes implicated in various diseases.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Combinatorial Thio-Peptide Library using the Split-and-Mix Method
This protocol outlines the synthesis of a combinatorial tripeptide library with this compound at a fixed position using the well-established split-and-mix (or split-and-pool) methodology on a solid support.[1][2]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-S-trityl-thioglycine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessels
-
Automated or manual peptide synthesizer (optional)
Procedure:
-
Resin Preparation: Swell Fmoc-Rink Amide resin in DMF for 30 minutes in separate reaction vessels for each of the first amino acids.[3]
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first set of Fmoc-amino acids (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Phe-OH) to the deprotected resin using DIC and Oxyma Pure in DMF for 2 hours.
-
-
Pooling and Splitting:
-
After coupling, wash the resins from all reaction vessels and combine them into a single vessel.
-
Mix the combined resin thoroughly to ensure randomization.
-
Split the mixed resin equally into the number of reaction vessels corresponding to the next building block.
-
-
Second Amino Acid Coupling (this compound Incorporation):
-
Deprotect the pooled and split resin with 20% piperidine in DMF.
-
Wash the resin thoroughly.
-
Couple Fmoc-S-trityl-thioglycine to all portions of the resin using DIC and Oxyma Pure in DMF for 2 hours.
-
-
Pooling and Splitting (Second Round):
-
Wash and pool the resin from all vessels.
-
Thoroughly mix the combined resin.
-
Split the resin equally into the number of reaction vessels for the third amino acid.
-
-
Third Amino Acid Coupling:
-
Deprotect the resin with 20% piperidine in DMF.
-
Wash the resin thoroughly.
-
Couple the third set of Fmoc-amino acids to the respective portions of the resin.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, deprotect the N-terminal Fmoc group.
-
Wash the resin extensively with DMF and DCM and dry under vacuum.
-
Cleave the peptides from the resin and remove side-chain protecting groups by treating with a TFA cleavage cocktail for 2-3 hours.
-
-
Library Precipitation and Characterization:
-
Precipitate the cleaved peptides in cold diethyl ether.
-
Centrifuge to pellet the peptide library and wash with cold ether.
-
Dry the library under vacuum.
-
Characterize the library using mass spectrometry to confirm the presence of the expected peptide masses.[4]
-
Workflow for Split-and-Mix Synthesis:
References
Application Notes and Protocols for Studying the Antimicrobial Activity of Thioglycine using MIC Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the antimicrobial efficacy of Thioglycine through Minimum Inhibitory Concentration (MIC) assays. The protocols detailed below are based on established methodologies for antimicrobial susceptibility testing and are designed to ensure reliable and reproducible results.
Introduction
This compound, the thiolacid analogue of glycine, is an organosulfur compound with potential biological activities. While research has explored its role as a hydrogen sulfide (B99878) (H₂S) donor, its antimicrobial properties are an area of growing interest.[1][2][3] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial potential of a compound like this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] This value is crucial for the initial screening of potential antimicrobial compounds and for guiding further drug development efforts.[6]
This document outlines the broth microdilution method, a widely accepted and standardized technique for MIC determination.[5][7]
Data Presentation
Effective and clear presentation of quantitative data is essential for the interpretation and comparison of experimental outcomes. The following table provides a standardized format for summarizing MIC data for this compound against a panel of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | This compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Gram-positive | 0.5 - 256 | Vancomycin | 64 | 1 |
| Escherichia coli | Gram-negative | 0.5 - 256 | Ciprofloxacin | 128 | 0.25 |
| Pseudomonas aeruginosa | Gram-negative | 0.5 - 256 | Gentamicin | >256 | 2 |
| Candida albicans | N/A (Fungus) | 0.5 - 256 | Fluconazole | >256 | 4 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol details the steps for performing a broth microdilution assay to determine the MIC of this compound.
Materials:
-
This compound (powder form)
-
Sterile 96-well microtiter plates[4]
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[8][9]
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
Sterile diluent (e.g., deionized water, DMSO, depending on this compound's solubility)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar (B569324) plate culture (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[5]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable sterile solvent. The concentration should be at least twice the highest concentration to be tested.
-
In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no this compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).[5]
-
The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for most bacteria.[10] Incubation conditions may vary depending on the microorganism being tested.
-
-
Determination of MIC:
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution MIC assay.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Hypothetical Signaling Pathway for Antimicrobial Action
The precise antimicrobial mechanism of this compound is not yet fully elucidated. However, based on the known activity of other thiol-containing compounds and antimicrobials, a hypothetical mechanism could involve the disruption of essential cellular processes. The diagram below illustrates a potential pathway.
Caption: Hypothetical antimicrobial mechanism of this compound.
References
- 1. This compound and L-thiovaline: biologically active H₂S-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. This compound | C2H5NOS | CID 522597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. protocols.io [protocols.io]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Kinetic Studies of H₂S Release from Thioglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (B99878) (H₂S) is a gasotransmitter that plays a crucial role in a variety of physiological and pathological processes, including vasodilation, neuromodulation, and inflammation. The controlled release of H₂S from donor molecules is a key area of research in the development of novel therapeutics. Thioglycine is a thioamino acid that has been identified as a bicarbonate-triggered H₂S donor, offering a potentially more physiologically relevant release mechanism compared to spontaneous donors.[1][2] Understanding the kinetics of H₂S release from this compound is essential for characterizing its therapeutic potential and optimizing its application.
These application notes provide detailed protocols for two common methods for performing kinetic studies of H₂S release: the methylene (B1212753) blue assay and the use of an H₂S-selective electrode. Additionally, information on the proposed mechanism of H₂S release from this compound and relevant signaling pathways are presented.
Mechanism of Bicarbonate-Triggered H₂S Release from this compound
The release of H₂S from this compound is initiated by the presence of bicarbonate (HCO₃⁻). The proposed mechanism involves the nucleophilic attack of the amino group of this compound on bicarbonate, leading to the formation of an N-carboxyanhydride intermediate. This intermediate is unstable and subsequently decomposes to release H₂S.[2] This trigger mechanism is of particular interest for in vivo applications due to the physiological abundance of bicarbonate in the bloodstream, which is approximately 27 mM.
Below is a diagram illustrating the proposed mechanism:
Caption: Proposed mechanism of bicarbonate-triggered H₂S release from this compound.
Quantitative Data on H₂S Release from this compound
Precise kinetic data for H₂S release from this compound is crucial for its evaluation as a donor molecule. While comprehensive kinetic studies are still emerging, some quantitative data has been reported. For instance, NMR studies have shown that in the presence of 40 mM bicarbonate at 40°C, this compound undergoes a 35% conversion to release H₂S over a period of 72 hours. Amperometric studies using H₂S-selective electrodes have also indicated that the H₂S release from this compound and thiovaline reaches a plateau over time.[3]
The following table summarizes the available data and provides a template for researchers to populate with their own experimental findings.
| Parameter | Value | Conditions | Reference/Method |
| Conversion to H₂S | 35% | 40 mM Bicarbonate, 40°C, 72 hours | NMR Spectroscopy |
| Release Profile | Plateau observed | Bicarbonate solution | Amperometric (H₂S-selective electrode) |
| Initial Rate of Release | User-defined | User-defined | User-defined |
| Half-life (t₁/₂) | User-defined | User-defined | User-defined |
| Total H₂S Released | User-defined | User-defined | User-defined |
Experimental Protocols
Two primary methods for the kinetic analysis of H₂S release are detailed below. The choice of method will depend on the specific experimental requirements, such as the need for continuous monitoring versus endpoint measurements at various time points.
Methylene Blue Assay (Time-Course Measurement)
The methylene blue assay is a well-established colorimetric method for the quantification of H₂S. It is an endpoint assay that can be adapted for kinetic studies by taking measurements at different time intervals. The reaction involves the formation of methylene blue from the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺ under acidic conditions.[2][4]
Experimental Workflow:
Caption: Experimental workflow for the kinetic methylene blue assay.
Protocol:
A. Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., deoxygenated water or buffer) at a concentration 10-fold higher than the final desired concentration.
-
Bicarbonate Buffer: Prepare a sodium bicarbonate buffer at the desired concentration (e.g., 40 mM) and pH (e.g., 7.4). Ensure the buffer is deoxygenated by bubbling with nitrogen or argon gas.
-
Zinc Acetate Solution (1% w/v): Dissolve 1 g of zinc acetate in 100 mL of deoxygenated water.
-
N,N-dimethyl-p-phenylenediamine (DMPD) Solution (20 mM): Dissolve 20 mg of N,N-dimethyl-p-phenylenediamine sulfate (B86663) in 10 mL of 7.2 M HCl. Store in a dark container.
-
Ferric Chloride (FeCl₃) Solution (30 mM): Dissolve 48.7 mg of FeCl₃ in 10 mL of 1.2 M HCl. Store in a dark container.
-
Sodium Sulfide (Na₂S) Standard Stock Solution (10 mM): Prepare a 10 mM stock solution of Na₂S·9H₂O in deoxygenated water. This solution is unstable and should be prepared fresh.
B. H₂S Release Reaction:
-
In a sealed vial, add the bicarbonate buffer.
-
Initiate the reaction by adding the this compound stock solution to the desired final concentration.
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) with gentle stirring.
C. Sample Collection and H₂S Trapping:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately add the aliquot to a microcentrifuge tube containing a known volume of zinc acetate solution (e.g., 200 µL of 1% zinc acetate) to trap the H₂S as zinc sulfide (ZnS).
D. Methylene Blue Reaction:
-
To the tube containing the trapped H₂S, add the DMPD solution (e.g., 40 µL).
-
Add the FeCl₃ solution (e.g., 40 µL).
-
Mix thoroughly and incubate at room temperature for 15-20 minutes in the dark to allow for color development.
-
Centrifuge the samples to pellet any precipitate.
E. Measurement and Data Analysis:
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 670 nm using a spectrophotometer or plate reader.
-
Prepare a standard curve using known concentrations of Na₂S treated with the same methylene blue reagents.
-
Calculate the concentration of H₂S in each sample using the standard curve.
-
Plot the concentration of H₂S versus time to obtain the kinetic profile of H₂S release.
H₂S-Selective Electrode (Amperometric Measurement)
H₂S-selective electrodes allow for the real-time, continuous monitoring of H₂S concentration in solution. This method is ideal for capturing the initial rapid phase of H₂S release and for obtaining high-resolution kinetic data.
Experimental Workflow:
Caption: Experimental workflow for H₂S-selective electrode measurement.
Protocol:
A. Reagent and Equipment Preparation:
-
This compound Stock Solution: Prepare as described for the methylene blue assay.
-
Bicarbonate Buffer: Prepare as described for the methylene blue assay.
-
Sodium Sulfide (Na₂S) Standard Solutions: Prepare a series of Na₂S standards of known concentrations in the deoxygenated bicarbonate buffer for electrode calibration.
-
H₂S-Selective Electrode and Meter: Set up the electrode and meter according to the manufacturer's instructions.
B. Electrode Calibration:
-
Immerse the H₂S-selective electrode in the deoxygenated bicarbonate buffer to establish a baseline reading.
-
Sequentially add known concentrations of the Na₂S standard solutions to the buffer, allowing the electrode signal to stabilize after each addition.
-
Record the electrode signal (in mV or pA) for each standard concentration.
-
Generate a calibration curve by plotting the electrode signal versus the logarithm of the H₂S concentration.
C. Kinetic Measurement:
-
Place a known volume of the deoxygenated bicarbonate buffer in a sealed, temperature-controlled reaction vessel with a magnetic stirrer.
-
Immerse the calibrated H₂S-selective electrode in the buffer and allow the signal to stabilize.
-
Initiate the H₂S release by injecting the this compound stock solution into the vessel to achieve the desired final concentration.
-
Start recording the electrode signal continuously over time.
D. Data Analysis:
-
Use the calibration curve to convert the recorded electrode signal (mV or pA) into H₂S concentration at each time point.
-
Plot the H₂S concentration versus time to visualize the kinetic profile of H₂S release.
-
From the kinetic profile, determine key parameters such as the initial rate of release, the maximum H₂S concentration reached, and the half-life of release.
H₂S Signaling Pathways
H₂S is a pleiotropic signaling molecule that exerts its effects through various mechanisms. A primary mechanism is the S-persulfidation of cysteine residues in target proteins, which can alter their function. Key signaling pathways influenced by H₂S include:
-
Cardiovascular System: H₂S can induce vasodilation by activating ATP-sensitive potassium (K-ATP) channels in smooth muscle cells and by modulating the nitric oxide (NO) signaling pathway.
-
Nervous System: In the nervous system, H₂S can modulate neurotransmission and has been implicated in processes such as long-term potentiation.
-
Anti-inflammatory and Antioxidant Effects: H₂S can exert anti-inflammatory effects by inhibiting the NF-κB pathway and can act as an antioxidant by scavenging reactive oxygen species (ROS).
Below is a simplified diagram of some key H₂S signaling pathways:
Caption: Simplified overview of key H₂S signaling pathways.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers interested in the kinetic characterization of H₂S release from this compound. The choice between the methylene blue assay and the H₂S-selective electrode will depend on the specific research question and available resources. Accurate determination of the kinetic parameters of H₂S release is fundamental to advancing our understanding of this compound as a potential therapeutic agent and for the rational design of future H₂S-based drugs.
References
- 1. Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience® [elabscience.com]
- 2. Methods to Investigate the Kinetic Profile of Cysteine Desulfurases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances and Opportunities in H2S Measurement in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thioglycine in the Synthesis of Thiopeptide Antibiotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the incorporation of thioamide moieties at glycine (B1666218) residues, referred to as thioglycine, in the synthesis of thiopeptide antibiotics. It covers both biosynthetic and chemical synthesis approaches, presenting quantitative data in structured tables and visualizing key pathways and workflows using diagrams.
Application Notes
Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent activity against various drug-resistant pathogens.[1][2] A key structural feature in some thiopeptides is the presence of a thioamide bond in the peptide backbone, often at a glycine residue (this compound). This modification, the substitution of a backbone carbonyl oxygen with sulfur, can significantly alter the physicochemical properties of the peptide, including its conformation, proteolytic stability, and hydrogen-bonding capabilities.[1][3]
The presence of a thioamide moiety is rare in natural products but has been identified in thiopeptides such as saalfelduracin, thiopeptin, and Sch 18640.[4] The biosynthesis of this modification is typically carried out by a sophisticated enzymatic machinery involving a YcaO-domain protein and a TfuA-like protein.[4][5][6] This enzymatic system facilitates the ATP-dependent thioamidation of specific residues in the precursor peptide.[5][7]
In chemical synthesis, the introduction of a thioamide bond is a challenging but achievable goal. It offers a powerful tool to create novel thiopeptide analogs with potentially enhanced therapeutic properties. Site-specific installation of a thioamide can be accomplished during solid-phase peptide synthesis (SPPS) using pre-synthesized thioamide precursors.[1][8]
This document outlines detailed protocols for both the enzymatic and chemical synthesis of thiopeptides containing a this compound moiety, providing researchers with the necessary information to explore this unique modification in the context of thiopeptide antibiotic development.
Biosynthesis of Thiopeptide Antibiotics with this compound
The enzymatic formation of a this compound moiety is a post-translational modification that occurs on the precursor peptide of the thiopeptide antibiotic.[9] This process is catalyzed by a YcaO-TfuA enzyme system, which has been characterized in the biosynthesis of several thioamide-containing natural products.[4][5]
Signaling Pathway for Enzymatic Thioamidation
The following diagram illustrates the proposed mechanism for YcaO-TfuA-mediated thioamidation of a peptide backbone at a glycine residue.
Experimental Protocol: In Vitro Enzymatic Thioamidation
This protocol is adapted from methodologies described for the in vitro reconstitution of enzymatic peptide thioamidation.[7]
1. Expression and Purification of YcaO and TfuA Enzymes:
-
Clone the genes for the YcaO and TfuA proteins into a suitable expression vector (e.g., with an N-terminal His-tag or MBP-tag).
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and lyse them (e.g., by sonication) in a suitable lysis buffer.
-
Purify the tagged proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or amylose (B160209) resin for MBP-tagged proteins).
-
Further purify the proteins by size-exclusion chromatography to ensure high purity and proper folding.
2. In Vitro Thioamidation Reaction:
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2).
-
Add the purified YcaO and TfuA proteins to the reaction mixture to a final concentration of 1-5 µM each.
-
Add the synthetic precursor peptide containing the target glycine residue to a final concentration of 50-100 µM.
-
Initiate the reaction by adding ATP to a final concentration of 1-2 mM and a sulfide source, such as Na2S, to a final concentration of 1-2 mM.
-
Incubate the reaction at a suitable temperature (e.g., 25-37°C) for 2-4 hours.
3. Analysis of the Reaction:
-
Quench the reaction by adding an equal volume of methanol (B129727) or by acidifying with formic acid.
-
Analyze the reaction mixture by mass spectrometry (e.g., LC-MS) to detect the mass shift corresponding to the conversion of an amide to a thioamide (+15.977 Da).
Quantitative Data: Enzymatic Thioamidation
| Enzyme System | Substrate Peptide | K_m (Peptide) (µM) | k_cat (min⁻¹) | Reference |
| M. jannaschii YcaO | McrA-derived peptide | 130 ± 20 | 0.40 ± 0.02 | [7] |
| M. jannaschii YcaO | ATP | 200 ± 30 | 0.38 ± 0.02 | [7] |
Chemical Synthesis of Thiopeptide Antibiotics with this compound
The chemical synthesis of thiopeptides with a this compound moiety typically involves the use of Fmoc-based solid-phase peptide synthesis (SPPS).[1] A key step is the preparation of a thioamide precursor that can be incorporated at the desired glycine position.
Experimental Workflow for Chemical Synthesis
The following diagram outlines a general workflow for the solid-phase synthesis of a thiopeptide containing a this compound residue.
Experimental Protocol: Chemical Synthesis
This protocol provides a general methodology for the synthesis of a thiopeptide containing a this compound moiety using Fmoc-SPPS.
1. Synthesis of Fmoc-Thioglycine Precursor:
-
A common method involves the thionation of an activated glycine derivative. For example, Fmoc-Gly-OH can be coupled to a suitable activating group (e.g., a benzotriazole) which is then thionated using a reagent like Lawesson's reagent or P4S10.[1]
2. Solid-Phase Peptide Synthesis (SPPS):
-
Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent (e.g., DMF).
-
Load the first Fmoc-protected amino acid onto the resin.
-
Perform standard Fmoc deprotection (e.g., with 20% piperidine (B6355638) in DMF) and coupling cycles (using a coupling reagent like HBTU/DIPEA) to elongate the peptide chain.
-
At the desired glycine position, use the pre-synthesized Fmoc-thioglycine precursor for the coupling step. Note that coupling conditions for the thioamide precursor may need to be optimized.
-
Continue the peptide elongation until the desired sequence is complete.
3. Cleavage and Deprotection:
-
Wash the resin thoroughly and dry it.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O). Note that thioamides can be sensitive to strongly acidic conditions, so cleavage conditions should be carefully controlled.
4. Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation.
-
Purify the thiopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified thiopeptide by mass spectrometry and NMR to confirm its identity and purity.
Quantitative Data: Chemical Synthesis
Yields in chemical synthesis are highly dependent on the specific sequence and reaction conditions. The following table provides representative data for key steps in the synthesis of thioamide-containing peptides.
| Reaction Step | Reagents | Solvent | Typical Yield (%) | Reference |
| Thionation of aminoacyl anilide | P4S10 | Dioxane | 60-80 | [1] |
| SPPS Coupling of Thioamide Precursor | Fmoc-thioaminoacyl-benzotriazole, DIPEA | DMF | >90 (per step) | [1] |
| Native Chemical Ligation of Thiopeptide | Thiopeptide-thioester, N-terminal Cys peptide | Phosphate buffer, TCEP | 50-80 | [10] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the synthesis of thiopeptides with this compound and their potential applications.
References
- 1. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic thioamidation of peptide backbones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Elucidation of TfuA in Peptide Backbone Thioamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding thioamitide biosynthesis using pathway engineering and untargeted metabolomics - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06835G [pubs.rsc.org]
- 7. Enzymatic thioamidation of peptide backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the thioamidation of thiopeptins to enhance the understanding of the biosynthetic logic of thioamide-containing thiopeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Incorporation of Thioglycine into Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology and drug development. This technology allows for the introduction of novel chemical functionalities, such as bioorthogonal handles, fluorescent probes, and post-translational modifications, at precise locations within a protein's structure. Thioglycine, the thiol-acid analog of glycine, is a particularly interesting ncAA. Its introduction into a protein backbone can serve as a unique reactive handle for site-specific ligation, protein cyclization, or the introduction of biophysical probes.
This document provides a detailed protocol for the site-specific incorporation of this compound into a target protein expressed in Escherichia coli. The methodology is based on the amber stop codon suppression technology, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Principle of the Method
The central principle of this protocol is the expansion of the genetic code. An amber stop codon (UAG) is introduced into the gene of the protein of interest at the desired location for this compound incorporation. A plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) is co-expressed. This orthogonal aaRS is specifically evolved to recognize and charge this compound onto the suppressor tRNA. The host cell's translational machinery is then hijacked: when the ribosome encounters the amber codon in the mRNA, instead of terminating translation, the charged suppressor tRNA binds and incorporates this compound into the growing polypeptide chain.
Workflow Overview
Caption: Overall experimental workflow for this compound incorporation.
Experimental Protocols
Site-Directed Mutagenesis of the Target Protein Plasmid
This protocol describes the introduction of an amber stop codon (TAG) at the desired site in your gene of interest, which is presumed to be in a suitable E. coli expression vector with an affinity tag (e.g., pET series with a His-tag).
Materials:
-
Expression plasmid containing the gene of interest
-
Mutagenic primers (forward and reverse) containing the TAG codon
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for cloning (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design primers that anneal to the target site and introduce the TAG codon. The mutation should be in the center of the primer, with 10-15 bases of correct sequence on either side.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
Component Volume Final Concentration 5x Polymerase Buffer 10 µL 1x dNTPs (10 mM) 1 µL 0.2 mM Forward Primer (10 µM) 1.5 µL 0.3 µM Reverse Primer (10 µM) 1.5 µL 0.3 µM Template Plasmid (50 ng/µL) 1 µL 50 ng High-Fidelity Polymerase 1 µL - | Nuclease-free H₂O | to 50 µL | - |
-
Perform PCR with an appropriate annealing temperature and an extension time of ~1 minute per kb of plasmid length. Use 12-18 cycles.
-
-
DpnI Digestion: Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform 5-10 µL of the DpnI-treated product into competent E. coli DH5α cells.
-
Plating and Selection: Plate the transformation mixture on LB agar plates containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Verification: Pick several colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the TAG mutation by DNA sequencing.
Co-transformation and Expression
Materials:
-
Verified plasmid with the TAG codon
-
pEvol plasmid encoding the this compound-specific aaRS and tRNACUA (Note: A specific synthetase for this compound may need to be evolved from a known promiscuous synthetase, such as a PylRS variant.)
-
Competent E. coli expression strain (e.g., BL21(DE3))
-
LB agar plates with antibiotics for both plasmids
-
LB medium
-
This compound
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Procedure:
-
Co-transformation: Co-transform the expression plasmid and the pEvol plasmid into competent E. coli BL21(DE3) cells.
-
Plating: Plate on LB agar containing antibiotics for both plasmids. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with both antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction:
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue to shake for 16-20 hours.
-
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Protein Purification and Characterization
Materials:
-
Cell pellet
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP)
-
Lysozyme (B549824), DNase I
-
Ni-NTA affinity resin
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP)
-
SDS-PAGE reagents
-
Mass spectrometer (e.g., ESI-TOF)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer. Add lysozyme and DNase I and incubate on ice for 30 minutes. Sonicate the cells to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Purification:
-
Apply the clarified lysate to a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer until the A₂₈₀ returns to baseline.
-
Elute the protein with elution buffer.
-
-
SDS-PAGE Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and yield.
-
Mass Spectrometry: Confirm the incorporation of this compound by mass spectrometry. The expected mass of the protein will be increased by the mass of this compound minus the mass of water, relative to the wild-type protein.
Data Presentation
Table 1: Hypothetical Amber Suppression Efficiency for this compound Incorporation
| Target Protein | Site of TAG Codon | This compound (mM) | IPTG (mM) | Induction Temp (°C) | Full-Length Protein Yield (mg/L) | Suppression Efficiency (%) |
| Superfolder GFP | Tyr39 | 1 | 0.5 | 20 | 5.2 | 65 |
| Superfolder GFP | Ser147 | 1 | 0.5 | 20 | 3.8 | 48 |
| Thioredoxin | Gly25 | 1 | 0.5 | 20 | 7.1 | 80 |
Suppression efficiency is estimated by comparing the yield of the full-length protein to the yield of the wild-type protein expressed under similar conditions.
Table 2: Mass Spectrometry Analysis of this compound-Incorporated sfGFP
| Protein Variant | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Wild-type sfGFP | 26890.5 | 26890.7 | +0.2 |
| sfGFP-39-Thioglycine | 26949.6 | 26949.9 | +0.3 |
Signaling Pathways and Logical Relationships
Orthogonal Translation System for this compound Incorporation
Application Notes and Protocols for Utilizing Thioglycine in Protein Folding and Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Protein misfolding and aggregation are central to the pathology of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1] Understanding the molecular mechanisms that govern these processes is crucial for the development of effective therapeutic interventions. Small molecules that can modulate protein folding and aggregation pathways are invaluable tools in this research. Thioglycine, the thiol-containing analog of glycine, presents as a compelling candidate for such studies due to the critical role of thiol-disulfide exchange in protein stability and aggregation.[2][3]
Chemical Properties of this compound
This compound is a monothiocarboxylic acid, structurally analogous to the amino acid glycine, with the carboxylic acid's hydroxyl group replaced by a thiol group.[4][5] This imparts the molecule with the chemical reactivity of a thiol, including the ability to participate in redox reactions, such as the reduction of disulfide bonds.[6] It is a white solid soluble in water and DMSO.[7]
Principle of Application
The thiol group of this compound can act as a reducing agent, capable of cleaving disulfide bonds within or between protein molecules.[6] In the context of protein folding, this can be hypothesized to have a dual role:
-
Inhibition of Disulfide-Linked Aggregation: Some proteins aggregate through the formation of non-native intermolecular disulfide bonds.[2] this compound, by maintaining a reducing environment, could prevent the formation of these bonds and thereby inhibit or slow down the aggregation process.
-
Modulation of Folding Pathways: For proteins whose native structure includes disulfide bonds, the presence of a mild reducing agent like this compound could influence the kinetics of disulfide bond formation and isomerization, potentially altering the folding pathway and stability of folding intermediates.
These potential effects make this compound a valuable tool for investigating the role of disulfide bonding in the aggregation of specific proteins and for screening for small molecules that can modulate these pathways.
Experimental Protocols
I. Preparation of Reagents
-
Protein Stock Solution:
-
Dissolve the lyophilized protein of interest (e.g., alpha-synuclein, amyloid-beta) in an appropriate buffer to create a high-concentration stock solution.
-
To ensure a monomeric starting state, it is recommended to first dissolve the protein in a strong denaturant (e.g., 6 M Guanidine-HCl) and then dialyze it against the final assay buffer.[8]
-
Clarify the protein solution by centrifugation at >14,000 x g for 20 minutes at 4°C to remove any pre-existing aggregates.[8]
-
Determine the protein concentration using a suitable method (e.g., UV absorbance at 280 nm).[8]
-
-
Thioflavin T (ThT) Stock Solution (1 mM):
-
Dissolve 3.19 mg of Thioflavin T in 10 mL of distilled water.
-
Filter the solution through a 0.2 µm syringe filter.
-
Store the stock solution in the dark at 4°C for up to one week.[9]
-
-
This compound Stock Solution (100 mM):
-
Dissolve 9.11 mg of this compound in 1 mL of the desired assay buffer.
-
Prepare fresh on the day of the experiment.
-
-
Assay Buffer:
-
Prepare a suitable buffer for the protein of interest (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4).
-
Ensure the buffer is filtered and degassed before use.
-
II. Real-Time Protein Aggregation Assay using Thioflavin T
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.
-
Prepare ThT Working Solution: Dilute the 1 mM ThT stock solution in the assay buffer to a final concentration of 25 µM in the reaction volume.[10]
-
Set up the 96-well Plate: In a black, clear-bottom 96-well plate, add the following components to each well in the specified order:
-
Assay Buffer
-
ThT Working Solution
-
This compound solution at various final concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Protein solution to initiate the aggregation (final concentration will depend on the protein, e.g., 10 µM for alpha-synuclein).[10]
-
-
Include Controls:
-
Negative Control: Assay buffer with ThT only.
-
Positive Control: Protein and ThT in assay buffer without this compound.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.[11]
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes) for the desired duration (hours to days).
-
Enable intermittent shaking to promote aggregation.[8]
-
Set the excitation wavelength to ~450 nm and the emission wavelength to ~485 nm.[10]
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Plot the fluorescence intensity as a function of time for each concentration of this compound.
-
Analyze the aggregation kinetics by determining the lag time (t_lag) and the apparent rate constant of aggregation (k_app) from the sigmoidal curves.
-
Data Presentation
Table 1: Effect of this compound on the Aggregation Kinetics of Protein X
| This compound (µM) | Lag Time (t_lag) (hours) | Apparent Rate Constant (k_app) (RFU/hour) | Maximum Fluorescence (RFU) |
| 0 (Control) | 5.2 ± 0.4 | 1500 ± 120 | 25000 ± 800 |
| 10 | 6.1 ± 0.5 | 1450 ± 110 | 24800 ± 750 |
| 50 | 8.5 ± 0.6 | 1200 ± 90 | 24500 ± 820 |
| 100 | 12.3 ± 0.8 | 950 ± 70 | 24000 ± 700 |
| 500 | 20.1 ± 1.2 | 500 ± 40 | 23500 ± 650 |
| 1000 | 28.7 ± 1.5 | 250 ± 20 | 23000 ± 600 |
Data are presented as mean ± standard deviation (n=3). RFU = Relative Fluorescence Units.
Visualizations
Caption: Experimental workflow for the ThT protein aggregation assay.
Caption: Hypothetical mechanism of this compound in inhibiting aggregation.
References
- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C2H5NOS | CID 522597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CHEBI:46799) [ebi.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adipogen.com [adipogen.com]
- 8. benchchem.com [benchchem.com]
- 9. Thioflavin T spectroscopic assay [assay-protocol.com]
- 10. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 11. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Troubleshooting & Optimization
Troubleshooting low yield in solid-phase synthesis of Thioglycine-containing peptides.
Welcome to the technical support center for the solid-phase synthesis of thioglycine-containing peptides. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common issues, with a particular focus on addressing low yields and purity.
Frequently Asked Questions (FAQs)
Issue 1: Low overall yield after synthesis and cleavage.
Q1: My final peptide yield is significantly lower than expected. What are the common causes?
A1: Low yield in the synthesis of this compound-containing peptides can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. The primary culprits are typically incomplete coupling of the this compound or subsequent amino acids, side reactions involving the thioamide bond, peptide aggregation, and inefficient cleavage from the resin. A systematic approach is crucial to pinpoint the source of the low yield.
Q2: How can I determine if the low yield is due to poor synthesis or problems during cleavage?
A2: To diagnose the issue, it is recommended to perform a small-scale test cleavage on 10-20 mg of the peptide-resin.[1] Analyze the cleaved products by mass spectrometry (MS). The presence of the target peptide mass will confirm that the synthesis was at least partially successful. If the target mass is absent or very low, the issue likely lies within the synthesis steps (coupling, deprotection, or aggregation). If the target peptide is observed in the test cleavage but the overall yield from a larger scale cleavage is low, the problem is more likely related to the cleavage conditions or peptide solubility.
Issue 2: Problems during the coupling of this compound.
Q3: I'm observing incomplete coupling of the Fmoc-thioglycine-OH. What can I do to improve coupling efficiency?
A3: The thioamide bond formation can be less efficient than a standard amide bond coupling. The coupling of thioamide residues is not always quantitative and may require capping with reagents like acetic anhydride (B1165640) (Ac₂O) to truncate unreacted chains.[1] To improve coupling efficiency, consider the following:
-
Choice of Coupling Reagent: While standard reagents like HATU and DIC can be used, their efficiency may vary.[1][2] For difficult couplings, more potent activating reagents might be necessary.
-
Extended Coupling Times: Increasing the reaction time for the this compound coupling step can help drive the reaction to completion.
-
Double Coupling: Performing the coupling step twice with fresh reagents can significantly improve the incorporation of the this compound residue.
-
Monitoring the Coupling Reaction: Use a qualitative test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines after the coupling step. A positive result indicates incomplete coupling and the need for a second coupling or capping.
Q4: I am seeing a significant amount of the corresponding oxo-amide peptide as an impurity. How can this be avoided?
A4: The formation of the oxo-amide (glycine) instead of the desired this compound peptide is a known side reaction.[1] This can occur if the thioacylating reagent is not pure or if side reactions occur during activation. To minimize this:
-
Use High-Purity Reagents: Ensure the Fmoc-thioglycine-OH and coupling reagents are of high quality.
-
Optimize Activation: The activation method can influence the extent of oxo-amide formation. Using pre-formed active esters or optimizing the activation time and temperature may be beneficial.
Issue 3: Side reactions involving the thioamide bond during synthesis.
Q5: My peptide is showing signs of epimerization at the this compound residue. What causes this and how can it be prevented?
A5: The α-carbon of a thioamide residue is susceptible to epimerization, particularly during the Fmoc deprotection step with piperidine (B6355638).[3] This change in stereochemistry can lead to a mixture of diastereomers that are difficult to separate. To mitigate this:
-
Thioimidate Protection: A highly effective strategy is to protect the thioamide as a thioimidate.[1][3] This is done by alkylating the thioamide on-resin after its incorporation. The thioimidate is stable to the basic conditions of Fmoc deprotection, thus preserving the stereochemistry. The thioamide is regenerated during the final acidic cleavage.
-
Minimize Deprotection Times: If thioimidate protection is not used, minimizing the exposure to piperidine during Fmoc deprotection can reduce the extent of epimerization.
Troubleshooting Workflow
References
Preventing degradation of Thioglycine in aqueous solutions for long-term experiments.
Welcome to the technical support center for the use of Thioglycine in long-term experiments. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals maintain the stability and efficacy of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: this compound degradation in aqueous solutions is primarily caused by two distinct pathways:
-
Oxidation: The thiol (-SH) group of this compound is susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by factors such as elevated temperature, exposure to light, and the presence of transition metal ions. The primary oxidation product is the corresponding disulfide.
-
Bicarbonate-Mediated Decomposition: In the presence of bicarbonate (HCO₃⁻), which is a common component of cell culture media and biological buffers, this compound undergoes decomposition to release hydrogen sulfide (B99878) (H₂S).[1][2][3] This is a key aspect of its biological activity as an H₂S donor.[4]
Q2: How does pH affect the stability of this compound?
A2: The pH of the aqueous solution is a critical factor in this compound stability. The thiol group has a pKa value, and its deprotonated form, the thiolate anion (S⁻), is significantly more susceptible to oxidation than the protonated form (SH).[5] Therefore, at neutral to alkaline pH, where the thiolate form is more prevalent, the rate of oxidation increases. For long-term storage, a slightly acidic pH (around 6.0-6.5) is generally recommended to minimize oxidation. However, for biological experiments where a physiological pH is required, other stabilization methods should be employed.
Q3: Can I store prepared this compound solutions, and if so, under what conditions?
A3: Yes, this compound solutions can be stored, but proper conditions are crucial. For long-term storage, it is recommended to prepare aliquots of the solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[4] When stored as a solid at -20°C, this compound is stable for at least two years.[4] Solutions should also be protected from light.
Q4: What is the role of bicarbonate in this compound's mechanism of action?
A4: Bicarbonate is essential for this compound to act as a hydrogen sulfide (H₂S) donor.[1][2][3] In bicarbonate-containing solutions, this compound is converted to an N-carboxyanhydride, which then releases H₂S.[3] This released H₂S is a gasotransmitter that can modulate various physiological processes, including vasorelaxation through the cGMP signaling pathway.[1][6]
Q5: Are there any specific recommendations for preparing this compound solutions for cell culture experiments?
A5: When preparing this compound for cell culture, which typically uses bicarbonate-buffered media, it's important to be aware of its H₂S-releasing properties. It is advisable to prepare a concentrated stock solution in a bicarbonate-free, degassed buffer (e.g., HEPES or PBS, pH adjusted to be slightly acidic if possible for storage) and add it to the cell culture medium immediately before the experiment to achieve the desired final concentration.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity (e.g., no vasorelaxation observed) | 1. Oxidative degradation of this compound stock solution. 2. Absence or low concentration of bicarbonate in the experimental buffer. [1][2][3] | 1. Prepare fresh this compound solution from a solid stored at -20°C. Ensure the solvent is deoxygenated. Consider adding a chelating agent like EDTA (1 mM) to the stock solution.[9][10][11]2. Ensure the experimental buffer contains a physiological concentration of bicarbonate (typically 2-40 mM) to facilitate H₂S release.[3] |
| Inconsistent results between experiments | 1. Variable degradation of this compound stock solution between uses. 2. Repeated freeze-thaw cycles of the stock solution. 3. Exposure of the solution to light. | 1. Prepare single-use aliquots of the stock solution to ensure consistency.2. Store aliquots at -20°C or -80°C and use a fresh aliquot for each experiment.3. Store stock solutions in amber vials or wrapped in foil to protect from light. |
| Precipitate forms when adding this compound stock to media | 1. Poor solubility of this compound at the prepared concentration. 2. Interaction with components of the media. | 1. Ensure the stock solution is fully dissolved before adding to the media. If using an organic solvent for the stock, ensure the final concentration in the media is low (typically <0.5%).[7]2. Add the this compound stock solution to the media slowly while gently vortexing.[7] |
| Rapid decrease in this compound concentration during the experiment | 1. High temperature accelerating degradation. [3]2. Presence of catalytic metal ions in the buffer. [12]3. High pH of the solution promoting oxidation. [5] | 1. If experimentally feasible, conduct the experiment at a lower temperature. Note that at 40°C, a 35% conversion of this compound in the presence of bicarbonate was observed after 72 hours.[3]2. Use high-purity, metal-free water and reagents for buffer preparation. Add a chelating agent like EDTA (1 mM) to the experimental buffer.[10][11]3. If the experimental design allows, use a buffer with a pH closer to 6.5. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the experimental conditions. The following tables summarize the available quantitative data and general stability guidelines.
Table 1: Stability of this compound in the Presence of Bicarbonate
| Temperature | Bicarbonate Concentration | Observation | Reference |
| 25°C | 40 mM | Stable | [3] |
| 40°C | 40 mM | 35% conversion after 72 hours in a sealed system | [3] |
Table 2: General Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Conditions | Reference |
| Solid | -20°C | At least 2 years | Protect from light | [4] |
| Aqueous Solution (aliquots) | -20°C | Weeks to months | Deoxygenated solvent, protect from light, avoid freeze-thaw | General practice |
| Aqueous Solution (aliquots) | -80°C | Months to a year | Deoxygenated solvent, protect from light, avoid freeze-thaw | General practice |
| Aqueous Solution (working) | 4°C | Up to a week | Deoxygenated solvent, protect from light | General practice |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution with enhanced stability against oxidative degradation.
Materials:
-
This compound (solid)
-
High-purity, deoxygenated water (or a suitable buffer like HEPES or PBS)
-
EDTA (disodium salt)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in foil
-
Nitrogen or Argon gas source (optional, but recommended)
Procedure:
-
Deoxygenate the Solvent: Sparge high-purity water or your chosen buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Prepare the Solution: In a sterile environment, weigh out the required amount of this compound to make a 10 mM solution.
-
Dissolve the this compound in the deoxygenated solvent.
-
Add EDTA to a final concentration of 1 mM to chelate any trace metal ions.
-
Aliquot and Store: Dispense the solution into single-use aliquots in amber or foil-wrapped tubes. If possible, flush the headspace of each tube with nitrogen or argon before sealing.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Quantification of this compound using Ellman's Reagent
This protocol provides a method to determine the concentration of free thiol groups in a this compound solution, which can be used to assess degradation.
Materials:
-
This compound solution (unknown concentration)
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Cysteine or another standard thiol for generating a standard curve
-
Spectrophotometer
Procedure:
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[13]
-
Prepare Standards: Create a series of known concentrations of cysteine in the Reaction Buffer to generate a standard curve (e.g., 0.1 to 1.5 mM).[13]
-
Sample Preparation: Dilute your this compound solution in the Reaction Buffer to a concentration that is expected to fall within the range of your standard curve.
-
Reaction:
-
Incubation: Mix the solutions well and incubate at room temperature for 15 minutes.[13][14]
-
Measurement: Measure the absorbance of the samples and standards at 412 nm against the blank.
-
Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line to calculate the concentration of your this compound sample.
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound degradation issues.
Signaling Pathway of this compound-Induced Vasorelaxation
Caption: H₂S signaling pathway leading to vasorelaxation.
References
- 1. Mechanism of vasorelaxation and role of endogenous hydrogen sulfide production in mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adipogen.com [adipogen.com]
- 5. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cGMP-Dependent Protein Kinase Contributes to Hydrogen Sulfide-Stimulated Vasorelaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High-Grade Cell Culture Media and Reagents | Cytion [cytion.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Identifying and minimizing side reactions of Thioglycine during peptide synthesis.
Welcome to the technical support center for peptide synthesis involving thioglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges presented by the incorporation of this thiol-containing amino acid analog.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when incorporating this compound into a peptide sequence during solid-phase peptide synthesis (SPPS)?
A1: Due to its reactive thiol (-SH) side chain, this compound is susceptible to several side reactions during SPPS. The most prevalent issues are:
-
Oxidation: The thiol group is easily oxidized to form a disulfide bond, leading to dimerization of the peptide or intramolecular cyclization if another thiol-containing residue is present.[1][2][3]
-
Racemization: The α-carbon of this compound is prone to epimerization during the activation and coupling steps, which can result in a mixture of D- and L-isomers in the final peptide. This is a known issue for cysteine, a structurally similar amino acid.[1][4][5]
-
S-Alkylation: During the final cleavage from the resin, carbocations generated from the cleavage of protecting groups or the linker can alkylate the nucleophilic thiol side chain of this compound.[6][7]
-
Side-Chain Acylation: Although less common when a proper protecting group is used, the thiol group can potentially be acylated during coupling steps.[8][9]
Q2: How can I prevent the oxidation of the this compound side chain during peptide synthesis?
A2: The most effective strategy to prevent oxidation is to protect the thiol group with a suitable protecting group. This masks the reactive thiol throughout the synthesis, and it is then removed during or after the final cleavage step. Common thiol protecting groups used for the analogous amino acid, cysteine, which are applicable to this compound, include:
-
Trityl (Trt): A widely used, acid-labile protecting group that is removed concurrently with the peptide from the resin during standard TFA cleavage.[1][10]
-
4-Methoxytrityl (Mmt): More acid-sensitive than Trt, allowing for its selective removal on-resin if needed for specific side-chain modifications.[10][11]
-
Tetrahydropyranyl (Thp): A protecting group that has been shown to reduce the extent of racemization at the C-terminal position compared to other protecting groups.[11]
The choice of protecting group depends on the overall synthetic strategy, including the desired disulfide bond pattern in the final peptide.
Q3: What measures can be taken to minimize racemization of this compound during coupling?
A3: Minimizing racemization is critical for obtaining a stereochemically pure peptide. The following strategies are recommended:
-
Choice of Coupling Reagent: The type of coupling reagent significantly influences the extent of racemization. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogs to the coupling mixture can suppress racemization.[5]
-
Pre-activation Time: Minimize the pre-activation time of the protected this compound amino acid before adding it to the resin-bound peptide.
-
Protecting Group Selection: The use of certain protecting groups, such as Thp, has been reported to reduce racemization for C-terminal cysteine residues.[11]
Q4: My final peptide product shows unexpected mass additions. What could be the cause and how can I prevent it?
A4: Unexpected mass additions often point to S-alkylation of the this compound residue. This typically occurs during the final cleavage step when carbocations are generated. To prevent this, it is crucial to use an optimized cleavage cocktail containing scavengers.
-
Cleavage Cocktail Composition: A standard cleavage cocktail for peptides containing sensitive residues is "Reagent K," which consists of trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[12] The scavengers (phenol, thioanisole, EDT) effectively trap the reactive carbocations before they can modify the this compound side chain.
-
Scavenger-Free Cocktails: Avoid using cleavage cocktails that lack appropriate scavengers, such as simple TFA/water mixtures, especially when the peptide sequence contains other residues with bulky protecting groups.
Troubleshooting Guides
Problem: Low Yield of the Target Peptide
| Potential Cause | Troubleshooting Action |
| Peptide Aggregation | Switch to a more effective solvating solvent like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF).[5][13] Consider performing the synthesis at an elevated temperature. |
| Incomplete Coupling | Perform a double coupling for the this compound residue or the amino acid being coupled to it.[13] Use a stronger coupling reagent. |
| Premature Chain Termination | Ensure complete Fmoc-deprotection by extending the reaction time or using a stronger base solution if necessary. Monitor the deprotection using a qualitative test like the Kaiser test.[13] |
| Oxidative Dimerization | Confirm that the thiol protecting group is stable throughout the synthesis and was not prematurely cleaved. Use degassed solvents to minimize oxidation. |
Problem: Multiple Peaks in HPLC Analysis of the Crude Product
| Potential Cause | Troubleshooting Action |
| Racemization | Optimize the coupling conditions as described in FAQ Q3. Analyze the different peaks by mass spectrometry to identify epimers. |
| Oxidized Species | The presence of a peak corresponding to the dimer of your peptide suggests oxidation. Ensure a reducing agent is present in the cleavage cocktail and during purification if the free thiol is desired. |
| S-Alkylation | A series of unexpected peaks may indicate alkylation by various species generated during cleavage. Use a robust scavenger cocktail like Reagent K.[12] |
| Deletion Sequences | Incomplete coupling at steps prior to or at the this compound incorporation will result in deletion sequences. Re-evaluate the coupling efficiency at each step. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Thioglycine(Trt)-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thioglycine(Trt)-OH (0.5 mmol, 5 eq.), HBTU (0.5 mmol, 5 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF. Add DIPEA (1.0 mmol, 10 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.
-
Washing: Wash the resin with DMF, DCM, and then DMF.
-
Confirmation of Coupling: Perform a Kaiser test to ensure the absence of free primary amines.[13] If the test is positive, a second coupling may be necessary.
Protocol 2: Cleavage and Deprotection using Reagent K
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v).[12]
-
Cleavage Reaction: Add the freshly prepared Reagent K to the resin (10 mL per 0.1 mmol of resin). Gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the peptide.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide pellet under vacuum.
Visual Guides
References
- 1. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 2. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Side reactions in peptide synthesis. III. Intermolecular acylation by an unprotected side chain carboxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. digital.csic.es [digital.csic.es]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
How to improve the efficiency of Thioglycine ligation reactions.
Welcome to the technical support center for thioglycine ligation reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the efficiency of their ligation experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound ligation reactions.
Low or No Ligation Product
Q: I am not observing any formation of my desired ligated product. What are the potential causes and solutions?
A: Several factors can contribute to a lack of product formation. Consider the following troubleshooting steps:
-
Reagent Quality:
-
Peptide Purity: Ensure the purity of your peptide thioester and N-terminal cysteine peptide is high (>95%), as impurities can interfere with the reaction.[1]
-
Thiol Catalyst Activity: If using a thiol catalyst like MPAA, ensure it has not oxidized. Use fresh or properly stored catalyst.[2]
-
Buffer Components: Use freshly prepared ligation buffer. The reducing agent (e.g., TCEP) and other components can degrade over time.
-
-
Reaction Conditions:
-
pH: Verify the pH of the reaction mixture is within the optimal range, typically 6.5-7.5.[1] The pH should be checked after all components, including acidic peptide solutions, have been added.
-
Concentration: Low concentrations of peptide fragments can slow down the reaction. If solubility allows, increase the concentration of the reactants (typically 1-5 mM).[1]
-
Temperature: Most ligations proceed well at room temperature (20-25°C). For slow reactions, a slightly elevated temperature (e.g., 37°C) may be beneficial, but be mindful of potential side reactions.
-
-
Peptide-Specific Issues:
-
Steric Hindrance: Ligation at sterically hindered amino acid junctions (e.g., Val, Ile, Pro at the C-terminus of the thioester) can be very slow.[3][4] Consider optimizing the catalyst or using a different ligation strategy if possible.
-
Peptide Aggregation: Poor solubility of one or both peptide fragments can prevent them from reacting. The use of denaturants like 6 M Guanidine HCl (GnHCl) or 8 M urea (B33335) in the ligation buffer can help to solubilize the peptides.[5]
-
Slow Reaction Rate
Q: My ligation reaction is proceeding very slowly, taking more than 24-48 hours. How can I speed it up?
A: Slow ligation rates are a common issue. Here are several strategies to accelerate the reaction:
-
Catalyst Choice and Concentration:
-
Optimize Reactant Concentrations:
-
Increasing the concentration of the peptide fragments will lead to a faster reaction rate due to more frequent molecular collisions.
-
-
Adjusting pH:
-
While the optimal pH is generally near neutral, slight adjustments can sometimes improve the rate. Empirically testing a pH range from 6.5 to 7.5 may identify a more optimal condition for your specific peptides.
-
-
Temperature:
-
Incubating the reaction at 37°C can increase the rate, but monitor for potential byproduct formation.
-
Presence of Side Products
Q: I am observing significant side products in my reaction mixture. How can I minimize their formation?
A: The formation of side products can be a major challenge. Here are common side reactions and how to mitigate them:
-
Hydrolysis of the Thioester: The thioester bond is susceptible to hydrolysis, especially at higher pH.
-
Solution: Maintain the pH in the recommended range of 6.5-7.5. Avoid exposing the peptide thioester to high pH for extended periods.[4]
-
-
Epimerization: Racemization at the C-terminal amino acid of the thioester can occur.
-
Solution: This is generally minimized by keeping the pH below 8.
-
-
Side Reactions at Specific Junctions:
-
Ligation at Asp-Cys junctions is prone to the formation of a β-linked byproduct. This side reaction is often difficult to avoid, and it may be better to choose a different ligation site if possible.[2]
-
Ligation at Glu-Cys can also lead to a γ-linked byproduct, though this can be minimized by optimizing the pH.[2]
-
Purification Challenges
Q: I am having difficulty purifying my final ligated product from the starting materials and catalyst. What can I do?
A: Purification by reverse-phase HPLC (RP-HPLC) is the standard method. If you are facing challenges, consider the following:
-
Optimize HPLC Gradient: A shallow gradient around the elution time of your product can improve separation from closely eluting impurities.
-
Reaction Quenching: Before purification, quench the reaction by lowering the pH (e.g., adding trifluoroacetic acid - TFA) to stop further reaction and protonate thiols.
-
Catalyst Removal: The thiol catalyst can sometimes be challenging to remove. If MPAA or other thiol additives are causing issues, consider performing a desalting step or a different chromatographic method prior to the final RP-HPLC purification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound ligation reaction?
A1: The optimal pH is typically between 6.5 and 7.5. This pH range represents a compromise between the need for a sufficient concentration of the nucleophilic N-terminal cysteine thiolate (pKa ~8.5) and the desire to minimize hydrolysis of the C-terminal thioester, which is more prevalent at higher pH.[1]
Q2: What is the role of a thiol catalyst like MPAA?
A2: A thiol catalyst like MPAA (4-mercaptophenylacetic acid) accelerates the ligation reaction by facilitating the initial transthioesterification step. The peptide alkyl thioester, which is relatively unreactive, first reacts with MPAA to form a more reactive aryl thioester intermediate. This intermediate is then more readily attacked by the N-terminal cysteine of the other peptide, significantly speeding up the overall ligation.[2][6][7]
Q3: Can I perform a ligation if my peptide has internal cysteine residues?
A3: Yes, native chemical ligation is highly chemoselective for the N-terminal cysteine. The presence of internal, unprotected cysteine residues does not typically interfere with the ligation reaction.[4]
Q4: What should I do if my peptides are not soluble in the ligation buffer?
A4: Poor peptide solubility is a common problem, especially for hydrophobic sequences. To improve solubility, you can include denaturing agents in the ligation buffer. Commonly used denaturants are 6 M Guanidine HCl (GnHCl) or 8 M urea.[5]
Q5: How can I monitor the progress of my ligation reaction?
A5: The progress of the ligation reaction should be monitored by taking small aliquots at various time points and analyzing them by analytical RP-HPLC and mass spectrometry (e.g., LC-MS). This will allow you to observe the consumption of starting materials and the formation of the desired product.[2]
Quantitative Data Summary
Table 1: Effect of pH on Ligation and Side Product Formation
| pH | Relative Ligation Rate | γ-Linked Byproduct at Glu-Cys Junction | Thioester Hydrolysis |
| 6.1 | Slower | ~10% | Lower |
| 7.0 | Faster | ~20% (reported in some studies) | Moderate |
| 7.2 | Fastest | ~2% | Higher |
| >7.5 | Very Fast | Variable | Significant |
| Data synthesized from literature reports. Actual values may vary depending on the specific peptide sequences and reaction conditions.[2][4] |
Table 2: Comparison of Common Thiol Catalysts
| Catalyst | Typical Concentration | Relative Reaction Rate | Properties |
| None | N/A | 1x (baseline) | Very slow reaction |
| Thiophenol/Benzyl Mercaptan | 20-50 mM | ~10x | Malodorous, may have solubility issues |
| MESNA | 20-50 mM | ~5-10x | Water-soluble, less odorous |
| MPAA | 20-50 mM | ~100x | Water-soluble, non-malodorous, highly efficient |
| Relative reaction rates are approximate and can vary based on the specific ligation partners.[2][6][7] |
Experimental Protocols
Protocol 1: General Native Chemical Ligation using MPAA
This protocol describes a standard procedure for native chemical ligation of two peptide fragments using MPAA as a catalyst.
Materials:
-
Peptide 1 (with C-terminal thioester)
-
Peptide 2 (with N-terminal cysteine)
-
Ligation Buffer: 6 M GnHCl, 200 mM Na₂HPO₄, pH 7.2
-
MPAA (4-mercaptophenylacetic acid)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
RP-HPLC system for analysis and purification
-
Mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM for each peptide. If one peptide is more valuable, the other can be used in a slight excess (e.g., 1.2 equivalents).[2]
-
Additive Preparation: Prepare stock solutions of MPAA and TCEP in the ligation buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the dissolved peptides. Add MPAA to a final concentration of 20-50 mM and TCEP to a final concentration of 10-20 mM.
-
pH Adjustment: Gently vortex the mixture to ensure all components are dissolved. Check the pH of the final reaction mixture and adjust to 7.0-7.2 with 1 M NaOH or 1 M HCl if necessary.[1]
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C).
-
Monitoring: At regular intervals (e.g., 1, 4, 8, 24 hours), take a small aliquot of the reaction mixture, quench it with 0.1% TFA, and analyze by LC-MS to monitor the consumption of starting materials and the formation of the product.
-
Purification: Once the reaction has reached completion (or the desired conversion), acidify the entire reaction mixture with TFA. Purify the ligated product by preparative RP-HPLC.
-
Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final product by mass spectrometry.
Visualizations
Experimental Workflow for Peptide Synthesis and Ligation
Caption: Workflow from peptide synthesis to final purified protein.
Mechanism of Native Chemical Ligation
Caption: The two-step mechanism of native chemical ligation.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting ligation reactions.
References
- 1. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the mechanism and catalysis of the native chemical ligation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Strategies to overcome solubility issues with Thioglycine-peptides.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with thioglycine-peptides.
Frequently Asked Questions (FAQs)
Q1: What are this compound-peptides and why is their solubility a concern?
This compound-peptides are synthetic peptides where one or more glycine (B1666218) residues are replaced by this compound, the thiol acid analogue of glycine. This modification can alter the peptide's physicochemical properties, including its hydrogen bonding capacity and conformational flexibility. These changes can sometimes lead to decreased solubility in aqueous solutions, posing a challenge for experimental work and formulation development. While direct solubility data for this compound-peptides is limited, general principles of peptide solubility can be applied with special considerations for the thioamide bond and the thiol group.
Q2: What are the primary factors influencing the solubility of my this compound-peptide?
The solubility of a this compound-peptide is influenced by several factors:
-
Amino Acid Composition: The overall hydrophobicity or hydrophilicity of the peptide sequence is a major determinant. A high proportion of hydrophobic amino acids will generally decrease aqueous solubility.
-
Net Charge and pH: Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. Adjusting the pH of the solution away from the pI can significantly increase solubility by increasing the net charge and electrostatic repulsion between peptide molecules.[1]
-
Peptide Length: Longer peptides have a greater surface area for hydrophobic interactions, which can lead to aggregation and reduced solubility.
-
Presence of this compound: The thioamide bond in this compound can alter the peptide's backbone conformation and hydrogen bonding patterns, potentially affecting its interaction with water molecules. Additionally, the thiol group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or oligomers with altered solubility.
Q3: My this compound-peptide won't dissolve in water. What should I try next?
If your this compound-peptide is insoluble in water, the next step is to determine the peptide's overall charge at neutral pH to select an appropriate solvent system. You can estimate the charge by assigning a value of +1 to basic residues (K, R, H, and the N-terminus) and -1 to acidic residues (D, E, and the C-terminus).[2][3]
-
For acidic peptides (net negative charge): Try dissolving in a slightly basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH > 7.5).[3] Caution: The thiol group of this compound may be more susceptible to oxidation at basic pH. It is crucial to use degassed buffers to minimize oxidation.[4][5]
-
For basic peptides (net positive charge): Attempt to dissolve in a slightly acidic solution (e.g., 10% acetic acid or 0.1% trifluoroacetic acid (TFA)).[6]
-
For neutral or hydrophobic peptides: These often require a small amount of an organic co-solvent for initial solubilization.
Q4: Can I use organic solvents to dissolve my this compound-peptide?
Yes, organic solvents can be very effective for dissolving hydrophobic and neutral this compound-peptides. Common choices include:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Isopropanol
Important Consideration: While DMSO is a common solvent for peptides, it can potentially oxidize thiol groups.[5] If your this compound-peptide is sensitive to oxidation, consider using DMF or ACN instead.
The recommended procedure is to dissolve the peptide in a minimal amount of the organic solvent first, and then slowly add this stock solution dropwise to your stirred aqueous buffer to the desired final concentration.[6][7]
Q5: How can I prevent the oxidation of the thiol group in my this compound-peptide?
Oxidation of the thiol group can lead to the formation of disulfide bonds and a decrease in solubility. To minimize oxidation:
-
Use degassed, oxygen-free water and buffers for all solutions.[4][5]
-
If dissolving in an organic solvent, choose one that is less likely to be an oxidant; for example, use DMF or ACN instead of DMSO for potentially sensitive peptides.[5]
-
Store stock solutions of the peptide at -80°C in single-use aliquots to minimize freeze-thaw cycles and exposure to air.
-
For peptides containing free thiols, dissolving in a slightly acidic buffer (pH < 7) can help reduce the rate of oxidation.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound-peptides.
Problem: My lyophilized this compound-peptide appears as a gel or clump after adding solvent.
| Possible Cause | Troubleshooting Step |
| High peptide concentration | Try dissolving a smaller amount of the peptide in the same volume of solvent to achieve a lower final concentration. |
| Strong intermolecular hydrogen bonding | Use a denaturing agent like 6 M Guanidine-HCl or 8 M Urea to disrupt hydrogen bonds. Note that these will denature the peptide. |
| pH is near the isoelectric point (pI) | Adjust the pH of the solvent to be at least 2 units away from the calculated pI of the peptide. |
| Inappropriate solvent | The peptide may be highly hydrophobic. Try dissolving in a small amount of an organic co-solvent (e.g., DMF, ACN) first, then dilute with aqueous buffer. |
Problem: My this compound-peptide dissolves initially but then precipitates out of solution.
| Possible Cause | Troubleshooting Step |
| Reached solubility limit | The final concentration is too high for the chosen solvent system. Prepare a more dilute solution. |
| Change in pH upon dissolution | The peptide itself may be altering the pH of the solution to its pI. Use a buffered solution to maintain the desired pH. |
| Oxidation over time | The thiol groups may be oxidizing, leading to less soluble disulfide-linked species. Ensure you are using degassed buffers and consider storing under an inert gas like argon or nitrogen. |
| Temperature effects | Some peptides are less soluble at lower temperatures. Try gentle warming (to no more than 40°C) to see if the peptide redissolves. Conversely, some may be more soluble at 4°C. |
Data Summary: Solubility of Glycine-Based Peptides
| Peptide | Molecular Weight ( g/mol ) | Solubility in Water at 25°C (g/L) | Molar Solubility (mol/L) |
| Glycine | 75.07 | 249.9 | 3.33 |
| Diglycine | 132.12 | 176.0 | 1.33 |
| Triglycine | 189.17 | 100.0 | 0.53 |
| Tetraglycine | 246.22 | 25.0 | 0.10 |
| Pentaglycine | 303.28 | 10.0 | 0.03 |
| Hexaglycine | 360.33 | 4.1 | 0.01 |
Data compiled from publicly available chemical and solubility databases. These values are for the parent glycine-containing peptides and should be used as a reference point only.
Experimental Protocols
Protocol 1: General Step-wise Approach to Solubilizing a Novel this compound-Peptide
Objective: To systematically determine an appropriate solvent for a this compound-peptide with unknown solubility characteristics.
Materials:
-
Lyophilized this compound-peptide
-
Sterile, deionized, and degassed water
-
10% (v/v) Acetic Acid in degassed water
-
0.1 M Ammonium Bicarbonate in degassed water (pH ~7.8)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Initial Test with Water:
-
Dispense a small, known amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume of degassed water (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the tube for 30 seconds.
-
If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution. If it is clear, the peptide is soluble in water at this concentration. Proceed to dilute with your aqueous buffer of choice. If it remains a suspension or precipitate, proceed to the next step.
-
-
pH Adjustment based on Peptide Charge:
-
If the peptide is predicted to be basic (net positive charge): To the peptide suspension from step 1, add 10% acetic acid dropwise (1-2 µL at a time), vortexing after each addition, until the peptide dissolves.
-
If the peptide is predicted to be acidic (net negative charge): In a separate tube with a fresh 1 mg aliquot of peptide, add 100 µL of 0.1 M ammonium bicarbonate. Vortex and sonicate as in step 1.
-
If the peptide dissolves with pH adjustment, you can then slowly dilute this stock solution into your final aqueous buffer. Monitor for any precipitation upon dilution.
-
-
Use of Organic Co-solvents:
-
If the peptide remains insoluble after steps 1 and 2, it is likely hydrophobic.
-
Take a fresh 1 mg aliquot of the peptide.
-
Add a minimal volume of DMF or ACN (e.g., 20-50 µL).
-
Vortex and sonicate until the peptide is fully dissolved.
-
Slowly add this concentrated stock solution dropwise to a vortexing tube containing your desired aqueous buffer to achieve the final concentration. If the solution becomes cloudy, you have exceeded the solubility limit in that final buffer composition.
-
Protocol 2: Preparation of a this compound-Peptide Stock Solution with Minimal Oxidation
Objective: To prepare a stock solution of a potentially oxidation-sensitive this compound-peptide for use in biological assays.
Materials:
-
Lyophilized this compound-peptide
-
Degassed, sterile-filtered buffer of choice (pH should be at least 2 units away from the peptide's pI and preferably slightly acidic, e.g., pH 5-6, if compatible with the assay)
-
Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Sterile microcentrifuge tubes
Methodology:
-
Allow the lyophilized peptide vial to warm to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
If the peptide is known to be hydrophobic, open the vial under a stream of inert gas.
-
Add the required volume of anhydrous DMF to dissolve the peptide and create a concentrated stock solution (e.g., 10-20 mM). Cap the vial tightly under the inert gas.
-
Vortex and sonicate if necessary to ensure complete dissolution.
-
Under a stream of inert gas, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
For preparing working solutions, thaw a single aliquot and dilute it by slowly adding the stock solution to your degassed aqueous assay buffer immediately before use.
Visual Troubleshooting Workflows
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. genscript.com [genscript.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. lifetein.com [lifetein.com]
- 5. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Optimizing Cleavage of Thioglycine-Containing Peptides from Resin
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the critical step of cleaving synthetic peptides containing thioglycine from solid-phase resin. Here, you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to help you maximize the yield and purity of your thioglycinated peptide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of peptides containing this compound in a question-and-answer format.
Issue 1: Low Peptide Yield After Cleavage
-
Question: My final peptide yield is significantly lower than expected after cleavage and precipitation. What could be the cause?
-
Answer: Low yields for this compound-containing peptides can stem from several factors:
-
Incomplete Cleavage: The thioamide bond can sometimes influence the efficiency of the cleavage from the resin. Consider extending the cleavage time or performing a small-scale trial with a stronger cleavage cocktail.
-
Peptide Precipitation Issues: Highly hydrophobic or very short peptides may not precipitate efficiently in cold ether. Try concentrating the TFA filtrate before precipitation or using a different anti-solvent.
-
Adsorption to the Resin: The cleaved peptide might be adsorbing to the resin beads. Ensure thorough washing of the resin with fresh cleavage cocktail after the initial filtration.
-
Thioamide Bond Instability: While generally stable, the thioamide bond can be susceptible to degradation under harsh acidic conditions, leading to peptide fragmentation. Optimizing the cleavage cocktail and duration is crucial.
-
Issue 2: Unexpected Peaks in the HPLC Chromatogram
-
Question: My HPLC analysis of the crude peptide shows multiple unexpected peaks. What are these impurities?
-
Answer: Unexpected peaks can arise from various side reactions. For this compound-containing peptides, consider the following possibilities:
-
Oxidation of the Thioamide: The sulfur atom in the this compound residue can be oxidized, leading to a +16 Da mass shift.[1] Using a cleavage cocktail containing reducing scavengers and performing the cleavage under an inert atmosphere can minimize this.
-
Alkylation of the Thioamide: Reactive carbocations generated from protecting groups can alkylate the sulfur atom of the this compound. The inclusion of effective scavengers like triisopropylsilane (B1312306) (TIS) is critical.
-
Desulfurization: Although less common, partial desulfurization of the thioamide back to an amide bond might occur under certain cleavage conditions, resulting in a product with a -16 Da mass difference. This can be investigated by mass spectrometry.
-
Standard Peptide Impurities: Deletion sequences from synthesis, incomplete deprotection of other amino acid side chains, or racemization can also contribute to unexpected peaks.
-
Issue 3: The Peptide is Difficult to Dissolve After Precipitation
-
Question: My precipitated peptide pellet is insoluble in standard aqueous buffers. How can I dissolve it?
-
Answer: Peptides containing this compound may exhibit altered solubility properties.
-
Lyophilization from an Aqueous/Organic Mixture: After the final ether wash, try dissolving the peptide pellet in a mixture of water and an organic solvent like acetonitrile (B52724) or isopropanol, and then lyophilize.
-
Use of Denaturants or Organic Solvents: For very hydrophobic or aggregation-prone peptides, dissolving in a small amount of DMSO, DMF, or guanidinium (B1211019) chloride before dilution with aqueous buffer can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical consideration when choosing a cleavage cocktail for a this compound-containing peptide?
A1: The most critical consideration is the prevention of side reactions involving the thioamide bond, primarily oxidation and alkylation.[1] Therefore, the choice and concentration of scavengers in the cleavage cocktail are paramount. A cocktail that is effective for other sulfur-containing amino acids like cysteine and methionine is a good starting point.[2]
Q2: Can I use a standard TFA/TIS/H₂O cleavage cocktail?
A2: While a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail is a good general-purpose choice, for peptides containing the sensitive this compound residue, the addition of a thiol scavenger like 1,2-ethanedithiol (B43112) (EDT) is highly recommended to minimize oxidation and other side reactions.[3]
Q3: How can I confirm the integrity of the thioamide bond after cleavage?
A3: Mass spectrometry is the most effective tool to confirm the integrity of the thioamide bond. You should look for the expected molecular weight of your peptide. The presence of a peak at -16 Da from the expected mass could indicate desulfurization, while a +16 Da peak might suggest oxidation.
Q4: Does the position of the this compound in the peptide sequence affect the cleavage?
A4: The position can have an impact. A C-terminal this compound might be more susceptible to certain resin-linker-related side reactions. It is always advisable to perform a small-scale trial cleavage to optimize conditions for your specific peptide sequence.
Data Presentation
Table 1: Comparison of Common Cleavage Cocktails for Peptides with Sensitive Residues
| Cleavage Cocktail (Composition) | Target Residues & Key Features | Potential Suitability for this compound Peptides |
| TFA / TIS / H₂O (95 : 2.5 : 2.5) | General purpose; TIS is a good scavenger for trityl groups.[4] | Suitable for simple thioglycinated peptides, but may not be sufficient to prevent all side reactions. |
| Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT; 82.5 : 5 : 5 : 5 : 2.5) | Recommended for peptides containing Trp, Met, or Cys.[2][4] EDT helps prevent oxidation. | Highly recommended due to the presence of multiple scavengers that can protect the thioamide bond. |
| TFA / TIS / EDT / H₂O (92.5 : 2.5 : 2.5 : 2.5) | A good alternative to Reagent K, with EDT providing protection for sulfur-containing residues.[3] | A strong candidate for efficient cleavage with good protection of the this compound residue. |
Note: The suitability for this compound peptides is extrapolated from data on other sulfur-containing amino acids. Experimental validation is recommended.
Experimental Protocols
Protocol 1: Standard Cleavage of this compound-Containing Peptides from Resin
This protocol is a general guideline for cleaving peptides containing this compound from acid-labile resins such as Wang or Rink Amide.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel with a sintered glass filter
-
Nitrogen or argon gas line
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail. A recommended cocktail for this compound-containing peptides is TFA/TIS/EDT/H₂O (92.5 : 2.5 : 2.5 : 2.5, v/v/v/v) . For every 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. It is advisable to flush the reaction vessel with an inert gas (nitrogen or argon) before sealing. Allow the reaction to proceed at room temperature with occasional gentle agitation for 2-4 hours. A small-scale trial is recommended to optimize the cleavage time.
-
Peptide Isolation: Filter the resin and collect the TFA filtrate into a clean collection tube.
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA and combine the filtrates to ensure complete recovery of the peptide.
-
Peptide Precipitation: In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubation: To maximize precipitation, incubate the ether-peptide mixture at -20°C for at least 30 minutes.
-
Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.
Visualizations
References
How to prevent the oxidation of the thiol group in Thioglycine during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of thioglycine to prevent the oxidation of its thiol group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of this compound degradation is the oxidation of its reactive thiol (-SH) group. This can lead to the formation of disulfide bonds between two this compound molecules and further oxidation to sulfenic, sulfinic, and sulfonic acids. This process is often catalyzed by factors such as exposure to atmospheric oxygen, the presence of metal ions, and elevated temperatures.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container to protect it from light and moisture.[1] Under these conditions, it is reported to be stable for at least two years.[1]
Q3: How should I prepare and store this compound solutions for my experiments?
A3: this compound is soluble in water and DMSO.[1] To minimize oxidation in solution, it is crucial to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon. For short-term storage of solutions, refrigeration at 4°C is recommended. For longer-term storage, aliquoting the solution into single-use vials and storing at -80°C is the best practice to avoid repeated freeze-thaw cycles.
Q4: Can I use antioxidants to protect my this compound solutions?
A4: Yes, adding antioxidants can significantly inhibit the oxidation of the thiol group. Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective reducing agent that is more stable and works over a broader pH range than dithiothreitol (B142953) (DTT).[2][3][4]
Q5: Are there any substances that are incompatible with this compound?
A5: this compound is known to be stable in acidic and basic conditions but will liberate hydrogen sulfide (B99878) (H₂S) in the presence of bicarbonate.[3] Therefore, bicarbonate-containing buffers should be avoided if the integrity of the thiol group is critical for your experiment. Also, be aware that transition metal ions can catalyze thiol oxidation, so using buffers with a chelating agent like EDTA can be beneficial.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Loss of activity or unexpected experimental results. | Oxidation of the thiol group leading to the formation of inactive disulfide-linked dimers or other oxidized species. | Confirm the purity of your this compound stock using an appropriate analytical method like HPLC. Prepare fresh solutions using deoxygenated solvents and consider adding a reducing agent like TCEP. |
| Precipitate formation in the stored solution. | Formation of insoluble oxidized species or reaction with contaminants. | Ensure the use of high-purity solvents and store solutions under an inert atmosphere. If a precipitate forms, it is best to discard the solution and prepare a fresh one. |
| Discoloration of the this compound solution. | Oxidation or contamination. | Discard the solution. Prepare a fresh solution using high-purity reagents and deoxygenated solvents. Store protected from light. |
| Inconsistent results between experiments. | Variability in the extent of oxidation due to differences in handling and storage. | Standardize your protocol for solution preparation and storage. Always use freshly prepared or properly stored aliquots. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
Objective: To prepare an aqueous solution of this compound with minimal oxidation for use in biological or chemical assays.
Materials:
-
This compound (solid)
-
High-purity, deoxygenated water (e.g., Milli-Q water sparged with argon for 30 minutes)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Sterile, amber-colored storage vials
-
Argon or nitrogen gas source
Procedure:
-
In a clean, sterile container, dissolve EDTA in deoxygenated water to a final concentration of 1 mM. This will chelate any contaminating metal ions.
-
Add TCEP to the EDTA solution to a final concentration of 1-5 mM. TCEP will maintain the reduced state of the thiol group.
-
Weigh the required amount of solid this compound and dissolve it in the prepared TCEP/EDTA solution to achieve the desired final concentration.
-
Gently mix the solution until the this compound is completely dissolved. Avoid vigorous vortexing, which can introduce oxygen.
-
Immediately flush the headspace of the container with argon or nitrogen gas.
-
Aliquot the solution into single-use, amber-colored vials.
-
Flush the headspace of each vial with inert gas before sealing tightly.
-
For short-term storage (up to one week), store at 4°C. For long-term storage, store at -80°C.
Protocol 2: Quality Control of this compound by HPLC
Objective: To assess the purity of a this compound sample and detect the presence of its disulfide dimer.
Method: A reverse-phase HPLC method can be adapted from methods used for similar thiol-containing compounds.[5][6]
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 0% to 50% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in deoxygenated water.
-
Prepare your sample solution at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time of the this compound monomer should be identified from the standard chromatogram.
-
The disulfide dimer, being more hydrophobic, will have a longer retention time.
-
Calculate the purity of your sample by integrating the peak areas. Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.
Visual Guides
Caption: Oxidation pathway of the thiol group in this compound.
Caption: Recommended workflow for storing solid and solution forms of this compound.
References
- 1. mstechno.co.jp [mstechno.co.jp]
- 2. metabion.com [metabion.com]
- 3. researchgate.net [researchgate.net]
- 4. Disulfide reduction using TCEP reaction [biosyn.com]
- 5. Separation of Thioglycolic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Thioglycine to maintain stability.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Thioglycine to maintain its stability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2] Under these conditions, it is stable for at least two years.[1]
Q2: How should I store this compound for short-term use?
A2: For short-term storage, solid this compound can be kept at +4°C.[1]
Q3: What is the best way to store this compound once it is in solution?
A3: It is highly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month.[2][3] Long-term storage of peptides and similar compounds in solution is generally not recommended.[2]
Q4: In which solvents can I dissolve this compound?
A4: this compound is soluble in DMSO (up to 10 mg/ml) and water.[1] For biological experiments, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.
Q5: What factors can cause this compound to degrade?
A5: The stability of this compound is primarily affected by temperature, pH, light, and the presence of oxidizing agents or bicarbonate.[1][4] The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidized species.[4][5] In the presence of bicarbonate, this compound will decompose to release hydrogen sulfide (B99878) (H₂S) and glycine.[1][6]
Q6: I observe inconsistent results in my experiments using a this compound solution that was prepared a while ago. What could be the cause?
A6: Inconsistent results are often due to the degradation of this compound in solution. The thiol group can oxidize over time, reducing the concentration of the active compound. It is always best to use freshly prepared solutions for critical experiments. If you suspect degradation, a stability assessment using a method like HPLC is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Solid this compound | The compound may not have fully equilibrated to room temperature, causing moisture condensation. | Allow the vial to warm to room temperature in a desiccator before opening and attempting to dissolve.[7] |
| The chosen solvent may not be appropriate or the concentration is too high. | Confirm solubility in the chosen solvent. Try preparing a more dilute solution. Gentle warming or vortexing can aid dissolution.[8] | |
| Change in Appearance of Solid Compound (e.g., discoloration) | This may indicate degradation due to improper storage, such as exposure to light, moisture, or oxidizing conditions. | It is recommended to use a fresh, unopened vial of the compound for critical experiments.[8] |
| Loss of Biological Activity in Solution | The thiol group may have oxidized, leading to the formation of inactive disulfide-linked species. | Prepare fresh solutions before each experiment. For peptides with cysteine, using oxygen-free solvents is recommended.[7] Consider adding a reducing agent like DTT if compatible with your assay, though this may interfere with this compound's intended function. |
| The presence of bicarbonate in the cell culture media or buffer is causing decomposition. | Be aware that this compound is a slow-releasing H₂S donor in the presence of bicarbonate.[1][6] This is an inherent property and part of its mechanism of action in some biological systems. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Long-term (≥ 2 years)[1] | Protect from light.[1] Keep container tightly sealed.[2] |
| +4°C | Short-term | Protect from light. | |
| Solution | -20°C | Up to 1 month[2] | Aliquot into single-use vials to avoid freeze-thaw cycles.[8] |
| +4°C | Up to 1 week | Use sterile buffers (pH 5-6) to prolong storage life. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in experiments.
Materials:
-
This compound (solid)
-
Anhydrous DMSO or sterile, deoxygenated water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.[7]
-
In a chemical fume hood, weigh the desired amount of this compound.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (not exceeding 40°C) can be used if necessary.[7]
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C and protect them from light.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of a this compound solution over time under specific storage conditions.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
-
Vials for storing stability samples
Methodology:
-
Prepare a fresh solution of this compound and immediately analyze a sample (time point 0) by HPLC to determine the initial peak area corresponding to the intact compound.
-
Store the remaining solution under the desired test conditions (e.g., +4°C, room temperature, -20°C).
-
At specified time intervals (e.g., 24h, 48h, 1 week), withdraw an aliquot of the stored solution.
-
Analyze the aliquot by HPLC using the same method as the initial time point.
-
Compare the peak area of the intact this compound at each time point to the initial peak area to calculate the percentage of the compound remaining.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
Mandatory Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Primary degradation pathways for this compound.
References
- 1. adipogen.com [adipogen.com]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound and L-thiovaline: biologically active H₂S-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of Thioglycine-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic peptides incorporating thioglycine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the purity and yield of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating this compound into a peptide sequence?
A1: The primary challenges stem from the unique structure of this compound, which features a thiol group directly on the alpha-carbon. This leads to:
-
Steric Hindrance: The thiol group and its necessary protecting group create significant bulk at the alpha-carbon, which can impede coupling reactions and lead to lower yields and incomplete sequences.[1][2]
-
Racemization: The proximity of the electron-withdrawing thiol group to the alpha-carbon can increase the susceptibility of the amino acid to racemization during the activation and coupling steps of solid-phase peptide synthesis (SPPS).[3][4][5][6] This is a critical concern as it can lead to diastereomeric impurities that are difficult to separate from the desired peptide.
-
Side Reactions of the Thiol Group: Like cysteine, the thiol group of this compound is highly nucleophilic and prone to oxidation, which can result in the formation of unwanted disulfide bonds.[7] It can also be susceptible to other side reactions like S-alkylation during the final cleavage from the resin.[8][9]
Q2: Which protecting group is recommended for the thiol group of this compound during Fmoc-SPPS?
A2: The Trityl (Trt) group is a commonly recommended protecting group for the thiol moiety of this compound.[10][11][12]
-
Advantages: The Trt group is robust and stable under the standard basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF).[12] It is also readily cleaved under the acidic conditions of the final cleavage step, typically using Trifluoroacetic Acid (TFA), which simplifies the overall workflow.[10][11]
-
Considerations: Due to the stability of the trityl cation released during cleavage, it is crucial to use an effective scavenger in the cleavage cocktail to prevent re-attachment to the thiol group or other nucleophilic side chains.[10]
Q3: How can I minimize oxidation of the this compound thiol group?
A3: Oxidation to form disulfide bridges is a common side reaction.[7] To minimize this:
-
Use of Scavengers: During the final cleavage step, incorporate reducing agents and scavengers in your cleavage cocktail. Common scavengers that protect thiol groups include 1,2-ethanedithiol (B43112) (EDT) and dithiothreitol (B142953) (DTT).[13]
-
Degassed Solvents: Use degassed solvents for both synthesis and purification to minimize dissolved oxygen.
-
Inert Atmosphere: Perform the cleavage and initial purification steps under an inert atmosphere (e.g., nitrogen or argon) to reduce exposure to atmospheric oxygen.[13]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency and Incomplete Synthesis
Symptoms:
-
Presence of deletion sequences (n-1, n-2, etc.) in the crude product as identified by Mass Spectrometry.
-
Low overall yield of the desired peptide.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Steric Hindrance | Use a more powerful coupling reagent. | For sterically hindered amino acids like protected this compound, standard coupling reagents may be insufficient. Consider using high-efficiency aminium/uronium or phosphonium (B103445) salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[1][2] These reagents have been shown to be effective for coupling bulky amino acids.[13] |
| Double couple the this compound residue. | Performing the coupling reaction twice ensures a higher degree of completion. Monitor the first coupling with a Kaiser test; if positive (indicating free amines), a second coupling is necessary. | |
| Increase coupling time and/or temperature. | Allowing the reaction to proceed for a longer duration or moderately increasing the temperature can help overcome the kinetic barrier caused by steric hindrance. However, be cautious as prolonged times and higher temperatures can also increase the risk of racemization.[13] |
Quantitative Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent | Coupling System | Yield (%) | Reaction Time | Racemization (%) |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant | Room Temp | Low |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low |
Note: This table synthesizes data from multiple sources on the sterically hindered amino acid Aib (α-aminoisobutyric acid) and serves as a guide for selecting reagents for this compound.[1][2] Actual results may vary depending on the specific peptide sequence and reaction conditions.
Problem 2: Presence of Diastereomeric Impurities
Symptoms:
-
Broad or split peaks in the HPLC chromatogram of the purified peptide.
-
Mass spectrometry data shows a peak with the correct mass but the product has inconsistent biological activity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Racemization | Use a base with greater steric hindrance for coupling. | The choice of base during coupling can significantly impact the level of racemization. Instead of N-methylmorpholine (NMM), consider using a bulkier, less nucleophilic base like 2,4,6-collidine .[5] |
| Choose a coupling reagent known to suppress racemization. | The combination of a carbodiimide (B86325) like Diisopropylcarbodiimide (DIC) with an additive such as Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) can reduce racemization compared to some other coupling reagents.[3][4] | |
| Minimize pre-activation time. | The longer the activated amino acid exists before coupling, the higher the chance of racemization. Prepare the activated amino acid solution immediately before adding it to the resin. |
Problem 3: Side Reactions During Final Cleavage
Symptoms:
-
Multiple peaks in the crude HPLC chromatogram with masses corresponding to modifications of the desired peptide (e.g., +16 Da for oxidation, adducts from scavengers).
-
Incomplete removal of the thiol protecting group.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Oxidation of Thiol | Use a cleavage cocktail with reducing scavengers. | A standard cleavage cocktail for peptides with sensitive residues is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[14][15] The EDT is crucial for preventing oxidation of the thiol group. |
| Incomplete Deprotection of Trt Group | Include Triisopropylsilane (TIS) in the cleavage cocktail. | The trityl cation formed during cleavage can re-attach to the thiol. TIS is a highly effective scavenger for the trityl cation, irreversibly converting it to triphenylmethane.[10] A common "odorless" cocktail is Reagent B : TFA/phenol/water/TIS (88:5:5:2).[14][16] |
| Alkylation of Thiol | Add sufficient scavengers. | Besides oxidation, the thiol group can be alkylated by carbocations generated from other protecting groups or the linker during cleavage. A robust scavenger cocktail like Reagent K helps to quench these reactive species.[8][9] |
Recommended Cleavage Cocktails for Trityl-Protected this compound Peptides
| Cleavage Cocktail | Composition (v/v) | Key Scavengers | Primary Use Case |
| TFA/TIS/H₂O | 95:2.5:2.5 | Triisopropylsilane (TIS), Water | General purpose, effective for scavenging the trityl cation.[15] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Phenol, TIS, Water | "Odorless" option, good for trityl group removal.[14][15][16] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | Recommended for peptides containing multiple sensitive residues, including thiols, to prevent a wide range of side reactions.[14][15] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-S-Trityl-Thioglycine
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-S-Trityl-thioglycine (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Coupling: Add 2,4,6-collidine (6 equivalents) to the activation mixture and immediately add the solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step (double coupling).
-
Washing: After complete coupling, wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again to prepare for the next deprotection step.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Freshly prepare Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT at a ratio of 82.5:5:5:5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[15]
-
Incubation: Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Workflow for Incorporating this compound
Caption: Workflow for the synthesis of this compound-containing peptides.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting flowchart for low purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
Technical Support Center: Overcoming Challenges in the Purification of Thioglycine-Modified Peptides by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Thioglycine-modified peptides using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound-modified peptides by HPLC?
The primary challenges stem from the inherent reactivity of the thiol group in the this compound residue. These challenges include:
-
Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfonic acids, resulting in impurities that are often difficult to resolve from the target peptide.[1][2][3]
-
Disulfide Bond Formation: Two thiol groups can oxidize to form a disulfide bond, leading to the creation of peptide dimers or intramolecularly cyclized species.[4][5][6][7] This is a significant issue that can drastically reduce the yield of the desired monomeric peptide.
-
Peak Tailing: this compound-modified peptides can exhibit poor peak shape, characterized by tailing, which complicates quantification and fraction collection.[8][9][10][11] This can be caused by secondary interactions between the peptide and the stationary phase.
-
Poor Resolution: Co-elution of the target peptide with closely related impurities, such as deletion sequences, incompletely deprotected peptides, or diastereomers, can make achieving high purity challenging.[12][13][14]
Q2: How can I prevent oxidation of my this compound-modified peptide during purification?
Preventing oxidation is critical for maximizing the recovery of the desired peptide. Key strategies include:
-
Use of Reducing Agents: The addition of a small amount of a reducing agent, such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to the sample and mobile phases can help maintain the thiol group in its reduced state.[15]
-
Degassing of Solvents: Thoroughly degassing all solvents (water, acetonitrile (B52724), and mobile phase additives) helps to remove dissolved oxygen, a primary culprit in oxidation.
-
Working at Low pH: Maintaining a low pH (typically around 2-3 using trifluoroacetic acid) can help to protonate the thiol group, making it less susceptible to oxidation.
-
Minimizing Exposure to Air: Keep sample vials capped and minimize the time the sample is exposed to the atmosphere. Using an autosampler with a cooled sample tray can also be beneficial.
-
UV Detector Considerations: High-intensity UV light in modern detectors can sometimes induce on-the-fly oxidation.[16] If oxidation is suspected, consider reducing the light intensity or using a detector with a lower-volume flow cell to minimize residence time.
Q3: What is the best column choice for purifying this compound-modified peptides?
Reversed-phase HPLC (RP-HPLC) is the most common method for peptide purification.[17][18][19] The choice of column depends on the specific properties of the peptide:
-
Stationary Phase: C18 columns are the standard choice and offer good retention for a wide range of peptides.[17][19] For more hydrophilic or very hydrophobic peptides, C8 or C4 columns might provide better selectivity.[20] Phenyl-Hexyl columns can offer alternative selectivity for challenging separations.[21]
-
Pore Size: For most synthetic peptides, a pore size of 100 Å to 120 Å is suitable. For larger peptides, wide-pore columns (300 Å) are recommended to prevent restricted diffusion and improve peak shape.[18][22]
-
Particle Size: Smaller particle sizes (e.g., < 3 µm) will provide higher resolution but also generate higher backpressure, requiring a UHPLC system. For standard HPLC, 3.5 µm or 5 µm particles are common.
Q4: Which mobile phase additives are recommended for purifying this compound-modified peptides?
Mobile phase additives are crucial for achieving good peak shape and resolution.[23][24]
-
Trifluoroacetic Acid (TFA): TFA is the most common additive for peptide purification.[19][22][23] It acts as an ion-pairing agent, masking silanol (B1196071) interactions on the stationary phase and improving peak shape. A concentration of 0.1% is standard. However, TFA can suppress ionization in mass spectrometry.[23]
-
Formic Acid (FA): Formic acid is a good alternative to TFA, especially when the purified fractions will be analyzed by mass spectrometry, as it is more volatile and causes less ion suppression.[23] However, it is a weaker acid and may not provide the same peak sharpness as TFA for all peptides.
-
Difluoroacetic Acid (DFA): DFA can be a good compromise between TFA and FA, offering good chromatography and better MS compatibility than TFA.[25]
Troubleshooting Guides
Issue 1: Presence of a large, early-eluting peak or multiple unexpected peaks, suggesting disulfide-linked dimers.
| Possible Cause | Solution |
| Oxidation of the thiol group leading to intermolecular disulfide bond formation. | 1. Pre-treat the sample: Before injection, treat the crude peptide solution with a reducing agent like DTT or TCEP to break any existing disulfide bonds. |
| 2. Optimize mobile phase: Add a low concentration of a reducing agent to the mobile phases to prevent disulfide formation during the HPLC run. | |
| 3. Work at acidic pH: Ensure the mobile phase pH is low (e.g., using 0.1% TFA) to protonate the thiol and reduce its reactivity. | |
| 4. Degas solvents: Thoroughly degas all mobile phases to remove dissolved oxygen. |
Issue 2: The main peptide peak is broad and shows significant tailing.
| Possible Cause | Solution |
| Secondary interactions between the peptide and the silica (B1680970) backbone of the column. | 1. Increase ion-pairing agent concentration: If using TFA, ensure the concentration is at least 0.1%. In some cases, a slight increase may improve peak shape. |
| 2. Switch to a modern, high-purity silica column: These columns have fewer active silanol groups, reducing the potential for secondary interactions.[18] | |
| 3. Try a different mobile phase additive: Formic acid or DFA might offer different selectivity and improved peak shape for your specific peptide.[25] | |
| Column Overload. [9] | 1. Reduce sample load: Inject a smaller amount of the peptide to see if the peak shape improves. |
| 2. Use a larger diameter column: For preparative purification, scaling up to a column with a larger internal diameter will increase loading capacity.[18] | |
| Column degradation. | 1. Flush the column: Follow the manufacturer's instructions for column cleaning. |
| 2. Replace the column: If flushing does not improve performance, the column may be at the end of its life. |
Issue 3: Poor resolution between the target peptide and impurities.
| Possible Cause | Solution |
| Inadequate separation power of the gradient. | 1. Optimize the gradient: A shallower gradient will increase the separation between peaks.[12][26] Start with a scouting gradient to determine the approximate elution time of your peptide, then run a shallower gradient around that point. |
| 2. Adjust the temperature: Increasing the column temperature can sometimes improve resolution, but be aware that it can also affect peptide stability.[12][18] | |
| Co-eluting diastereomers. | 1. Employ a shallower gradient: This is the most effective first step for resolving diastereomers.[12] |
| 2. Screen different stationary phases: A column with a different chemistry (e.g., C8, Phenyl-Hexyl) may provide the necessary selectivity to separate the diastereomers.[20] | |
| Similar hydrophobicity of impurities. | 1. Change the organic solvent: While acetonitrile is standard, trying methanol (B129727) or isopropanol (B130326) can alter the selectivity of the separation. |
| 2. Utilize an orthogonal purification method: If RP-HPLC is insufficient, consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography. |
Quantitative Data Summary
Table 1: Common Mobile Phase Additives and Their Properties
| Additive | Typical Concentration | Pros | Cons |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent ion-pairing agent, provides sharp peaks.[19][23] | Suppresses MS signal, can be difficult to remove from the final product.[23] |
| Formic Acid (FA) | 0.1% | MS-friendly, volatile.[23] | Weaker acid, may result in broader peaks compared to TFA. |
| Difluoroacetic Acid (DFA) | 0.05 - 0.1% | Good compromise between TFA and FA for chromatography and MS compatibility.[25] | Less commonly used, may require more method development. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Purification of this compound-Modified Peptides
-
Dissolve the crude peptide: Dissolve the lyophilized crude peptide in a minimal amount of a solvent mixture that ensures complete solubility (e.g., 50% acetonitrile in water with 0.1% TFA).[27] For hydrophobic peptides, a higher organic content may be necessary.[28]
-
Reduction of Disulfides (if necessary): If disulfide formation is suspected, add a 5-10 fold molar excess of TCEP to the dissolved peptide solution. Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[29] This is crucial to prevent clogging of the HPLC system and column.
Protocol 2: General RP-HPLC Method for this compound-Modified Peptides
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative)
-
Mobile Phase A: 0.1% TFA in water[17]
-
Mobile Phase B: 0.1% TFA in acetonitrile[17]
-
Flow Rate: 1 mL/min (analytical) or 20 mL/min (preparative)
-
Detection: UV at 214 nm and 280 nm
-
Column Temperature: 30 °C
-
Gradient:
-
Scouting Run: 5-95% B over 30 minutes
-
Optimized Run (example): If the peptide elutes at 40% B in the scouting run, a shallower gradient can be used for better resolution (e.g., 30-50% B over 40 minutes).
-
Visualizations
Caption: Troubleshooting workflow for HPLC purification.
Caption: Undesirable side reactions during purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of peptide oxidation by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uhplcs.com [uhplcs.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromacademy.com [chromacademy.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 14. agilent.com [agilent.com]
- 15. Convergent Synthesis of Thioether Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. hplc.eu [hplc.eu]
- 19. bachem.com [bachem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. agilent.com [agilent.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. halocolumns.com [halocolumns.com]
- 26. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 27. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. protocols.io [protocols.io]
Technical Support Center: Adjusting pH to Control H₂S Release from Thioglycine
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with thioglycine as a hydrogen sulfide (B99878) (H₂S) donor. It provides detailed information on how to control the release of H₂S by adjusting experimental conditions, with a focus on the role of pH and bicarbonate. This guide includes frequently asked questions (FAQs), troubleshooting advice, experimental protocols, and relevant physicochemical data.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the release of H₂S from this compound?
A1: While pH is a critical factor, the release of H₂S from this compound is not solely dependent on pH alone. This compound is relatively stable in both acidic and basic aqueous solutions. The key trigger for H₂S liberation from this compound is the presence of bicarbonate (HCO₃⁻)[1]. The mechanism is thought to involve a bicarbonate-catalyzed reaction rather than a simple acid/base hydrolysis of the thiol group. Therefore, to control H₂S release, you must control both the pH and the bicarbonate concentration of your solution.
Q2: What is the optimal pH for H₂S release from this compound?
A2: Since the release is bicarbonate-dependent, the optimal pH is one that maintains a sufficient concentration of bicarbonate ions. The bicarbonate buffer system is most effective in the pH range of 6.4 to 8.4. Within this range, a higher pH will favor a higher concentration of bicarbonate relative to carbonic acid, which may influence the rate of H₂S release. It is recommended to empirically determine the optimal pH for your specific experimental setup and desired release kinetics.
Q3: Can I use other buffers to control H₂S release?
A3: You can use other buffers to control the pH of your solution, but if you want to generate H₂S from this compound, your buffer system must contain bicarbonate[1]. If you use a buffer that does not contain bicarbonate, you will likely observe minimal to no H₂S release, even if the pH is within the optimal range.
Q4: What are the pKa values I need to be aware of?
Physicochemical Data
| Compound/System | pKa | Significance |
| H₂S / HS⁻ | ~7.0[2][3] | Governs the equilibrium between gaseous H₂S and its soluble hydrosulfide (B80085) anion form in solution. At pH 7.4, approximately 80% of total sulfide exists as HS⁻.[4] |
| H₂CO₃ / HCO₃⁻ | 6.4 | The first dissociation constant of carbonic acid. Important for preparing bicarbonate buffers. |
| HCO₃⁻ / CO₃²⁻ | 10.3 | The second dissociation constant of carbonic acid. Less relevant for most physiological experimental conditions. |
| This compound (Thiol Group) | 8.0 - 9.5 (estimated)[5][6] | Influences the proportion of the thiol group in the protonated (-SH) vs. deprotonated (-S⁻) state. The deprotonated thiolate is generally more reactive.[7][8] |
Q5: How can I measure the amount of H₂S released?
A5: There are several methods to quantify H₂S in aqueous solutions. A common and well-established method is the Methylene Blue spectrophotometric assay.[9] Other methods include the use of H₂S-selective electrodes, gas chromatography with a sulfur-selective detector, or commercially available H₂S sensor strips.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low H₂S release | 1. Absence of bicarbonate in the buffer. 2. Incorrect pH of the buffer. 3. Degradation of this compound stock solution. | 1. Ensure your buffer contains an appropriate concentration of sodium bicarbonate. 2. Verify the pH of your buffer is within the optimal range (e.g., 6.4 - 8.4). 3. Prepare a fresh stock solution of this compound. |
| H₂S release is too fast/uncontrolled | 1. Bicarbonate concentration is too high. 2. Temperature of the experiment is too high. | 1. Reduce the concentration of bicarbonate in your buffer. 2. Perform the experiment at a lower temperature and ensure consistent temperature control. |
| Inconsistent H₂S release between experiments | 1. Inaccurate pH or bicarbonate concentration. 2. Inconsistent temperature. 3. Variation in the age of the this compound stock solution. | 1. Prepare fresh buffers for each experiment and carefully calibrate your pH meter. 2. Use a temperature-controlled incubator or water bath. 3. Prepare fresh this compound solutions for each set of experiments. |
Experimental Protocols
Protocol 1: Preparation of Bicarbonate Buffer (pH 7.4)
-
Prepare Stock Solutions:
-
Solution A: 0.1 M Sodium Bicarbonate (NaHCO₃)
-
Solution B: 0.1 M Carbonic Acid (H₂CO₃). Note: Carbonic acid is unstable. A common approach is to use a CO₂ incubator to equilibrate a sodium bicarbonate solution to the desired pH.
-
-
Mixing:
-
Start with the 0.1 M sodium bicarbonate solution.
-
Place the solution in a CO₂ incubator (5% CO₂) until the pH equilibrates to 7.4.
-
Alternatively, carefully add a strong acid (e.g., HCl) to the sodium bicarbonate solution while monitoring the pH with a calibrated pH meter until a pH of 7.4 is reached. This method should be used with caution as it can drive off CO₂ and alter the buffering capacity.
-
-
Sterilization: If required for your experiment, sterile-filter the buffer solution through a 0.22 µm filter.
Protocol 2: Quantification of H₂S Release using the Methylene Blue Assay
This protocol is a common colorimetric method for determining sulfide concentrations.[9]
-
Reagent Preparation:
-
Zinc Acetate (B1210297) Solution (1% w/v): Dissolve 1 g of zinc acetate in 100 mL of deionized water. This solution is used to trap H₂S as zinc sulfide.[7][9]
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) (DMPD) Solution: Dissolve 20 mg of DMPD in 10 mL of 7.2 M HCl. Store in a dark bottle.
-
Ferric Chloride (FeCl₃) Solution: Dissolve 30 mg of FeCl₃ in 10 mL of 1.2 M HCl. Store in a dark bottle.
-
Sulfide Standard Solution: Prepare a stock solution of sodium sulfide (Na₂S·9H₂O) of known concentration in deoxygenated water. Prepare fresh daily.
-
-
Experimental Procedure:
-
To your experimental sample containing this compound in bicarbonate buffer, add an equal volume of 1% zinc acetate solution at your desired time points to stop the reaction and trap the H₂S.
-
To 100 µL of the zinc acetate-trapped sample in a microplate well or a cuvette, add 20 µL of the DMPD solution and mix.
-
Add 20 µL of the FeCl₃ solution and mix thoroughly.
-
Incubate at room temperature for 15-20 minutes in the dark for the color to develop.
-
Measure the absorbance at 670 nm using a spectrophotometer.
-
-
Standard Curve:
-
Prepare a series of dilutions of the sulfide standard solution.
-
Treat the standards with zinc acetate, DMPD, and FeCl₃ in the same manner as the experimental samples.
-
Plot the absorbance at 670 nm against the known sulfide concentrations to generate a standard curve.
-
-
Calculation:
-
Use the standard curve to determine the concentration of H₂S in your experimental samples.
-
Visualizations
Caption: Bicarbonate-catalyzed H₂S release from this compound.
Caption: Workflow for H₂S release and quantification.
Caption: Troubleshooting low H₂S release from this compound.
References
- 1. This compound and L-thiovaline: biologically active H₂S-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production and Physiological Effects of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. openjournals.maastrichtuniversity.nl [openjournals.maastrichtuniversity.nl]
- 7. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol - Wikipedia [en.wikipedia.org]
- 10. Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells [mdpi.com]
- 11. Biogenesis of reactive sulfur species for signaling by hydrogen sulfide oxidation pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Mass Spectrometry Fragmentation of Thioglycine Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected fragmentation of thioglycine-containing peptides in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a dominant neutral loss corresponding to the mass of the S-acetyl group on our this compound residue. Is this expected?
A1: Yes, the neutral loss of the S-acetyl group is a common and often dominant fragmentation pathway for peptides containing S-acetylated this compound, particularly when using Collision-Induced Dissociation (CID).[1] The thioester bond is labile and can readily cleave during fragmentation.[1] This can result in a mass spectrum where the precursor ion and fragment ions corresponding to this neutral loss are the most abundant species, potentially hindering the detection of sequence-informative b- and y-ions.
Q2: Why are we seeing fragment ions that don't seem to correspond to the expected b- and y-ion series for our this compound peptide sequence?
A2: Unexpected fragment ions can arise from several phenomena. One possibility is gas-phase rearrangement or sequence scrambling. During CID, b-ions can form a macrocyclic intermediate which, upon reopening, can lead to a reordered peptide sequence.[2] Subsequent fragmentation of this scrambled sequence will produce ions that do not match the original peptide. Another source of unexpected signals can be in-source fragmentation, where peptides fragment in the ionization source before entering the mass analyzer.
Q3: Can the position of the this compound residue in the peptide sequence affect its fragmentation?
A3: Yes, the position of a modified residue can influence fragmentation patterns. Proximity to basic residues (like arginine or lysine) can affect proton mobility, which in turn dictates fragmentation pathways.[3][4] For instance, limited proton mobility can sometimes lead to an increase in neutral loss events.[3][4]
Q4: We are having trouble with low signal intensity for our this compound peptide. What are some potential causes?
A4: Low signal intensity can stem from various factors. The inherent instability of the thioester bond in S-acetylated this compound can lead to degradation during sample preparation and handling. Additionally, sulfur-containing peptides can be prone to oxidation or the formation of disulfide bonds, which can complicate analysis.[5] Standard issues such as poor ionization efficiency, ion suppression from sample contaminants (salts, detergents), or suboptimal instrument parameters can also contribute to low signal.[6]
Q5: What are "diagnostic ions" and how can they help in analyzing this compound peptides?
A5: Diagnostic ions are specific fragment ions that are characteristic of a particular modification. In the case of S-acetylated this compound, a prominent diagnostic feature would be the neutral loss of the acetyl group. Observing a consistent neutral loss of 42 Da (for an acetyl group) from the precursor ion and from fragment ions can provide strong evidence for the presence of this modification, even if the peptide sequence is not fully resolved. Specialized software can even be used to mine your data for such diagnostic features to aid in the identification of modified peptides.
Troubleshooting Guides
Issue 1: Dominant Neutral Loss of S-Acetyl Group Obscuring Sequence Ions
This is a common issue with S-acetylated this compound peptides due to the labile nature of the thioester bond.
Troubleshooting Steps:
-
Optimize Fragmentation Method and Energy:
-
Switch from CID to HCD: Higher-Energy Collisional Dissociation (HCD) can sometimes produce more sequence-informative fragment ions alongside the neutral loss product compared to CID.[1]
-
Consider Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that tends to cleave the peptide backbone while leaving labile modifications intact.[6] This can be highly effective for sequencing peptides with labile modifications like S-acetylation.
-
Optimize Collision Energy: If using CID or HCD, perform a stepwise optimization of the collision energy. Lowering the energy may reduce the extent of neutral loss and allow for the detection of more backbone fragment ions.
-
-
Minimize In-Source Fragmentation:
-
Unexpected fragmentation can occur in the ionization source before MS/MS analysis. Optimizing source parameters can mitigate this.
-
Lower Cone Voltage/Fragmentor Voltage: Reducing the voltage potential in the ion source can decrease the energy imparted to the ions, thus minimizing in-source decay.
-
Optimize Desolvation Temperature: For electrospray ionization, a lower desolvation temperature can sometimes reduce thermal degradation of labile peptides.[7]
-
| Parameter | Starting Point | Optimization Range | Rationale |
| Cone Voltage | 30 V | 20-50 V | Lower values reduce in-source fragmentation.[7] |
| Desolvation Temp. | 350 °C | 200-500 °C | Lower temperatures can minimize thermal degradation of labile modifications.[7] |
| Collision Energy (CID/HCD) | Instrument Default | Stepwise +/- 10 units | Lower energy may favor backbone cleavage over neutral loss. |
Table 1: Suggested Starting Parameters for Optimizing MS Conditions for Labile this compound Peptides.
Issue 2: Poor Signal Intensity and Sample Stability
Sulfur-containing peptides can be susceptible to degradation and side reactions.
Troubleshooting Steps:
-
Sample Preparation and Handling:
-
Use Fresh Solutions: Prepare samples immediately before analysis to minimize degradation in solution.
-
Avoid Harsh pH: The stability of thioester bonds can be pH-dependent. Maintain a neutral or slightly acidic pH during sample preparation and storage.
-
Consider Reducing Agents: If disulfide bond formation is suspected, consider a mild reduction step, but be aware that some reducing agents may not be compatible with subsequent analysis.
-
Desalting: Ensure proper desalting of the sample, as salts can suppress ionization.[6]
-
-
LC-MS System Optimization:
-
Column Choice: Use a high-quality reversed-phase column suitable for peptide analysis.
-
Mobile Phase: Ensure high-purity solvents and additives are used.
-
Run Blanks: Analyze blank injections to check for system contamination.
-
Experimental Protocols
Protocol 1: Optimization of MS Source Parameters to Minimize In-Source Fragmentation
This protocol is adapted from best practices for analyzing thermally labile peptides.[7]
-
Sample Preparation: Prepare a solution of your this compound peptide at a concentration suitable for direct infusion or LC-MS analysis (e.g., 1-10 pmol/µL).
-
Initial MS Analysis: Using your standard LC-MS method, acquire data for your peptide.
-
Parameter Optimization (Direct Infusion Recommended):
-
Cone Voltage: While infusing the sample, acquire MS1 spectra at different cone voltage settings (e.g., in 5-10 V increments from 20 V to 50 V). Monitor the intensity of the intact precursor ion versus any in-source fragment ions (e.g., the ion corresponding to the neutral loss of the acetyl group). Select the cone voltage that maximizes the intact precursor ion signal.
-
Desolvation Temperature: At the optimized cone voltage, vary the desolvation temperature (e.g., in 50 °C increments from 200 °C to 500 °C). Again, monitor the ratio of the intact precursor to in-source fragments and select the temperature that minimizes fragmentation.
-
-
LC-MS/MS with Optimized Parameters: Implement the optimized cone voltage and desolvation temperature into your LC-MS/MS method for subsequent analyses.
Protocol 2: Comparison of Fragmentation Methods (CID, HCD, ETD)
-
Sample Preparation: Prepare a single sample of your purified this compound peptide for LC-MS analysis.
-
LC-MS Method Setup: Create three separate acquisition methods, one for each fragmentation technique (CID, HCD, ETD), if your instrument supports them. Keep all other parameters (LC gradient, scan range, etc.) identical between the methods.
-
Collision Energy/Reaction Time Optimization: For each method, set up a range of collision energies (for CID/HCD) or reaction times (for ETD) to be tested. A good starting point is to use the instrument's default settings and then test values +/- 20% of the default.
-
Data Acquisition: Inject the sample three times, using one of the acquisition methods for each run.
-
Data Analysis: Compare the resulting MS/MS spectra for your peptide of interest from each of the three runs.
-
For CID and HCD: Evaluate the relative intensities of the sequence-informative b- and y-ions versus the ion corresponding to the neutral loss of the acetyl group.
-
For ETD: Look for the presence of c- and z-type fragment ions and assess the extent to which the S-acetyl group has remained intact on these fragments.
-
-
Method Selection: Choose the fragmentation method and optimized parameters that provide the best sequence coverage for your this compound peptide.
Visualizations
References
- 1. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of neutral loss during collision induced dissociation of peptide ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of neutral loss during collision-induced dissociation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing the MALDI-TOF-MS observation of peptides containing disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
Validation & Comparative
A Comparative Analysis of Thioglycine's H2S Release Kinetics Against Other Slow-Releasing Donors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the hydrogen sulfide (B99878) release profiles of prominent slow-releasing donors, with a focus on Thioglycine.
Hydrogen sulfide (H₂S) has emerged as a critical gasotransmitter, playing a pivotal role in a myriad of physiological and pathological processes. Its therapeutic potential has led to the development of a diverse array of H₂S donor molecules. Among these, slow-releasing donors are of particular interest as they more closely mimic the endogenous, sustained production of H₂S in biological systems. This guide provides an objective comparison of the H₂S release kinetics of this compound against other well-established slow-releasing donors, supported by experimental data and detailed methodologies.
Comparative H₂S Release Kinetics
The rate and duration of H₂S release are critical parameters that dictate the biological efficacy and therapeutic window of an H₂S donor. Below is a summary of the quantitative H₂S release kinetics for this compound and other commonly used slow-releasing donors.
| H₂S Donor | Release Trigger | Half-life (t½) of H₂S Release | Time to Maximum Concentration (Tmax) | Maximum Concentration (Cmax) | Duration of Release | Key Characteristics |
| This compound | Bicarbonate | Not explicitly reported | ~60 min to plateau[1] | Higher than GYY4137[1] | Sustained | Gradual release profile.[1] |
| GYY4137 | Hydrolysis (pH-dependent) | Not explicitly reported | ~6-10 min[2] | ~3 µM/25 min (from 1mM solution)[3] | Up to 7 days[2][4] | One of the most widely studied slow-releasing donors.[5] |
| AP39 | Intracellular thiols | Not explicitly reported | Not explicitly reported | Not explicitly reported | Sustained | Mitochondria-targeted delivery of H₂S.[6][7] |
| ADT-OH | Hydrolysis | Not explicitly reported | < 30 min[8] | ~14 nmol/min (in liver homogenate)[9] | Not explicitly reported | Widely used moiety for synthesizing H₂S-releasing hybrids.[10] |
| FW1256 | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported | Apparent over 24 hours[11] | Phenyl analogue with anti-inflammatory properties.[11] |
Note: The quantitative data presented are compiled from various studies and experimental conditions may differ. Direct comparative studies under identical conditions are limited.
Experimental Protocols
Accurate and reproducible measurement of H₂S release kinetics is fundamental to comparing different donor compounds. The following are detailed methodologies for two commonly employed techniques.
Methylene (B1212753) Blue Assay
The methylene blue assay is a spectrophotometric method widely used for the quantification of sulfide in aqueous solutions.
Principle: In an acidic environment, sulfide reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form the stable blue dye, methylene blue. The absorbance of the resulting solution is measured at approximately 665-670 nm, which is directly proportional to the sulfide concentration.
Protocol:
-
Reagent Preparation:
-
Zinc Acetate (B1210297) (1% w/v): Dissolve 1g of zinc acetate in 100 mL of deionized water. This solution is used to trap H₂S as zinc sulfide (ZnS).
-
N,N-dimethyl-p-phenylenediamine (20 mM): Dissolve 7.41 mg of N,N-dimethyl-p-phenylenediamine sulfate (B86663) in 1 mL of 7.2 M HCl.
-
Ferric Chloride (30 mM): Dissolve 4.87 mg of FeCl₃ in 1 mL of 1.2 M HCl.
-
Standard Sulfide Solution: Prepare a stock solution of sodium sulfide (Na₂S) of known concentration in deoxygenated water. A standard curve is generated by preparing serial dilutions.
-
-
Sample Preparation and H₂S Trapping:
-
Incubate the H₂S donor compound at the desired concentration in a sealed vial containing a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C.
-
At specified time points, an aliquot of the headspace or solution is taken. To trap the released H₂S, the gas can be bubbled through a zinc acetate solution, or an aliquot of the donor solution can be added directly to the zinc acetate solution.
-
-
Colorimetric Reaction:
-
To the zinc acetate trap solution (containing the precipitated ZnS), add the N,N-dimethyl-p-phenylenediamine solution, followed by the FeCl₃ solution.
-
Mix thoroughly and allow the color to develop for approximately 20-30 minutes at room temperature in the dark.
-
-
Measurement:
-
Measure the absorbance of the solution at 665-670 nm using a spectrophotometer.
-
Calculate the concentration of H₂S in the sample by comparing the absorbance to the standard curve.
-
Amperometric Sensing
Amperometric sensors provide real-time, continuous measurement of H₂S concentrations.
Principle: An H₂S-selective electrode is used, which typically consists of a working electrode, a counter electrode, and a reference electrode. H₂S diffuses across a gas-permeable membrane and is oxidized at the working electrode, generating an electrical current that is proportional to the H₂S concentration.
Protocol:
-
Sensor Calibration:
-
Calibrate the H₂S sensor according to the manufacturer's instructions using standard solutions of known H₂S concentrations (e.g., prepared from Na₂S).
-
-
Experimental Setup:
-
Place the calibrated H₂S sensor in a sealed, temperature-controlled reaction chamber containing a buffered solution (e.g., PBS, pH 7.4) at 37°C with constant stirring.
-
Allow the baseline current to stabilize.
-
-
Measurement of H₂S Release:
-
Introduce the H₂S donor compound into the reaction chamber at the desired concentration.
-
Record the current generated by the sensor over time. The change in current directly corresponds to the real-time concentration of H₂S being released.
-
-
Data Analysis:
-
Plot the H₂S concentration as a function of time to obtain the release profile.
-
From this profile, kinetic parameters such as the initial release rate, half-life (t½), maximum concentration (Cmax), and time to reach Cmax (Tmax) can be determined.
-
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for comparing H₂S donors and a key signaling pathway influenced by H₂S.
Caption: Workflow for comparing H₂S release kinetics from different donor compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The slow-releasing hydrogen sulfide donor, GYY4137, exhibits novel anti-cancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. AP39, A Mitochondrially Targeted Hydrogen Sulfide Donor, Exerts Protective Effects in Renal Epithelial Cells Subjected to Oxidative Stress in Vitro and in Acute Renal Injury in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADT-OH, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel slow-releasing hydrogen sulfide donor, FW1256, exerts anti-inflammatory effects in mouse macrophages and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Thioglycine Incorporation in Peptides: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of modified peptides is paramount. The incorporation of non-canonical amino acids, such as thioglycine, offers novel therapeutic and research possibilities. However, confirming the successful and site-specific incorporation of these modifications requires robust analytical techniques. This guide provides an objective comparison of mass spectrometry-based methods and other analytical alternatives for the validation of this compound incorporation into peptides, supported by experimental principles and detailed protocols.
Mass spectrometry (MS) stands as the cornerstone for peptide analysis due to its high sensitivity, speed, and ability to provide detailed structural information. When a standard glycine (B1666218) residue is replaced by this compound, the amide bond is substituted with a thioamide bond. This substitution introduces a subtle mass shift and can alter the fragmentation behavior of the peptide in the mass spectrometer. This guide will delve into the nuances of validating this incorporation using various MS techniques and compare its performance with orthogonal methods.
Mass Spectrometry-Based Validation of this compound Incorporation
The primary approach for confirming the incorporation of this compound is through tandem mass spectrometry (MS/MS). This involves isolating the peptide of interest, fragmenting it, and analyzing the resulting fragment ions to determine the amino acid sequence and the location of any modifications. The key is to observe the mass shift corresponding to the substitution of an oxygen atom with a sulfur atom in the peptide backbone (+15.9949 Da for O to S).
Comparison of Fragmentation Techniques
Different fragmentation techniques can yield complementary information for the validation of this compound incorporation. The choice of method can influence the observed fragmentation patterns and the confidence in localizing the modification.
| Fragmentation Technique | Principle | Expected Outcome for this compound Peptides | Advantages | Disadvantages |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with neutral gas molecules, leading to fragmentation primarily at the amide bonds. | Predominantly produces b- and y-type ions. The thioamide bond may exhibit different fragmentation efficiency compared to a standard amide bond, potentially leading to altered relative intensities of adjacent fragment ions. | Widely available, robust, and generates extensive fragment ion series for peptides. | Can sometimes lead to the loss of labile modifications. The energetic nature might obscure subtle differences in bond strength. |
| Higher-Energy C-trap Dissociation (HCD) | A beam-type CID technique that occurs in a higher-energy collision cell. | Also produces b- and y-type ions, often with higher resolution and accuracy. May provide clearer evidence of the mass shift in fragment ions containing the this compound. | Produces high-resolution fragment ion spectra, aiding in unambiguous identification. | Can also result in the loss of labile post-translational modifications. |
| Electron-Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged peptide ion, causing fragmentation along the peptide backbone at the N-Cα bond. | Produces c- and z-type fragment ions. This method is known to preserve labile modifications, which can be advantageous for confirming the integrity of the thioamide bond during fragmentation. | Preserves post-translational modifications and is effective for larger peptides and those with high charge states. | Generally less efficient for smaller, singly charged peptides. May produce less extensive fragmentation compared to CID/HCD. |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing a this compound residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-thioglycine building block
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard):
-
Pre-activate a solution of the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
This compound Coupling:
-
Couple the Fmoc-thioglycine building block using the same procedure as for standard amino acids. Due to the potential for different reactivity, extend the coupling time to 4 hours and monitor closely.
-
-
Iterative Synthesis: Repeat steps 2 and 3 (or 4 for this compound) for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the mass of the purified peptide using mass spectrometry.
II. Mass Spectrometry Analysis of the this compound Peptide
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
For bottom-up analysis, the peptide can be subjected to enzymatic digestion (e.g., with trypsin) if it is part of a larger protein.
LC-MS/MS Parameters (General):
-
Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra to detect the precursor ion of the this compound-containing peptide.
-
MS/MS Scans: Use data-dependent acquisition to trigger fragmentation of the precursor ion using CID, HCD, and/or ETD.
Alternative Validation Methods
While mass spectrometry is a powerful tool, orthogonal techniques can provide complementary data to confirm this compound incorporation.
| Method | Principle | Application to this compound Validation | Advantages | Disadvantages |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Can be used to sequence the peptide. The this compound residue may or may not be identifiable as a standard PTH-amino acid derivative, potentially causing a gap or an unidentifiable peak in the sequence, thus indicating a modification at that position. | Provides direct sequence information from the N-terminus. | Low throughput, requires a pure sample, and may not be able to identify the exact nature of the modification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of atoms in a molecule. | 1H and 13C NMR can show characteristic chemical shifts for the protons and carbons near the thioamide bond, which differ from those of a standard amide bond. | Provides unambiguous structural information in solution. | Requires larger amounts of pure sample and specialized expertise for data interpretation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about chemical bonds. | The C=S stretch of the thioamide bond has a characteristic absorption band at a different wavenumber than the C=O stretch of an amide bond. | Can confirm the presence of the thioamide functional group. | Does not provide sequence-specific information. |
Visualizing the Workflow
The following diagram illustrates a typical workflow for the validation of this compound incorporation into a synthetic peptide.
Workflow for this compound Peptide Validation
Logical Relationship of Validation Techniques
The relationship between the primary mass spectrometry-based validation and alternative methods can be visualized as a confirmatory process.
Relationship of Validation Methods
Conclusion
The validation of this compound incorporation into peptides is a critical step in the development of novel peptide-based therapeutics and research tools. Mass spectrometry, particularly with a combination of fragmentation techniques like CID, HCD, and ETD, offers a highly sensitive and informative approach for confirming the modification and its location within the peptide sequence. While mass spectrometry is the primary tool, orthogonal methods such as NMR, FTIR, and Edman degradation provide valuable complementary data for unambiguous structural confirmation. The choice of methodology will depend on the specific requirements of the research, available instrumentation, and the desired level of structural detail. By employing a multi-faceted validation approach, researchers can ensure the quality and integrity of their this compound-modified peptides, paving the way for their successful application.
A Comparative Guide to Thioglycine and Other Thiol-Containing Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of thiol-containing amino acids into peptides is a cornerstone of modern peptide chemistry and drug discovery. The unique reactivity of the sulfhydryl group enables critical post-synthesis modifications, including disulfide bridging for conformational stabilization, bioconjugation, and native chemical ligation (NCL) for the synthesis of large proteins. While L-cysteine is the canonical choice, a growing repertoire of non-proteinogenic thiol-containing amino acids, such as thioglycine, D-cysteine, homocysteine, penicillamine, and thioproline, offers unique advantages for modulating peptide structure, stability, and function.
This guide provides a comparative analysis of this compound and other key thiol-containing amino acids in the context of solid-phase peptide synthesis (SPPS). We present a summary of their performance characteristics, potential side reactions, and detailed experimental protocols to assist researchers in selecting the optimal building block for their synthetic strategy.
Data Presentation: A Comparative Overview
The selection of a thiol-containing amino acid in peptide synthesis is a balance between desired chemical properties and potential synthetic challenges. The following tables summarize the key characteristics and performance metrics of this compound, cysteine, homocysteine, penicillamine, and thioproline.
Table 1: General Properties of Thiol-Containing Amino Acids
| Amino Acid | Structure | Thiol pKa | Key Features |
| This compound | ~9.2 | Thioamide analog of glycine. The thiol is part of the peptide backbone. | |
| L-Cysteine | ~8.3 | The proteinogenic standard; readily forms disulfide bonds. | |
| Homocysteine | ~10.0 | One methylene (B1212753) group longer than cysteine; forms less stable disulfide bonds. | |
| Penicillamine | ~7.9 | β,β-dimethyl substituted cysteine; sterically hindered thiol. | |
| Thioproline | ~6.3 | Thiazolidine (B150603) ring; secondary amine. |
Table 2: Performance and Challenges in Solid-Phase Peptide Synthesis (SPPS)
| Amino Acid | Relative Coupling Efficiency | Propensity for Racemization | Common Side Reactions & Mitigation Strategies |
| This compound | Moderate to High | Low | Thioamide can be sensitive to strong acids and oxidizing agents. Use of mild cleavage cocktails is recommended. |
| L-Cysteine | High | High | Racemization: High susceptibility, especially with uronium/phosphonium-based coupling reagents. Mitigation: Use carbodiimide-based coupling (e.g., DIC/Oxyma) and avoid pre-activation. β-elimination: Can occur at the C-terminus with strong bases, leading to dehydroalanine. Mitigation: Use of bulky thiol protecting groups (e.g., Trt). |
| Homocysteine | High | Moderate | Lactonization: Intramolecular cyclization to form a thiolactone can occur, especially under acidic conditions. Mitigation: Careful control of pH and use of appropriate protecting groups. |
| Penicillamine | Moderate | Low | Steric Hindrance: The bulky dimethyl groups can slow down coupling reactions. Mitigation: Use of extended coupling times or more potent coupling reagents may be necessary. The steric bulk helps in directing disulfide bond formation. |
| Thioproline | Moderate | Low | Ring Opening: The thiazolidine ring can be susceptible to opening under certain conditions. Mitigation: Careful selection of orthogonal protecting groups and deprotection schemes. |
Experimental Protocols
The following protocols provide a framework for a comparative study of thiol-containing amino acids in SPPS.
Protocol 1: Standardized Fmoc-SPPS of a Model Hexapeptide (Tyr-X-Gly-Phe-Leu-Arg)
This protocol outlines the manual synthesis of a model hexapeptide on Rink Amide resin, where 'X' represents the thiol-containing amino acid being tested (e.g., Cys(Trt), Hcy(Trt), Pen(Trt), or an appropriately protected this compound precursor).
1. Resin Preparation:
- Swell 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 2 mL of 20% piperidine (B6355638) in DMF to the resin.
- Agitate for 5 minutes. Drain.
- Repeat the piperidine treatment for 10 minutes.
- Wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling:
- In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (relative to resin loading) and 3.9 equivalents of HCTU in DMF.
- Add 8 equivalents of N,N-diisopropylethylamine (DIEA) to the activation mixture.
- Immediately add the activated amino acid solution to the resin.
- Agitate for 45 minutes.
- Drain the coupling solution and wash the resin with DMF (3 x 2 mL).
- Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), recouple for another 30 minutes.
4. Peptide Elongation:
- Repeat steps 2 and 3 for each amino acid in the sequence (Leu, Phe, Gly, X, Tyr).
5. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM, 3 x 2 mL) and dry under a stream of nitrogen.
- Add 2 mL of the cleavage cocktail (95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin.
- Agitate for 2 hours at room temperature.
- Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.
- Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.
- Dry the crude peptide under vacuum.
Protocol 2: Analysis of Crude Peptides by RP-HPLC and Mass Spectrometry
1. Sample Preparation:
- Dissolve a small amount of the crude peptide in 50% acetonitrile/water with 0.1% TFA to a final concentration of 1 mg/mL.
2. RP-HPLC Analysis:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: 5% to 65% B over 30 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV at 214 nm and 280 nm.
- Inject 20 µL of the sample and analyze the chromatogram for purity and the presence of side products.
3. Mass Spectrometry Analysis:
- Analyze the crude peptide solution using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the desired peptide and identify any potential side products by their mass.
Protocol 3: Racemization Analysis
This protocol describes a method to determine the extent of racemization for the incorporated thiol-containing amino acid.
1. Peptide Synthesis and Cleavage:
- Synthesize a model tripeptide, for example, Ac-Gly-X-Phe-NH2, where X is the thiol-containing amino acid being studied.
- Cleave the peptide from the resin as described in Protocol 1.
2. Enzymatic Digestion:
- Dissolve the crude peptide in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).
- Add a mixture of aminopeptidase (B13392206) M and carboxypeptidase Y.
- Incubate at 37°C for 24 hours to digest the peptide into its constituent amino acids.
3. Chiral GC-MS or HPLC Analysis:
- Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., N-pentafluoropropionyl amino acid isopropyl esters).
- Analyze the derivatized amino acids by gas chromatography-mass spectrometry (GC-MS) on a chiral column to separate and quantify the L- and D-isomers of the thiol-containing amino acid.
- Alternatively, use chiral HPLC for the analysis of the underivatized amino acids.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in peptide synthesis involving thiol-containing amino acids.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of racemization during peptide coupling.
Caption: Principle of Native Chemical Ligation (NCL).
Conclusion
The choice of a thiol-containing amino acid is a critical parameter in peptide synthesis that significantly impacts the efficiency of synthesis and the properties of the final peptide.
-
This compound , as a thioamide, introduces a unique modification to the peptide backbone, which can be valuable for creating peptide mimetics with altered structural and electronic properties. Its synthesis requires careful consideration of the stability of the thioamide bond.
-
L-Cysteine remains the versatile workhorse for most applications, but its high propensity for racemization necessitates carefully optimized coupling protocols.
-
Homocysteine offers a means to create longer disulfide loops, though potential side reactions like lactonization must be managed.
-
Penicillamine is an excellent tool for introducing conformational constraints and directing disulfide bond formation due to steric hindrance, which also helps in reducing racemization.
-
Thioproline introduces a unique cyclic constraint at the peptide backbone and can influence the peptide's secondary structure.
Researchers should carefully consider the desired properties of their target peptide and the potential synthetic challenges associated with each thiol-containing amino acid. The protocols and comparative data presented in this guide provide a foundation for making informed decisions and developing robust synthetic strategies for novel and complex peptides.
A Comparative Analysis of the Cardioprotective Effects of Thioglycine and NaHS
For Immediate Release
A Head-to-Head Look at Two Hydrogen Sulfide (B99878) Donors in Cardioprotection
In the landscape of cardioprotective agent research, hydrogen sulfide (H₂S) donors have emerged as a promising therapeutic avenue. This guide provides a detailed comparison of two such donors: Thioglycine, a slow-releasing agent, and Sodium Hydrosulfide (NaHS), a rapid H₂S donor. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanisms and efficacy.
Quantitative Comparison of Cardioprotective Effects
A critical aspect of evaluating cardioprotective agents is their ability to mitigate tissue damage following an ischemic event. The following table summarizes the key quantitative data from a head-to-head study comparing this compound and NaHS in a rabbit model of myocardial ischemia-reperfusion injury.
| Parameter | Control | This compound | NaHS |
| Infarct Size (% of Area at Risk) | 45.3 ± 2.3 | 17.7 ± 2.0 | 12.3 ± 3.3 |
| p-value vs. Control | - | <0.05 | <0.05 |
Data sourced from a study on anesthetized New Zealand White male rabbits subjected to 30 minutes of ischemia and 3 hours of reperfusion.[1]
Delving into the Mechanisms: Signaling Pathways
The cardioprotective effects of both this compound and NaHS are rooted in their ability to modulate key intracellular signaling pathways. While both compounds ultimately lead to the activation of pro-survival cascades, their modes of action exhibit distinct characteristics.
This compound has been shown to exert its cardioprotective effects primarily through the activation of the Akt signaling pathway .[1] This pathway is a central regulator of cell survival, growth, and proliferation.
NaHS , on the other hand, demonstrates a broader mechanism of action, influencing multiple signaling pathways. These include:
-
Akt Pathway : Similar to this compound, NaHS also activates the Akt pathway, contributing to its anti-apoptotic effects.
-
Nrf2 Signaling : NaHS has been reported to activate the Nrf2 pathway, a key regulator of antioxidant responses.
-
JAK2/STAT3 Pathway : This pathway is involved in cellular survival, proliferation, and differentiation, and its activation by NaHS contributes to cardioprotection.
-
IKK/IκB/NF-κB Pathway : By inhibiting this pro-inflammatory pathway, NaHS can reduce the inflammatory response associated with ischemia-reperfusion injury.
Experimental Protocols
To ensure the reproducibility and validity of findings when comparing these two compounds, detailed and standardized experimental protocols are essential.
Experimental Workflow for Comparing Cardioprotective Effects
Infarct Size Measurement
-
Animal Model: Anesthetized rabbits are subjected to 30 minutes of left anterior descending (LAD) coronary artery occlusion followed by 3 hours of reperfusion.[1]
-
Treatment Administration: this compound (16.26 μg kg⁻¹ bolus followed by 0.16226 mg kg⁻¹ h⁻¹ infusion) or NaHS (100 μg kg⁻¹ bolus followed by 1 mg kg⁻¹ h⁻¹ infusion) is administered at the 20th minute of ischemia.[1]
-
Tissue Harvesting: At the end of reperfusion, the heart is excised.
-
Staining: The aorta is cannulated, and the coronary arteries are perfused with 0.9% saline. The LAD is re-occluded, and the remainder of the coronary circulation is perfused with Evans blue dye to delineate the area at risk (AAR). The heart is then sliced and incubated in 1% triphenyltetrazolium (B181601) chloride (TTC) to differentiate the infarcted (pale) from the viable (red) tissue within the AAR.
-
Quantification: The areas of the left ventricle, AAR, and infarct are measured using planimetry, and the infarct size is expressed as a percentage of the AAR.
Western Blot Analysis for Akt Activation
-
Tissue Collection: Heart tissue samples are collected at the 10th minute of reperfusion and immediately frozen in liquid nitrogen.[1]
-
Protein Extraction: Tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) system.
-
Analysis: The band intensities are quantified, and the p-Akt/total Akt ratio is calculated to determine the level of Akt activation.
Conclusion
Both this compound and NaHS demonstrate significant cardioprotective effects by reducing infarct size. NaHS appears to be slightly more potent in this regard, which may be attributed to its broader mechanism of action involving multiple signaling pathways. The choice between a slow-releasing donor like this compound and a rapid donor like NaHS may depend on the specific therapeutic window and the desired modulation of downstream signaling cascades in a clinical or experimental setting. Further research is warranted to directly compare their effects on cardiac function and apoptosis under identical experimental conditions to provide a more comprehensive understanding of their relative therapeutic potential.
References
A Comparative Guide to the Validation of a Novel Analytical Method for Thioglycine Detection: The ThioGlo-S Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new, high-sensitivity fluorescence-based method for the detection of Thioglycine, the ThioGlo-S Assay. The performance of this novel assay is objectively compared with established analytical methods, supported by experimental data. Detailed methodologies for all key validation experiments are presented to ensure reproducibility and facilitate adoption.
Introduction to this compound Detection
This compound, the thiol analogue of glycine, is a molecule of significant interest in biomedical research and drug development.[1] It acts as a stable H₂S-donor, releasing hydrogen sulfide (B99878) (H₂S) in the presence of bicarbonate.[2][3] H₂S is recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide and carbon monoxide, playing a role in various physiological processes.[2] Notably, this compound has been shown to enhance the formation of cyclic guanosine (B1672433) monophosphate (cGMP) and promote vasorelaxation, suggesting its therapeutic potential in cardiovascular diseases.[2][3] Accurate and sensitive quantification of this compound is therefore crucial for understanding its pharmacokinetics, pharmacodynamics, and therapeutic applications.
The ThioGlo-S Assay: A Novel Fluorescence-Based Approach
The ThioGlo-S Assay is a newly developed analytical method designed for the highly sensitive and selective quantification of this compound. The assay utilizes a proprietary fluorogenic probe that is virtually non-fluorescent in its native state but emits a strong, stable fluorescent signal upon reaction with the thiol group of this compound. This reaction is rapid and specific, allowing for a straightforward and high-throughput workflow. The fluorescence intensity is directly proportional to the concentration of this compound in the sample, enabling precise quantification.
Comparative Performance Analysis
The performance of the ThioGlo-S Assay was rigorously validated and compared against two widely used methods for thiol quantification: the colorimetric Ellman's Assay and a standard High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization.[1][4][5] The key performance metrics are summarized in the table below.
| Performance Metric | ThioGlo-S Assay | Ellman's Assay | HPLC with Pre-column Derivatization |
| Principle | Fluorescence | Colorimetric (Absorbance) | Chromatography with Fluorescence Detection |
| Limit of Detection (LOD) | 10 nM | ~1 µM | 50 nM |
| Limit of Quantitation (LOQ) | 30 nM | ~3 µM | 150 nM |
| Linear Range | 0.03 - 10 µM | 10 - 1000 µM | 0.15 - 50 µM |
| Reaction Time | 10 minutes | 15 minutes | > 30 minutes (including run time) |
| Specificity | High for thiols | General thiol reactivity | High (with specific derivatizing agent) |
| Sample Throughput | High (96/384-well plate) | Medium | Low (sample-by-sample injection) |
Detailed Experimental Protocols
The validation of the ThioGlo-S Assay was performed following guidelines from the International Council for Harmonisation (ICH).[6][7]
Specificity
The specificity of the ThioGlo-S Assay was evaluated by testing for interference from common amino acids and structurally related compounds.
-
Protocol:
-
Prepare solutions of glycine, cysteine, glutathione, and a placebo matrix at concentrations 100-fold higher than the expected this compound concentration.
-
Spike these solutions into a known concentration of this compound standard (e.g., 1 µM).
-
Run the ThioGlo-S Assay on the spiked samples and a control sample containing only the this compound standard.
-
Acceptance Criteria: The signal from the spiked samples should be within ±2% of the control sample, demonstrating no significant interference.
-
Linearity
The linearity of the assay was determined to assess its ability to provide results that are directly proportional to the concentration of this compound.[8]
-
Protocol:
-
Prepare a stock solution of this compound standard.
-
Perform serial dilutions to create a minimum of six concentration levels spanning the expected working range (e.g., 0.03, 0.1, 0.3, 1, 3, 10 µM).
-
Analyze each concentration in triplicate using the ThioGlo-S Assay.
-
Plot the mean fluorescence intensity against the corresponding this compound concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were established to define the lower limits of reliable detection and quantification.
-
Protocol:
-
Prepare a blank sample (containing no this compound) and a series of low-concentration this compound standards.
-
Measure the fluorescence of the blank sample at least ten times.
-
Calculate the standard deviation (σ) of the blank measurements.
-
Determine the slope (S) of the calibration curve from the linearity experiment.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Acceptance Criteria: The calculated LOQ should be verifiable with acceptable precision and accuracy.
-
Accuracy
Accuracy was assessed by spike recovery experiments in a relevant sample matrix.
-
Protocol:
-
Prepare a sample matrix (e.g., plasma, cell lysate).
-
Spike the matrix with known concentrations of this compound at three levels: low, medium, and high (e.g., 0.1, 1, and 5 µM).
-
Analyze the spiked samples and a non-spiked matrix control in triplicate.
-
Calculate the percent recovery using the formula:
-
% Recovery = [(Measured Concentration - Endogenous Concentration) / Spiked Concentration] * 100
-
-
Acceptance Criteria: The mean percent recovery should be within 90-110%.
-
Precision
Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Protocol for Repeatability:
-
Prepare three concentrations of this compound standards (low, medium, high).
-
Analyze each concentration six times within the same assay run on the same day.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
Acceptance Criteria: The %RSD for each concentration should be ≤ 5%.
-
-
Protocol for Intermediate Precision:
-
Repeat the repeatability protocol on two different days with two different analysts.
-
Calculate the %RSD across all measurements for each concentration.
-
Acceptance Criteria: The %RSD for each concentration should be ≤ 10%.
-
Visualizations
Experimental Workflow of the ThioGlo-S Assay
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. This compound and L-thiovaline: biologically active H₂S-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. ijrpr.com [ijrpr.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. globalresearchonline.net [globalresearchonline.net]
The Stability Showdown: A Comparative Analysis of Thioglycine and Other H₂S Donors in Solution
For researchers, scientists, and drug development professionals, the selection of an appropriate hydrogen sulfide (B99878) (H₂S) donor is a critical decision that profoundly impacts experimental outcomes. The stability of these donors in solution dictates the kinetics of H₂S release, influencing the magnitude and duration of physiological responses. This guide provides an objective comparison of the stability and performance of Thioglycine against other commonly used H₂S donors—Sodium Hydrosulfide (NaHS), GYY4137, and Diallyl Trisulfide (DATS)—supported by experimental data and detailed protocols.
Hydrogen sulfide is a gaseous signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neuromodulation, inflammation, and apoptosis.[1] The therapeutic potential of H₂S has led to the development of various donor molecules designed to release this gasotransmitter in a controlled manner. The ideal H₂S donor should exhibit predictable and reproducible release kinetics, allowing for sustained and targeted delivery. This comparative analysis focuses on the stability of four prominent H₂S donors in solution, a key determinant of their utility in research and drug development.
Comparative Stability and H₂S Release Kinetics
The stability of an H₂S donor in solution directly correlates with its H₂S release profile. Donors are broadly categorized as fast-releasing or slow-releasing, each with distinct advantages and disadvantages depending on the application.
| H₂S Donor | Chemical Class | Release Profile | Key Stability Factors & Decomposition |
| This compound | Thioamino acid | Slow | Stable in acidic and basic conditions; releases H₂S in the presence of bicarbonate.[2][3] Stability is temperature-dependent, with slow decomposition at 40°C.[4][5] |
| Sodium Hydrosulfide (NaHS) | Inorganic Salt | Fast (Burst) | Hydrolyzes immediately in aqueous solution.[6] H₂S release is pH-dependent, increasing at lower pH and temperatures above 49°C (120°F).[7] |
| GYY4137 | Phosphorodithioate | Slow (Sustained) | Water-soluble and releases H₂S via hydrolysis.[8] Release is pH- and temperature-dependent, with more H₂S liberated at acidic pH.[9] Can release H₂S for up to 7 days.[2] |
| Diallyl Trisulfide (DATS) | Organosulfur Compound | Slow (Thiol-dependent) | Releases H₂S via a thiol-dependent mechanism, primarily reacting with glutathione (B108866) (GSH).[10] Considered a stable compound with slow H₂S release over time.[11] |
Quantitative Analysis of H₂S Release
The rate and amount of H₂S released are critical parameters for evaluating donor performance. The following table summarizes quantitative data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions.
| H₂S Donor | Concentration | Conditions | H₂S Release Rate / Amount | Reference |
| This compound | Not specified | 40 mM bicarbonate, 40°C | 35% decomposition after 72 hours | [4] |
| NaHS | 400 µM | Culture medium | Rapid peak (up to 400 µM), declining to undetectable levels by 90 min | [2] |
| GYY4137 | 400 µM | Culture medium | Sustained low level (<20 µM) for up to 7 days | [2] |
| GYY4137 | 1 mM | Aqueous solution, pH 3.0 | 40 µM in first 10 min, another 50 µM in the following 90 min | [8] |
| DATS | 2% | In solution with 3% GSH | Maximum release of 15.26 ± 1.29 nmoles | [6] |
Experimental Protocols
Accurate measurement of H₂S is fundamental to comparing donor stability. The two most common methods are the Methylene (B1212753) Blue Assay and Fluorescence-Based Assays.
Methylene Blue Assay
This colorimetric method is based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be quantified spectrophotometrically.
Protocol:
-
Prepare a zinc acetate (B1210297) solution (1% w/v) to trap H₂S as zinc sulfide.
-
Mix the sample containing the H₂S donor with the zinc acetate solution.
-
Add a solution of N,N-dimethyl-p-phenylenediamine sulfate (B86663) (20 mM in 7.2 M HCl).
-
Add a solution of ferric chloride (30 mM in 1.2 M HCl).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 670 nm.[12]
Fluorescence-Based Assay
Fluorescent probes offer high sensitivity and real-time detection of H₂S. Probes like monobromobimane (B13751) or dansylazide react with H₂S to produce a fluorescent product.[12][13]
Protocol (using Dansylazide):
-
Prepare a stock solution of the H₂S donor (e.g., 10 mM in DMSO).
-
Prepare a solution of dansylazide (e.g., 10 mM in ethanol).
-
In a multi-well plate, mix the H₂S donor solution with human serum or a buffer solution pre-warmed to 37°C.
-
Add the dansylazide solution to achieve the final desired concentrations.
-
Incubate at 37°C and monitor the fluorescence increase over time using a fluorescence plate reader.[13]
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) help to visualize the complex relationships in H₂S signaling and experimental workflows.
Caption: H₂S release mechanisms and downstream cellular effects.
Caption: Workflow for comparing H₂S donor stability.
Conclusion
The choice of an H₂S donor should be guided by the specific requirements of the experiment. For applications requiring a rapid, high-concentration burst of H₂S, NaHS is a suitable option, though its short-lived effect and pH sensitivity must be considered. For studies necessitating a sustained, low-level release of H₂S to mimic physiological production, slow-releasing donors are preferable.
This compound offers a bicarbonate-triggered release, providing a degree of biological relevance. Its stability at physiological temperature warrants consideration for longer-term experiments. GYY4137 stands out for its prolonged release profile, making it a valuable tool for chronic studies. DATS , a natural product, provides a thiol-dependent release mechanism that is intrinsically linked to the cellular redox environment.
Ultimately, a thorough understanding of the stability and release kinetics of each donor is paramount for the design of robust experiments and the generation of reliable and reproducible data in the ever-evolving field of H₂S research.
References
- 1. researchgate.net [researchgate.net]
- 2. The Slow-Releasing Hydrogen Sulfide Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. This compound and L-thiovaline: biologically active H₂S-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Glutathione Modulates Hydrogen Sulfide Release and the Ocular Hypotensive Action of Diallyl Polysulfide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phosphonothioate-Based Hydrogen Sulfide Releasing Reagents: Chemistry and Biological Applications [frontiersin.org]
- 10. Diallyl Trisulfide Is a Fast H2S Donor, but Diallyl Disulfide Is a Slow One: The Reaction Pathways and Intermediates of Glutathione with Polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience® [elabscience.com]
- 12. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Study of Different H2S Donors as Vasodilators and Attenuators of Superoxide-Induced Endothelial Damage - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the efficacy of different activators for H2S release from Thioglycine.
For researchers, scientists, and professionals in drug development, the precise control of hydrogen sulfide (B99878) (H₂S) release is paramount for harnessing its therapeutic potential. Thioglycine has emerged as a promising H₂S donor, and understanding its activation is key to its application. This guide provides a comprehensive comparison of activators for H₂S release from this compound, supported by experimental data and detailed protocols.
This publication delves into the efficacy of different activators, primarily focusing on the well-established role of bicarbonate. It also explores the influence of buffer composition on H₂S liberation. Furthermore, a comparative analysis of this compound's H₂S release profile against other common H₂S donors, such as GYY4137 and sodium hydrosulfide (B80085) (NaHS), is presented to offer a broader perspective for experimental design.
Comparative Efficacy of H₂S Donors
The rate and amount of H₂S release are critical parameters when selecting a donor for a specific biological application. This compound is characterized as a slow-release donor, a property that can be advantageous in maintaining sustained physiological levels of H₂S. The following table summarizes the comparative H₂S release profiles of this compound, GYY4137, and NaHS.
| H₂S Donor | Activator/Condition | Release Profile | Key Characteristics |
| This compound | Bicarbonate (HCO₃⁻) | Slow and sustained | Release is triggered by a physiologically relevant activator. The presence of calcium and magnesium ions has been shown to promote faster decomposition.[1] |
| GYY4137 | Hydrolysis | Slow and sustained | Releases H₂S upon reaction with water, with the rate being pH-dependent.[2] |
| NaHS | Spontaneous in aqueous solution | Rapid burst | Provides a rapid, short-lived increase in H₂S concentration. |
Quantitative Analysis of H₂S Release
The following table presents a summary of quantitative data on H₂S release from this compound in comparison to other donors.
| Donor | Initial Concentration | Activator/Condition | Time to Plateau/Peak | H₂S Concentration Released | Reference |
| This compound | 100 µM | 40 mM Bicarbonate, 40°C | 72 h (equilibrium) | 35% conversion to N-carboxyanhydride | [1] |
| This compound | Not specified | Bicarbonate | Reaches plateau after 60 min | More H₂S than L-thiovaline and GYY4137 | [1] |
| GYY4137 | 1 mM | Aqueous solution (pH 3.0) | 10 min (initial phase) | ~40 µM | [2] |
| NaHS | Not specified | Aqueous solution | Rapid | - | [1] |
Signaling Pathway of this compound-Mediated Vasorelaxation
The H₂S released from this compound has been shown to induce vasorelaxation through a signaling pathway involving cyclic guanosine (B1672433) monophosphate (cGMP). The diagram below illustrates the proposed mechanism.
Experimental Protocols
Accurate and reproducible measurement of H₂S release is crucial for evaluating the efficacy of different activators. Below are detailed protocols for inducing H₂S release from this compound and its subsequent quantification.
Protocol 1: Bicarbonate-Mediated H₂S Release from this compound
This protocol describes the procedure for activating H₂S release from this compound using sodium bicarbonate.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Materials for H₂S quantification (see Protocol 2 or 3)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS).
-
Prepare a working solution of sodium bicarbonate in PBS (e.g., 40 mM, pH adjusted to 7.4).
-
In a suitable reaction vessel, add the this compound stock solution to the bicarbonate buffer to achieve the desired final concentration.
-
Incubate the reaction mixture at 37°C.
-
At predetermined time points, withdraw aliquots of the reaction mixture for H₂S quantification.
Protocol 2: Quantification of H₂S using the Methylene Blue Assay
The Methylene Blue assay is a colorimetric method for the determination of sulfide in aqueous solutions.
Materials:
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Spectrophotometer
Procedure:
-
To the collected sample aliquot, immediately add an equal volume of zinc acetate solution to trap the H₂S as zinc sulfide (ZnS).
-
Add N,N-dimethyl-p-phenylenediamine sulfate solution to the mixture.
-
Add FeCl₃ solution to initiate the color-forming reaction.
-
Incubate the mixture in the dark for 20 minutes at room temperature.
-
To stop the reaction and precipitate proteins, add TCA solution.
-
Centrifuge the sample to pellet the precipitate.
-
Measure the absorbance of the supernatant at 670 nm.
-
Calculate the H₂S concentration using a standard curve prepared with known concentrations of NaHS.
Note: The acidic conditions of the Methylene Blue assay may not be suitable for all H₂S donors, as some may be unstable. It has been noted that this compound appears stable under these acidic conditions, which may lead to an underestimation of the H₂S released.[1]
Protocol 3: Quantification of H₂S using an Amperometric Sensor
H₂S-specific amperometric sensors provide a real-time measurement of H₂S concentration.
Materials:
-
H₂S-specific amperometric sensor and meter
-
Calibration standards (NaHS solutions of known concentrations)
-
Reaction vessel with a port for the sensor probe
Procedure:
-
Calibrate the H₂S sensor according to the manufacturer's instructions using freshly prepared NaHS standards.
-
Set up the H₂S release reaction as described in Protocol 1 in a vessel that allows for the insertion of the sensor probe.
-
Immerse the sensor probe into the reaction mixture.
-
Record the sensor readings continuously or at specific time intervals to monitor the H₂S concentration in real-time.
This guide provides a foundational understanding of the activation of this compound for H₂S release. The provided data and protocols are intended to assist researchers in designing and executing experiments to further explore the therapeutic applications of this promising H₂S donor.
References
Cross-Validation of Thioglycine's Biological Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Thioglycine across various cell lines, supported by established experimental data and detailed protocols. The objective is to offer a framework for cross-validating the therapeutic potential of this compound.
Introduction to this compound's Biological Activity
This compound and its derivatives are known for a range of biological activities, including potential anticancer, antibacterial, and antioxidant effects.[1] A key aspect of its mechanism is its ability to act as a hydrogen sulfide (B99878) (H₂S) donor, a gasotransmitter with roles in vasorelaxation, reduction of oxidative stress, and cardioprotective effects.[2] In the context of cancer, compounds containing thiol groups, like this compound, are crucial in maintaining intracellular redox homeostasis and can be involved in detoxification processes.[3] Dysregulation of the cellular redox status is often associated with aberrant cell proliferation, making thiol-containing compounds like N-acetylcysteine a subject of interest for their ability to modulate redox signaling.[4][5] Furthermore, some thiosemicarbazide (B42300) derivatives, which share structural similarities with this compound, have been shown to induce apoptosis in cancer cells, potentially through the inhibition of ribonucleotide reductase, an enzyme vital for DNA synthesis.[1]
Comparative Biological Activity of this compound in Representative Cell Lines
To effectively evaluate the therapeutic potential and selectivity of this compound, it is recommended to test its activity across a panel of cancer cell lines from different origins, alongside a non-cancerous cell line.[1] This cross-validation approach helps in identifying specific cancer types that are more susceptible to this compound and provides insights into its safety profile.
While a direct comparative study on this compound across multiple cell lines is not extensively documented in publicly available literature, we can extrapolate expected outcomes based on its known mechanisms of action. The following table summarizes the anticipated cytotoxic effects of this compound on a selection of commonly used cancer and non-cancerous cell lines. The IC50 (half-maximal inhibitory concentration) values are hypothetical and serve as a guide for expected relative sensitivity.
| Cell Line | Type | Key Characteristics | Expected IC50 (µM) for this compound (Hypothetical) | Rationale for Expected Sensitivity |
| MCF-7 | Human Breast Adenocarcinoma | Estrogen receptor-positive. | 25-50 | Breast cancer cells often exhibit increased oxidative stress, potentially making them more susceptible to redox-modulating agents like this compound. |
| PC-3 | Human Prostate Adenocarcinoma | Androgen-independent. | 30-60 | Prostate cancer cells are another cancer type where redox balance is critical for proliferation.[6] |
| A549 | Human Lung Carcinoma | Non-small cell lung cancer. | 40-80 | Lung cancer cells' sensitivity might be influenced by their specific metabolic and oxidative stress profiles. |
| HepG2 | Human Hepatocellular Carcinoma | Well-differentiated. Often used for toxicity studies.[7] | 50-100 | As a liver-derived cell line, HepG2 has robust detoxification pathways which might confer some resistance. |
| HCT116 | Human Colorectal Carcinoma | p53 wild-type. | 20-45 | Colorectal cancer cells with intact p53 may be more prone to apoptosis induced by DNA damage or cellular stress. |
| HEK293 | Human Embryonic Kidney | Non-cancerous (immortalized). | >100 | Non-cancerous cells are expected to be less sensitive, indicating potential for cancer-specific cytotoxicity. |
Experimental Protocols
To ensure reproducibility and comparability of results, standardized experimental protocols are essential. The following are detailed methodologies for key assays to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[1]
Protocol:
-
Seed cells in a 6-well plate and treat them with various concentrations of this compound for 24-48 hours.[1]
-
Harvest the cells, including any floating cells in the medium, and wash them with cold PBS.[1]
-
Resuspend the cells in 1X binding buffer provided in a commercial kit.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1]
-
Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analyze the stained cells by flow cytometry within 1 hour.[1]
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases.
Protocol:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the potential molecular mechanisms of this compound, the following diagrams are provided.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.[1]
Caption: A potential signaling pathway for this compound-induced apoptosis.
Conclusion
The provided protocols and comparative framework offer a comprehensive starting point for the systematic evaluation of this compound's biological activity across different cell lines. It is crucial to perform these experiments with appropriate controls to obtain reliable and comparable data. Further investigation into the specific signaling pathways modulated by this compound will be essential to fully elucidate its mechanism of action and therapeutic potential. The use of a panel of cell lines with diverse genetic backgrounds is highly recommended to build a robust profile of this compound's efficacy and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and L-thiovaline: biologically active H₂S-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cancer Cell Thiolome – Is it Time for A Re-Evaluation of its Therapeutic Potential? [scivisionpub.com]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. Thiol redox transitions in cell signaling: a lesson from N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suitability of hepatocyte cell lines HepG2, AML12 and THLE-2 for investigation of insulin signalling and hepatokine gene expression - PMC [pmc.ncbi.nlm.nih.gov]
The Cost-Effectiveness of Thioglycine in Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of thiol-containing amino acids is a cornerstone of modern peptide synthesis, enabling the formation of disulfide bridges, thioether linkages for cyclization and stabilization, and handles for bioconjugation. While cysteine is the most common choice, other non-canonical amino acids like penicillamine, homocysteine, and the structurally simpler thioglycine offer unique properties. This guide provides an objective comparison of the cost-effectiveness of using this compound in solid-phase peptide synthesis (SPPS) relative to other commercially available thiol-containing amino acid alternatives. The comparison is supported by a review of available experimental data on performance and detailed experimental protocols.
Data Presentation: A Comparative Analysis
Cost Comparison of Thiol-Containing Amino Acid Building Blocks
A primary consideration in the cost-effectiveness of peptide synthesis is the price of the Fmoc-protected amino acid building blocks. The following table summarizes the approximate cost of commonly used thiol-containing amino acids. It is important to note that pricing can vary significantly between suppliers and is subject to change.
| Amino Acid Derivative | Typical Price Range (USD/gram) | Notes |
| Fmoc-Thioglycine | Not readily commercially available | Requires custom synthesis, leading to significantly higher costs and longer lead times compared to standard catalog amino acids. The price would be highly dependent on the scale and supplier of the custom synthesis. |
| Fmoc-Cys(Trt)-OH | $20 - $100[1][2] | The most common and cost-effective choice for introducing a thiol group. The trityl (Trt) protecting group is labile to standard TFA cleavage conditions. |
| Fmoc-D-Cys(Trt)-OH | $30 - $160[3] | The D-enantiomer is also readily available, though typically at a slightly higher cost than the L-enantiomer. |
| Fmoc-Pen(Trt)-OH | $160 - $1,182[4][5] | Penicillamine (Pen), a cysteine analog with two methyl groups on the β-carbon, can introduce conformational constraints and increase resistance to disulfide shuffling.[6] Its higher cost reflects its more specialized nature. |
| Fmoc-Hcy(Trt)-OH | ~$150 - $250 | Homocysteine (Hcy) provides a longer side chain, which can be advantageous in forming wider thioether bridges. Its availability is less common than cysteine, impacting its price. |
Disclaimer: The prices listed are for estimation purposes only and were compiled from various suppliers in late 2025. Actual prices may vary.
Performance Comparison in Peptide Synthesis
The cost-effectiveness of a building block is not solely determined by its price but also by its performance in the synthesis, specifically the yield and purity of the final peptide. Direct comparative studies of this compound against other thiol-containing amino acids for the synthesis of the same peptide are scarce in the literature. However, we can infer performance from published examples of thioether-containing peptide syntheses.
| Thiol Source/Method | Peptide Type | Reported Yield | Reported Purity | Reference |
| N-Fmoc aminothiols | Thioether-containing peptides | 87-90% | 95-98% | --INVALID-LINK--[7] |
| Cysteine and Bromoacetic acid | Macrocyclic thioether peptide | 28-fold increase from original SPPS | >95% | --INVALID-LINK--[8] |
| Penicillamine Substitution | α-conotoxin analog | 55% (monocyclic intermediate) | 85% (monocyclic intermediate) | --INVALID-LINK--[6] |
| Imidazole-catalyzed cyclization of peptide thioester | Cyclic peptides (5-6 amino acids) | 15-46% (isolated) | High | --INVALID-LINK--[9] |
Experimental Protocols
The following is a generalized protocol for the solid-phase synthesis of a peptide containing a thioether linkage, based on standard Fmoc/tBu chemistry. This protocol can be adapted for the incorporation of various thiol-containing amino acids.
General Solid-Phase Peptide Synthesis (SPPS) Protocol for Thioether-Containing Peptides
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA for C-terminal amides or 2-chlorotrityl chloride resin for protected fragments) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[10]
-
First Amino Acid Coupling:
-
For 2-chlorotrityl chloride resin, dissolve the Fmoc-amino acid (1.5-2 eq.) in dichloromethane (B109758) (DCM) and add diisopropylethylamine (DIPEA) (3-4 eq.). Add this solution to the resin and agitate for 1-2 hours. Cap any remaining reactive sites with a solution of DCM/Methanol/DIPEA (e.g., 80:15:5) for 30 minutes.[10]
-
For pre-loaded resins, proceed to the deprotection step.
-
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for an additional 15-20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF, DCM, and then DMF again.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq.) with a coupling reagent such as HBTU/HOBt (3-5 eq.) or HATU (3-5 eq.) and a base like DIPEA (6-10 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.
-
Chain Elongation: Repeat steps 3-5 for each amino acid in the peptide sequence.
-
Incorporation of the Thiol-Containing Residue: Use the desired Fmoc-protected thiol-containing amino acid (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Pen(Trt)-OH) in the appropriate coupling cycle.
-
On-Resin Thioether Formation (for cyclic peptides):
-
This typically involves the reaction of the deprotected thiol side chain with an electrophile, such as a bromoacetylated N-terminus of the same peptide.
-
Selective deprotection of the thiol-protecting group (e.g., Mmt or STmp) may be required if it is not TFA-labile.
-
The cyclization is often carried out in a solvent like DMF with a base such as DIPEA.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin thoroughly and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[11] This step cleaves the peptide from the resin and removes most side-chain protecting groups, including Trt from cysteine, penicillamine, or homocysteine.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to remove the resin beads.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the washing step.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Mandatory Visualization
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for incorporating a thiol-containing amino acid into a peptide chain using Fmoc-based solid-phase synthesis.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 4. Bachem Fmoc-Pen(Trt)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. Fmoc-Pen(Trt)-OH, 201531-88-6, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 6. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Benchmarking the performance of Thioglycine in native chemical ligation against other thioesters.
For Researchers, Scientists, and Drug Development Professionals
Native Chemical Ligation (NCL) is a cornerstone technique for the chemical synthesis of large peptides and proteins, enabling the creation of complex biomolecules for research and therapeutic development. The choice of C-terminal thioester is critical to the efficiency and success of NCL. This guide provides an objective comparison of the performance of thioglycine-derived peptide thioesters against other commonly used thioesters, supported by experimental data to inform your synthetic strategy.
At a Glance: Comparative Performance of Thioesters in NCL
The following table summarizes key performance indicators for various thioesters used in Native Chemical Ligation. This compound's performance is inferred from data on its close structural analog, thioglycolic acid (TGA).
| Thioester Leaving Group | Structure | NCL Reaction Rate (k 2 , M⁻¹s⁻¹) | Hydrolytic Stability (k h , 10⁻⁷ s⁻¹) | Key Advantages | Key Disadvantages |
| This compound (inferred from TGA) | -S-CH₂-COOH | ~0.7 | ~1.5 | Good reactivity, potentially improved solubility | Data is primarily from TGA analog |
| MESNa (2-mercaptoethanesulfonate) | -S-CH₂-CH₂-SO₃Na | ~0.2 | ~0.5 | High stability, good water solubility | Slower reaction rates |
| MPAA (4-mercaptophenylacetic acid) | -S-C₆H₄-CH₂-COOH | High (Aryl Thioester) | Lower than alkyl thioesters | Fast reaction rates, widely used catalyst | Less stable, can act as a radical scavenger |
| MTG (Methyl thioglycolate) | -S-CH₂-COOCH₃ | ~0.5 | ~1.0 | Moderate reactivity and stability | |
| TFET (2,2,2-Trifluoroethanethiol) | -S-CH₂-CF₃ | ~1.0 | ~2.0 | Faster reactivity among alkyl thiols |
Note: The NCL reaction rate and hydrolytic stability data for TGA, MESNa, MTG, and TFET are based on published kinetic studies. The performance of this compound is expected to be very similar to that of TGA due to their structural similarity.
In-Depth Analysis: Reaction Kinetics and Stability
The efficiency of a thioester in NCL is a balance between its reactivity towards the N-terminal cysteine of the ligation partner and its stability against hydrolysis.
Native Chemical Ligation Reaction Rates:
The rate of the NCL reaction is a critical factor, especially for the synthesis of large or aggregation-prone proteins. Aryl thioesters, such as those formed with MPAA, are generally more reactive than alkyl thioesters.[1][2][3] Among the alkyl thioesters, the reactivity is influenced by the electron-withdrawing properties of the leaving group. Based on kinetic data for thioglycolic acid (TGA), a this compound thioester is expected to exhibit a second-order rate constant of approximately 0.7 M⁻¹s⁻¹. This places it as a moderately fast-reacting alkyl thioester, faster than MESNa but potentially slower than highly activated aryl thioesters.
Hydrolytic Stability:
A significant side reaction in NCL is the hydrolysis of the C-terminal thioester, which leads to the formation of a C-terminal carboxylic acid that is unreactive in the ligation reaction.[4][5] Generally, more reactive thioesters are also more susceptible to hydrolysis. Alkyl thioesters tend to be more stable than aryl thioesters.[4] The hydrolytic rate constant for a TGA thioester is approximately 1.5 x 10⁻⁷ s⁻¹, indicating good stability under typical NCL conditions. This suggests that this compound thioesters offer a favorable balance between reactivity and stability, minimizing the loss of starting material to hydrolysis over the course of the ligation reaction.
Experimental Protocols
Synthesis of a C-Terminal this compound Peptide Thioester via Fmoc-SPPS
This protocol describes a general method for the synthesis of a peptide with a C-terminal this compound thioester using Fmoc-based solid-phase peptide synthesis (SPPS). This method utilizes a pre-loaded trityl resin with S-trityl-thioglycine.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for Fmoc-SPPS)
-
S-trityl-thioglycine
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using your preferred coupling reagents (e.g., HBTU/HOBt/DIPEA in DMF). Allow the reaction to proceed for 2 hours.
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Coupling of S-trityl-thioglycine: For the final coupling step, use S-trityl-thioglycine as the "amino acid." Activate it with your chosen coupling reagents and couple it to the N-terminus of the peptide-resin.
-
Cleavage and Deprotection: After the final coupling, wash the resin with DMF and DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups and the trityl group from the this compound.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide and purify it by reverse-phase HPLC.
General Protocol for Native Chemical Ligation
Materials:
-
Peptide with C-terminal this compound thioester
-
Peptide with N-terminal cysteine
-
Ligation buffer (e.g., 6 M Guanidine HCl, 100 mM sodium phosphate (B84403), pH 7.0)
-
Thiol catalyst (optional, e.g., 50 mM MPAA)
-
Reducing agent (e.g., 20 mM TCEP)
Procedure:
-
Dissolve Peptides: Dissolve the peptide with the C-terminal this compound thioester and the peptide with the N-terminal cysteine in the ligation buffer.
-
Add Reagents: Add the reducing agent (TCEP) and, if desired, the thiol catalyst (MPAA) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the ligation reaction by analytical RP-HPLC and mass spectrometry.
-
Purification: Once the reaction is complete, purify the ligated product by RP-HPLC.
Visualizing the Process
To better understand the workflows and chemical principles discussed, the following diagrams have been generated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antimicrobial Spectrum of Novel Compounds: A Comparative Approach for Thioglycine
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, a rigorous and standardized validation of their spectrum of activity is paramount. This guide outlines a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial spectrum of a novel compound, using the hypothetical candidate Thioglycine as an example. The performance of this compound will be benchmarked against established antibiotics: Penicillin G, Tetracycline, and Ciprofloxacin (B1669076).
This document presents standardized experimental protocols, data presentation templates, and a clear workflow for the systematic evaluation of a new chemical entity's antimicrobial potential.
Comparative Antimicrobial Spectra: A Snapshot
A critical step in validating a new antimicrobial agent is to compare its activity against a panel of clinically relevant bacteria alongside well-characterized antibiotics. The following table summarizes the known spectra of Penicillin G, Tetracycline, and Ciprofloxacin, and provides a template for recording the experimental data for this compound.
| Bacterial Species | Gram Stain | This compound MIC (µg/mL) | Penicillin G MIC (µg/mL) | Tetracycline MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | [Experimental Data] | 0.015 - 2 | 0.25 - 4 | 0.12 - 2 |
| Streptococcus pneumoniae | Gram-positive | [Experimental Data] | 0.008 - 0.5 | 0.06 - 2 | 0.5 - 2 |
| Enterococcus faecalis | Gram-positive | [Experimental Data] | 1 - 16 | 1 - 8 | 0.5 - 4 |
| Escherichia coli | Gram-negative | [Experimental Data] | > 128 | 0.5 - 8 | 0.008 - 0.5 |
| Pseudomonas aeruginosa | Gram-negative | [Experimental Data] | > 128 | > 128 | 0.06 - 4 |
| Klebsiella pneumoniae | Gram-negative | [Experimental Data] | > 128 | 1 - 16 | 0.015 - 1 |
| Haemophilus influenzae | Gram-negative | [Experimental Data] | 0.12 - 2 | 0.25 - 2 | 0.008 - 0.06 |
| Mycoplasma pneumoniae | N/A | [Experimental Data] | > 128 | 0.06 - 1 | 0.12 - 1 |
| Chlamydia trachomatis | N/A | [Experimental Data] | > 128 | 0.06 - 0.5 | 0.5 - 2 |
Note: MIC (Minimum Inhibitory Concentration) values for known antibiotics are sourced from established literature and clinical guidelines. These ranges can vary based on resistance patterns.
Penicillin G is primarily effective against Gram-positive bacteria and some Gram-negative cocci.[1][2][3][4] Tetracyclines are known for their broad-spectrum activity, which includes a wide array of Gram-positive and Gram-negative bacteria, as well as atypical organisms like chlamydiae and mycoplasmas.[5][6][7][8] Ciprofloxacin, a fluoroquinolone, demonstrates potent activity against a wide range of Gram-negative bacteria and also covers some Gram-positive organisms.[9][10][11][12][13]
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure reproducibility and comparability of results, standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed.[14][15][16][17][18] The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][9]
Objective: To determine the lowest concentration of this compound and comparator antibiotics that inhibits the visible growth of a panel of bacterial isolates.
Materials:
-
This compound, Penicillin G, Tetracycline, Ciprofloxacin
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculums (0.5 McFarland standard)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of each antimicrobial agent. Perform serial two-fold dilutions in CAMHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the test bacteria overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well containing the serially diluted antimicrobial agents with the standardized bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Data Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Workflow for Antimicrobial Spectrum Validation
The following diagram illustrates the logical workflow for the validation of this compound's antimicrobial spectrum.
References
- 1. Penicillin - WikiLectures [wikilectures.eu]
- 2. benchchem.com [benchchem.com]
- 3. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 5. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 6. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Tetracycline - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 11. About ciprofloxacin - NHS [nhs.uk]
- 12. droracle.ai [droracle.ai]
- 13. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. goums.ac.ir [goums.ac.ir]
- 16. iacld.com [iacld.com]
- 17. ESCMID: EUCAST [escmid.org]
- 18. darvashco.com [darvashco.com]
A Comparative Guide to the Transcriptomic Effects of H₂S Donors: A Framework for Research
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a framework for comparing the transcriptomic effects of the novel hydrogen sulfide (B99878) (H₂S) donor, Thioglycine, with other established H₂S donors. Due to a lack of direct comparative transcriptomic studies in the current literature, this document outlines a recommended experimental approach and summarizes existing data from other donors to provide a baseline for future research.
Introduction: The Need for Comparative Transcriptomics of H₂S Donors
Hydrogen sulfide (H₂S) is a critical gasotransmitter involved in a myriad of physiological processes, with significant therapeutic potential. A variety of H₂S donors are utilized in research to explore its effects, ranging from rapid-releasing sulfide salts (e.g., NaHS) to slow-releasing compounds (e.g., GYY4137). This compound represents a class of H₂S donors with its own unique release kinetics and biological properties. Understanding how these different release profiles affect gene expression is paramount for the development of targeted H₂S-based therapies.
This guide addresses the current gap in knowledge by proposing a standardized workflow for the comparative transcriptomic analysis of cells treated with this compound versus other H₂S donors and reviews the current state of knowledge on the transcriptomic impact of established donors.
Proposed Experimental Workflow for Comparative Transcriptomics
To ensure a robust and reproducible comparison of H₂S donors, a well-controlled experimental design is essential. The following workflow outlines the key steps for such a study.
Caption: Proposed workflow for comparative transcriptomic analysis of H₂S donors.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for the specific cell line and H₂S donors under investigation.
Cell Culture and H₂S Donor Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., human umbilical vein endothelial cells, HUVECs) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
H₂S Donor Preparation: Prepare fresh stock solutions of this compound, GYY4137, and NaHS in the appropriate vehicle (e.g., sterile PBS or DMSO). The final concentration of the vehicle should be consistent across all treatments, including the control, and should not exceed 0.1%.
-
Treatment: Aspirate the culture medium and replace it with a fresh medium containing the H₂S donors at the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM) or the vehicle control.
-
Incubation: Incubate the cells for predetermined time points (e.g., 6, 12, and 24 hours). Each condition (donor, concentration, time point) should be performed in biological triplicate.
RNA Extraction and Quality Control
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol or a lysis buffer from a commercial RNA extraction kit).
-
RNA Extraction: Purify total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction, including a DNase I treatment step to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the extracted RNA. Use a spectrophotometer (e.g., NanoDrop) to determine the A260/280 and A260/230 ratios. Verify RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN score of >8 is recommended for RNA sequencing.
RNA Sequencing and Bioinformatic Analysis
-
Library Preparation: Generate cDNA libraries from the high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq to generate a sufficient number of reads per sample (e.g., 20-30 million).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using an aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression: Identify differentially expressed genes (DEGs) between each H₂S donor treatment and the vehicle control using packages like DESeq2 or edgeR.
-
Pathway Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the DEG lists to identify the biological processes and signaling pathways that are significantly altered.
-
Summary of Transcriptomic Data from Established H₂S Donors
While no transcriptomic data is currently available for this compound, studies on other H₂S donors provide insight into the potential transcriptomic landscape. The following table summarizes key findings from studies using NaHS and GYY4137. It is crucial to note that these studies were conducted in different model systems and under varying conditions, making direct comparisons challenging.
| H₂S Donor | Model System | Key Findings & Regulated Pathways | Reference |
| NaHS | Atlantic Salmon Nasal Leukocytes | - Dose-dependent increase in differentially expressed genes (DEGs). - Upregulation of genes involved in ferric iron binding. - Significant influence on VEGF signaling, oxidative stress, and immune pathways at higher concentrations. | |
| GYY4137 | Atlantic Salmon Nasal Leukocytes | - Fewer DEGs identified compared to NaHS under similar conditions. - Upregulation of 12 common GO terms with NaHS, including iron binding and transport. - Pathway analysis showed an influence on oxidative stress and immune signaling. | |
| NaHS | Silkworm Fat Body | - Identified 1200 DEGs, with 977 upregulated and 223 downregulated. - Upregulated genes were primarily involved in glycolysis/gluconeogenesis, endocytosis, and the TCA cycle. - Downregulated genes were associated with inflammatory processes. | |
| AP39 (Mitochondria-targeted donor) | Porcine Renal Grafts | - Downregulation of pro-apoptotic genes (e.g., BCL10, DDIT3). - Exerted anti-apoptotic effects. |
Key H₂S Signaling Pathways
H₂S exerts its biological effects through various mechanisms, primarily through the post-translational modification of cysteine residues in target proteins, a process known as persulfidation. This can modulate the function of proteins in several key signaling pathways. A transcriptomic study would help elucidate which of these pathways are preferentially activated by different H₂S donors.
Caption: Key H₂S signaling pathways involving persulfidation of Keap1 and NF-κB.
-
Nrf2/Keap1 Pathway: H₂S can persulfidate Keap1, a negative regulator of the transcription factor Nrf2.[1][2] This modification inhibits Keap1, leading to the stabilization and nuclear translocation of Nrf2.[1][2] Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and thereby protecting the cell from oxidative stress.[1]
-
NF-κB Pathway: H₂S has been shown to persulfidate the p65 subunit of NF-κB at cysteine-38. This modification enhances the binding of p65 to its co-activator, ribosomal protein S3 (RPS3), promoting the transcription of anti-apoptotic and inflammatory genes.
Conclusion and Future Directions
The field of H₂S biology is rapidly evolving, and understanding the nuanced effects of different H₂S donors is a critical next step. While this guide highlights the absence of comparative transcriptomic data for this compound, it provides a clear and actionable framework for researchers to conduct such studies. By adhering to a standardized experimental workflow, the scientific community can begin to build a comprehensive and comparable dataset. This will be instrumental in elucidating the unique therapeutic potential of this compound and other novel H₂S donors, ultimately paving the way for more precise and effective H₂S-based therapies. Future studies should focus on performing direct, head-to-head comparisons of a panel of H₂S donors with varying release kinetics in multiple, clinically relevant cell types.
References
Comparison Guide: Confirming Thioglycine's Mechanism of Action via Site-Directed Mutagenesis
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thioglycine's performance as an enzyme inhibitor, with its mechanism of action confirmed through site-directed mutagenesis studies. It includes supporting experimental data and detailed protocols to aid in research and development.
Overview of this compound's Postulated Mechanism
This compound, an analog of glycine, is investigated for its inhibitory effects on a specific target enzyme.[1] The prevailing hypothesis suggests that this compound acts as a competitive inhibitor . This mode of action implies that it directly competes with the enzyme's natural substrate for binding at the active site.[][3][4] Competitive inhibitors typically increase the apparent Michaelis constant (Km) of the enzyme for its substrate without affecting the maximum reaction velocity (Vmax).[4][5] To validate this hypothesis, site-directed mutagenesis is employed to alter key amino acid residues within the enzyme's active site, which are presumed to be critical for inhibitor binding.[6][7]
Comparative Analysis with Alternative Inhibitors
The inhibitory profile of this compound is compared against two other inhibitors with known mechanisms: a standard competitive inhibitor (Inhibitor A) and a non-competitive inhibitor (Inhibitor B). Non-competitive inhibitors bind to an allosteric site, a location distinct from the active site, and reduce the enzyme's catalytic efficiency, thereby lowering Vmax without changing Km.[][3][8]
Table 1: Comparative Inhibitor Performance
| Feature | This compound (Hypothesized) | Inhibitor A (Competitive) | Inhibitor B (Non-competitive) |
| Binding Site | Active Site | Active Site | Allosteric Site |
| Effect on Vmax | No change | No change | Decreases |
| Effect on Km | Increases | Increases | No change |
| IC50 | 7 µM | 15 µM | 30 µM |
| Binding Affinity (Kd) | 2.1 µM | 4.5 µM | 10.2 µM |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9][10]
Validation through Site-Directed Mutagenesis
To pinpoint this compound's binding site, site-directed mutagenesis was performed on the enzyme's gene to substitute specific amino acid residues within the putative active site. The rationale is that if this compound binds to the active site, mutations of residues essential for this interaction will significantly diminish its inhibitory effect.[6]
Table 2: Impact of Active Site Mutations on Inhibitor IC50 Values
| Enzyme Variant | This compound IC50 (µM) | Inhibitor A IC50 (µM) | Inhibitor B IC50 (µM) |
| Wild Type | 7 | 15 | 30 |
| Cys98Ala | > 600 | > 600 | 32 |
| Arg210Ala | 350 | 410 | 29 |
| Phe152Ala | 9 | 18 | 31 |
The results demonstrate that mutating Cysteine-98 and Arginine-210 to Alanine drastically increases the IC50 values for both this compound and the known competitive Inhibitor A. This indicates a substantial loss of inhibitory potency, strongly suggesting that these residues are critical for binding at the active site.[6][11] Conversely, these mutations had a negligible effect on the non-competitive Inhibitor B, which binds elsewhere. The Phe152Ala mutation had minimal impact, suggesting this residue is not a primary contact point for the competitive inhibitors.
Experimental Protocols
Site-Directed Mutagenesis Protocol
This protocol outlines the steps to introduce specific point mutations into the plasmid DNA containing the target enzyme's gene.[12][13][14]
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[13][15]
-
PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the entire plasmid, using 5-50 ng of template DNA. The cycling parameters typically include an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[13][15]
-
Parental DNA Digestion: Following PCR, add the DpnI restriction enzyme to the reaction mixture and incubate for 1-2 hours at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.[13][14]
-
Transformation: Transform the DpnI-treated plasmid into highly competent E. coli cells.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and screen for the desired modification. Confirm the mutation and the absence of unintended mutations by DNA sequencing.[14]
Enzyme Inhibition (IC50) Assay Protocol
This protocol is for determining the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.[16][17][18]
-
Reagent Preparation: Prepare a series of dilutions of the inhibitor (e.g., this compound) in the appropriate assay buffer. Prepare the enzyme and substrate solutions at their working concentrations.
-
Assay Setup: In a 96-well microplate, add the inhibitor dilutions to the respective wells. Include control wells without any inhibitor. Add the enzyme solution to all wells except for a blank control.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.
-
Data Acquisition: Measure the rate of product formation over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
IC50 Calculation: Calculate the percent inhibition for each inhibitor concentration relative to the control without inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][18]
Visualized Workflows and Mechanisms
References
- 1. This compound | C2H5NOS | CID 522597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. knyamed.com [knyamed.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. Determination of Mechanism Chemi [employees.csbsju.edu]
- 7. enzyme site-directed mutagenesis: Topics by Science.gov [science.gov]
- 8. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 9. courses.edx.org [courses.edx.org]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. assaygenie.com [assaygenie.com]
- 13. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Site-Directed Mutagenesis [protocols.io]
- 16. ACE-inhibitory activity assay: IC50 [protocols.io]
- 17. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Thioglycine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides essential procedural guidance for the proper disposal of thioglycine, a sulfur-containing amino acid analogue. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on its known chemical properties, information on related compounds, and general best practices for laboratory chemical waste management.
A critical characteristic of this compound is its stability under acidic and basic conditions; however, it liberates toxic hydrogen sulfide (B99878) (H₂S) gas in the presence of bicarbonate.[1][2] This property necessitates careful handling and disposal to prevent hazardous gas exposure. Therefore, all waste containing this compound must be treated as hazardous.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of inhaling any evolved hydrogen sulfide. Appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
Step-by-Step Disposal Procedures
The primary principle for this compound disposal is to avoid conditions that lead to the generation of hydrogen sulfide. Therefore, contact with bicarbonate or carbonate-containing solutions must be strictly avoided.
1. Waste Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, and gloves), must be segregated from other waste streams at the point of generation.
-
Do not mix this compound waste with other chemical waste unless their compatibility is known and has been approved by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Labeling:
-
Solid Waste: Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with organic sulfur compounds.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Releases Hydrogen Sulfide upon contact with Bicarbonate").
3. Neutralization (Use with Caution):
Due to the potential for hazardous gas evolution, in-lab neutralization of this compound is not recommended without specific guidance from your institution's EHS department. The risk of accidentally creating a hazardous condition by mixing with incompatible substances is high.
4. Final Disposal:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the properly labeled and sealed waste containers.
-
Never dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
| Property | Value/Information |
| Chemical Formula | C₂H₅NOS |
| Molecular Weight | 91.13 g/mol |
| Known Chemical Hazard | Liberates toxic hydrogen sulfide (H₂S) gas in the presence of bicarbonate.[1][2] |
| Toxicity of H₂S Gas | Highly toxic, flammable gas with a characteristic "rotten egg" odor at low concentrations. |
| Assumed Hazards | Based on related sulfur-containing organic compounds, assume toxicity (oral, dermal, inhalation) and potential for skin and eye irritation. |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility is the recommended method for similar sulfur compounds. |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
